molecular formula C15H32O B7801535 1-Pentadecanol CAS No. 67762-25-8

1-Pentadecanol

Cat. No.: B7801535
CAS No.: 67762-25-8
M. Wt: 228.41 g/mol
InChI Key: REIUXOLGHVXAEO-UHFFFAOYSA-N
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Description

Pentadecanol is a colorless liquid with a faint odor of alcohol. Floats on water. (USCG, 1999)
Pentadecan-1-ol is a long-chain fatty alcohol that is pentadecane in which one of the terminal methyl hydrogens is replaced by a hydroxy group It is a long-chain primary fatty alcohol and a pentadecanol.
1-Pentadecanol has been reported in Angelica gigas, Morina persica, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentadecan-1-ol
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InChI

InChI=1S/C15H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-15H2,1H3
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InChI Key

REIUXOLGHVXAEO-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCO
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Molecular Formula

C15H32O
Record name PENTADECANOL
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DSSTOX Substance ID

DTXSID0027270
Record name 1-Pentadecanol
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Molecular Weight

228.41 g/mol
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Physical Description

Pentadecanol is a colorless liquid with a faint odor of alcohol. Floats on water. (USCG, 1999), Liquid, Solid; [Reference #1] White solid; [Alfa Aesar MSDS], Solid
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Boiling Point

572 °F at 760 mmHg (USCG, 1999), 298.00 to 299.00 °C. @ 760.00 mm Hg
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Density

0.829 at 122 °F (USCG, 1999) - Less dense than water; will float
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Vapor Pressure

0.000038 [mmHg]
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CAS No.

629-76-5, 31389-11-4, 67762-25-8
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Melting Point

111 °F (USCG, 1999), 45 - 46 °C
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Foundational & Exploratory

1-Pentadecanol: A Comprehensive Technical Guide to its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pentadecanol (C15H32O) is a saturated long-chain fatty alcohol with emerging interest in various scientific fields, including pharmaceuticals and cosmetics, due to its potential biological activities. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound. It consolidates quantitative data from various natural reservoirs, details the experimental protocols for its extraction and characterization, and illustrates the biosynthetic pathway for its formation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Natural Occurrence of this compound

This compound has been identified in a diverse range of natural sources, including plants, essential oils, and microorganisms. Its presence is often as a minor constituent within complex lipid fractions. The following sections and tables summarize the known natural occurrences of this long-chain alcohol.

Plant Kingdom

This compound has been detected in various plant species. Its occurrence is often associated with the plant's essential oils and epicuticular waxes, where it contributes to the chemical profile and protective functions of the plant.

Table 1: Documented Plant Sources of this compound

Plant SpeciesCommon NamePart(s) of PlantReference(s)
Solena amplexicaulisCreeping CucumberLeaves[1]
Angelica gigasGiant AngelicaRoot[2]
Morina persicaNot specified[2]
Ruta graveolensCommon RueAerial parts[3]
Allium sativumGarlicBulb[4]
Momordica charantiaBitter MelonSeed Oil[4]
Essential Oils

Essential oils, the volatile aromatic compounds extracted from plants, are a notable source of this compound. The concentration of this compound in these oils is typically low, as demonstrated in the case of myrrh.

Table 2: Quantitative Data of this compound in Essential Oils

Essential Oil SourceScientific NameThis compound Concentration (%)Reference(s)
MyrrhCommiphora myrrha0.05[5]
FrankincenseBoswellia sp.Present, not quantified[5]
Angelica Seed Oil (CO2 Extract)Angelica archangelica0.90[4]
Microbial World

Certain microorganisms are capable of producing this compound, typically through the modification of precursor molecules. For instance, some yeast species can hydroxylate n-alkanes to produce the corresponding long-chain alcohols.

Table 3: Microbial Production of this compound

MicroorganismSubstrateProductReference(s)
Candida sp.PentadecaneThis compound[1]

Experimental Protocols

The identification and quantification of this compound from natural sources necessitate specific extraction and analytical techniques. The following protocols provide a general framework for these procedures.

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of long-chain fatty alcohols from plant tissues.

  • Sample Preparation: The plant material (e.g., leaves, roots) is first washed, dried, and then ground into a fine powder.

  • Soxhlet Extraction: The powdered plant material is placed in a thimble and extracted with a suitable organic solvent (e.g., hexane, ethanol, or a mixture) using a Soxhlet apparatus for several hours. This process isolates the lipid fraction containing free fatty alcohols and esters.

  • Saponification: To liberate this compound from its esterified forms (waxes), the crude extract is subjected to saponification. This is typically achieved by refluxing the extract with an alcoholic solution of a strong base, such as potassium hydroxide (KOH).[6]

  • Liquid-Liquid Extraction: After saponification, the mixture is cooled and partitioned between water and a non-polar solvent like hexane or diethyl ether. The non-saponifiable fraction, containing the free fatty alcohols, will partition into the organic layer.[7]

  • Purification: The organic extract is washed with water to remove residual base and polar impurities. The solvent is then evaporated under reduced pressure to yield the crude fatty alcohol fraction. Further purification can be achieved using column chromatography on silica gel.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most common and reliable method for the identification and quantification of this compound in complex mixtures.

  • Derivatization: Due to the polarity of the hydroxyl group, fatty alcohols are often derivatized prior to GC-MS analysis to improve their volatility and chromatographic behavior. A common derivatization procedure is silylation, where the alcohol is converted to its trimethylsilyl (TMS) ether. This is achieved by reacting the sample with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), at an elevated temperature (e.g., 60-70°C).[1][5]

  • GC-MS Parameters: A representative set of GC-MS parameters for the analysis of derivatized fatty alcohols is provided below. These parameters may require optimization depending on the specific instrument and sample matrix.

    • Gas Chromatograph: Agilent 7890B GC or similar.

    • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.

    • Mass Spectrometer: Agilent 5977A MSD or similar.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-600.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Identification and Quantification: The identification of this compound is achieved by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum of the TMS-derivatized this compound will show characteristic fragment ions. Quantification is typically performed by integrating the peak area of a specific ion and comparing it to a calibration curve generated from standards.

Biosynthesis of this compound

This compound, like other long-chain fatty alcohols, is derived from the fatty acid biosynthesis pathway. This pathway is a fundamental metabolic process in most organisms. The following diagram illustrates the general steps leading to the formation of fatty alcohols.

Fatty_Alcohol_Biosynthesis Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Fatty_Acyl_ACP Fatty Acyl-ACP (C16, C18) Malonyl_CoA->Fatty_Acyl_ACP Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Pentadecanoyl-CoA) Fatty_Acyl_ACP->Fatty_Acyl_CoA inv1 Fatty_Acyl_CoA->inv1 Fatty_Aldehyde Fatty Aldehyde (e.g., Pentadecanal) One_Pentadecanol This compound Fatty_Aldehyde->One_Pentadecanol inv1->Fatty_Aldehyde Fatty Acyl-CoA Reductase (FAR) inv1->One_Pentadecanol Fatty Acyl-CoA Reductase (FAR) (bifunctional) inv2

References

The Synthesis and Biosynthesis of 1-Pentadecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pentadecanol, a 15-carbon saturated fatty alcohol, holds significant interest across various industrial sectors, including cosmetics, lubricants, and as a precursor for surfactants. Furthermore, its role as an odd-chain fatty alcohol is gaining attention in the context of metabolic health and disease. This technical guide provides an in-depth overview of the chemical synthesis and biosynthetic pathways for producing this compound. It details experimental protocols for key synthesis methods, presents quantitative data for both chemical and biological production routes, and visualizes the core metabolic and regulatory pathways involved in its biosynthesis.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through several routes, primarily involving the reduction of pentadecanoic acid or its derivatives. Industrial production often relies on proprietary processes like hydroformylation of olefins.

Reduction of Pentadecanoic Acid

A common and direct method for synthesizing this compound is the reduction of pentadecanoic acid. This can be accomplished using various reducing agents, with catalytic hydrogenation being a prevalent industrial method.

Experimental Protocol: Catalytic Hydrogenation of Pentadecanoic Acid

This protocol is adapted from procedures for the hydrogenation of similar long-chain fatty acids.

  • Materials: Pentadecanoic acid, supported catalyst (e.g., Ru-Sn/Al₂O₃ or a commercial copper-chromite catalyst), solvent (e.g., 1,4-dioxane or a higher boiling point ether), high-pressure autoclave reactor, hydrogen gas source, filtration apparatus, rotary evaporator, and recrystallization solvent (e.g., ethanol or acetone).

  • Procedure:

    • The high-pressure autoclave reactor is charged with pentadecanoic acid, the chosen catalyst (typically at a 1-5% w/w ratio to the fatty acid), and the solvent.

    • The reactor is sealed and purged multiple times with an inert gas (e.g., nitrogen) to remove oxygen, followed by purging with hydrogen gas.

    • The reactor is pressurized with hydrogen to the desired pressure (e.g., 4.0-8.0 MPa) and heated to the target temperature (e.g., 170-250 °C) with stirring.

    • The reaction is maintained at temperature and pressure for a specified duration (e.g., 4-24 hours), with progress monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the reactor is cooled to room temperature, and the excess hydrogen gas is carefully vented.

    • The reaction mixture is recovered, and the catalyst is separated by filtration.

    • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The crude product is purified by recrystallization from a suitable solvent to obtain high-purity this compound.

Parameter Value/Range Notes
Starting Material Pentadecanoic AcidHigh purity is recommended to avoid catalyst poisoning.
Catalyst Ru-Sn/Al₂O₃, Copper-ChromiteCatalyst choice influences selectivity and reaction conditions.
Solvent 1,4-DioxaneThe solvent should be stable under reaction conditions.
Temperature 170 - 250 °CHigher temperatures can increase reaction rate but may lead to side products.
Pressure 4.0 - 8.0 MPaHigher pressure favors the hydrogenation reaction.
Reaction Time 4 - 24 hoursMonitored for completion to avoid over-reduction to pentadecane.
Yield >90% (typical)Yields are highly dependent on the specific conditions and catalyst used.
Grignard Synthesis

An alternative laboratory-scale synthesis involves the Grignard reaction, where a C14 Grignard reagent reacts with formaldehyde.

Conceptual Experimental Workflow: Grignard Synthesis of this compound

  • Step 1: Formation of the Grignard Reagent: 1-Bromotetradecane is reacted with magnesium turnings in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere to form tetradecylmagnesium bromide.

  • Step 2: Reaction with Formaldehyde: The prepared Grignard reagent is then reacted with a source of formaldehyde (e.g., paraformaldehyde, which depolymerizes upon heating) at low temperatures.

  • Step 3: Workup: The reaction is quenched with an acidic aqueous solution (e.g., dilute HCl or NH₄Cl solution) to protonate the resulting alkoxide and dissolve the magnesium salts.

  • Step 4: Extraction and Purification: The this compound is extracted from the aqueous layer using an organic solvent. The organic extracts are combined, dried, and the solvent is evaporated. The final product is purified by distillation or recrystallization.

Biosynthesis of this compound

The biosynthesis of this compound is not a common natural pathway in most organisms. However, through metabolic engineering, microorganisms like Escherichia coli can be engineered to produce odd-chain fatty alcohols. The key is to provide a C3 starter unit, propionyl-CoA, for fatty acid synthesis, which then undergoes elongation and subsequent reduction.

Biosynthetic Pathway in Engineered E. coli

The engineered pathway for this compound production in E. coli involves several key steps, starting from the central carbon metabolism.

Biosynthesis_of_1_Pentadecanol Glucose Glucose Glycerol_3P Glycerol-3-Phosphate Glucose->Glycerol_3P Glycolysis Propionate Propionate (external) Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA PrpE Pyruvate Pyruvate Glycerol_3P->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Fatty_Acyl_ACP_C15 Pentadecanoyl-ACP Malonyl_CoA->Fatty_Acyl_ACP_C15 FAS (elongation) Propionyl_CoA->Fatty_Acyl_ACP_C15 FAS (initiation) Pentadecanoic_Acid Pentadecanoic Acid Fatty_Acyl_ACP_C15->Pentadecanoic_Acid Acyl-ACP Thioesterase ('tesA) Pentadecanoyl_CoA Pentadecanoyl-CoA Pentadecanoic_Acid->Pentadecanoyl_CoA Acyl-CoA Synthetase (FadD) Pentadecanal Pentadecanal Pentadecanoyl_CoA->Pentadecanal Fatty Acyl-CoA Reductase (FAR) Pentadecanol This compound Pentadecanal->Pentadecanol Aldehyde Reductase (e.g., YbbO) Regulation_of_prpBCDE Glucose Glucose cAMP cAMP Glucose->cAMP - cAMP_CRP cAMP-CRP Complex cAMP->cAMP_CRP CRP CRP CRP->cAMP_CRP prpBCDE_promoter prpBCDE promoter cAMP_CRP->prpBCDE_promoter + PrpR PrpR (Activator) PrpR->prpBCDE_promoter + sigma54_RNAP σ⁵⁴-RNAP sigma54_RNAP->prpBCDE_promoter prpBCDE_transcription prpBCDE Transcription prpBCDE_promoter->prpBCDE_transcription Propionate Propionate Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA PrpE Methylcitrate 2-Methylcitrate Propionyl_CoA->Methylcitrate PrpC Methylcitrate->PrpR Co-activates

The Biological Role and Function of 1-Pentadecanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pentadecanol, a saturated long-chain fatty alcohol, has emerged as a molecule of significant interest in various biological contexts. Endogenously present in mammals and obtainable from natural sources, it plays a role in fundamental cellular processes, including membrane structure, energy metabolism, and cell signaling. Notably, this compound has demonstrated potent antimicrobial activity against Propionibacterium acnes (P. acnes), the bacterium implicated in acne vulgaris, positioning it as a potential therapeutic agent. This technical guide provides a comprehensive overview of the biological role and function of this compound, with a focus on its metabolism, antimicrobial properties, and potential mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

This compound (C15H32O) is a straight-chain primary fatty alcohol.[1] While long-chain fatty alcohols, in general, are known constituents of biological systems, serving as precursors for waxes and ether lipids, the specific roles of odd-chain fatty alcohols like this compound are less well-characterized.[2] Its presence in various natural sources, including beeswax and certain plant waxes, has been reported.[3] Recent research has highlighted its potential as a selective antimicrobial agent, particularly against skin-resident bacteria, sparking interest in its application in dermatology and drug development. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C15H32O[4]
Molecular Weight 228.41 g/mol [4]
Appearance White solid[1]
Melting Point 43-46 °C[4]
Boiling Point 298-299 °C
Solubility Soluble in alcohol; Insoluble in water
logP (o/w) 6.443 (estimated)

Biological Roles and Functions

Endogenous Presence and Metabolism

While specific concentrations in human tissues are not widely documented, long-chain fatty alcohols are known components of skin surface lipids.[5][6][7] The metabolism of fatty alcohols is intricately linked to fatty acid metabolism through a process known as the "fatty alcohol cycle." In this cycle, fatty acids are reduced to fatty alcohols, which can then be oxidized back to fatty acids.

Studies in cultured human fibroblasts have demonstrated that [1-14C]palmitate can be reduced to the corresponding fatty alcohol, hexadecanol.[8][9] This process is concentration-dependent and suggests an active metabolic pathway for the synthesis and turnover of fatty alcohols. The reverse reaction, the oxidation of fatty alcohols to fatty acids, is catalyzed by fatty alcohol:NAD+ oxidoreductase.[8] This enzyme is subject to regulation by metabolites such as palmitoyl-CoA and NADH, indicating a feedback mechanism within the fatty alcohol cycle.[8]

Fatty_Alcohol_Cycle Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase Fatty Aldehyde Fatty Aldehyde Fatty Acyl-CoA->Fatty Aldehyde Fatty Acyl-CoA Reductase Fatty Aldehyde->Fatty Acid Fatty Aldehyde Dehydrogenase Fatty Alcohol Fatty Alcohol Fatty Aldehyde->Fatty Alcohol Fatty Aldehyde Reductase Fatty Alcohol->Fatty Aldehyde Fatty Alcohol Dehydrogenase

Antimicrobial Activity against P. acnes

A significant body of research points to the potent and selective antimicrobial activity of this compound against P. acnes. This has led to its investigation as a potential therapeutic agent for acne vulgaris.

OrganismMIC (µg/mL)MBC (µg/mL)Reference
Propionibacterium acnes0.781.56[1]
Brevibacterium ammoniagenes6.25-[1]
Pityrosporum ovale>800-[1]

As shown in the table, this compound exhibits a low minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against P. acnes, indicating its effectiveness at low concentrations.[1] Notably, its activity is significantly lower against other skin commensals like Pityrosporum ovale, suggesting a degree of selectivity that could be advantageous in maintaining a healthy skin microbiome.[1]

Potential Mechanisms of Action

Disruption of Bacterial Cell Membrane

While the precise mechanism of its antimicrobial action is not fully elucidated, it is hypothesized that as a long-chain fatty alcohol, this compound may disrupt the lipid-rich cell membrane of P. acnes. This disruption could lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

Modulation of Host Signaling Pathways

Long-chain fatty acids and their derivatives are known natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[10][11][12] It is plausible that this compound, or its metabolic product pentadecanoic acid, could act as a PPAR agonist. PPAR activation in skin has been shown to have anti-inflammatory effects, which could be beneficial in the context of acne.

PPAR_Signaling cluster_cell Cell This compound This compound PPAR PPAR RXR RXR PPRE PPAR Response Element Target Gene Transcription Target Gene Transcription Anti-inflammatory Effects Anti-inflammatory Effects Target Gene Transcription->Anti-inflammatory Effects Regulation of Lipid Metabolism Regulation of Lipid Metabolism Target Gene Transcription->Regulation of Lipid Metabolism

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cell signaling.[13][14] The incorporation of long-chain fatty alcohols into the cell membrane could potentially alter the composition and fluidity of these rafts, thereby modulating the activity of raft-associated signaling proteins. This could influence various cellular processes, including inflammatory responses.

Lipid_Raft_Signaling cluster_membrane Cell Membrane Lipid Raft Lipid Raft Signaling Receptor Signaling Receptor Downstream Effector Downstream Effector Signaling Receptor->Downstream Effector Activates Cellular Response Cellular Response Downstream Effector->Cellular Response This compound This compound This compound->Lipid Raft Potentially Alters Composition

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) against P. acnes

This protocol is adapted from standard broth microdilution methods.[15][16]

  • Bacterial Strain and Culture Conditions:

    • Use P. acnes (e.g., ATCC 6919 or clinical isolates).

    • Culture bacteria on Reinforced Clostridial Agar (RCA) plates under anaerobic conditions (80% N₂, 10% CO₂, 10% H₂) at 37°C for 48-72 hours.

  • Inoculum Preparation:

    • Suspend several colonies in Brucella Broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the suspension 1:100 in fresh Brucella Broth to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration of 1 mg/mL.

  • Broth Microdilution Assay:

    • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using Brucella Broth. The final concentrations should typically range from 0.1 to 10 µg/mL.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubation and MIC Determination:

    • Incubate the microtiter plate under anaerobic conditions at 37°C for 48-72 hours.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Analysis of Fatty Alcohol Metabolism in Cultured Human Fibroblasts

This protocol is based on the methodology described for studying the fatty alcohol cycle.[8][9][17]

  • Cell Culture:

    • Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

  • Radiolabeling Experiment:

    • Grow fibroblasts to confluence in 60-mm dishes.

    • Incubate the cells with DMEM containing 30 µM [1-¹⁴C]palmitate complexed to fatty acid-free bovine serum albumin (BSA) for various time points (e.g., 1, 4, 8, 24 hours).

  • Lipid Extraction:

    • After incubation, wash the cell monolayers three times with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells into methanol and transfer to a glass tube.

    • Perform a Bligh-Dyer lipid extraction by adding chloroform and water in a 1:2:0.8 ratio (methanol:chloroform:water).

    • Vortex thoroughly and centrifuge to separate the phases.

  • Thin-Layer Chromatography (TLC):

    • Concentrate the lower chloroform phase under a stream of nitrogen.

    • Spot the lipid extract onto a silica gel TLC plate.

    • Develop the TLC plate in a solvent system capable of separating fatty alcohols and fatty acids (e.g., hexane:diethyl ether:acetic acid, 70:30:1 v/v/v).

    • Include standards for this compound and pentadecanoic acid.

  • Quantification:

    • Visualize the lipid spots using iodine vapor or by autoradiography.

    • Scrape the silica corresponding to the fatty alcohol and fatty acid spots into scintillation vials.

    • Quantify the radioactivity using a liquid scintillation counter.

Experimental_Workflow_MIC Start Start Culture P. acnes Culture P. acnes Start->Culture P. acnes Prepare Inoculum Prepare Inoculum Culture P. acnes->Prepare Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Inoculum->Inoculate Microtiter Plate Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Inoculate Microtiter Plate Anaerobic Incubation Anaerobic Incubation Inoculate Microtiter Plate->Anaerobic Incubation Read MIC Read MIC Anaerobic Incubation->Read MIC End End Read MIC->End

Conclusion and Future Directions

This compound is a promising long-chain fatty alcohol with a multifaceted biological profile. Its potent and selective antimicrobial activity against P. acnes makes it a strong candidate for development as a novel anti-acne therapeutic. The elucidation of its metabolic fate through the fatty alcohol cycle provides a foundation for understanding its endogenous regulation and potential interactions with other lipid metabolic pathways.

Future research should focus on several key areas:

  • Quantitative Profiling: Comprehensive quantitative analysis of this compound in various human tissues, particularly in sebaceous glands and skin surface lipids, is needed to understand its physiological concentrations.

  • Pharmacokinetics and Safety: Detailed pharmacokinetic and toxicological studies of topically applied this compound are essential to establish its safety and optimal dosing for therapeutic applications.

  • Mechanism of Action: Further investigation into its precise mechanism of antimicrobial action and its interaction with host cell signaling pathways, such as PPARs and lipid raft-mediated signaling, will provide a more complete understanding of its biological effects.

  • Clinical Efficacy: Well-controlled clinical trials are required to definitively evaluate the efficacy of this compound in the treatment of acne vulgaris.

The information compiled in this technical guide serves as a valuable resource for researchers and drug development professionals, aiming to stimulate further investigation into the therapeutic potential of this compound.

References

An In-depth Technical Guide to 1-Pentadecanol: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pentadecanol, a saturated fatty alcohol with the chemical formula C₁₅H₃₂O, has a history rooted in early 20th-century organic chemistry. Initially synthesized and characterized through classical chemical methods, it is now recognized for its presence in various natural sources and its applications in the industrial and cosmetic sectors. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound, with a focus on detailed experimental protocols and a clear presentation of quantitative data. While its direct role in major signaling pathways remains an area of ongoing investigation, this document summarizes the current state of knowledge to support further research and development.

Discovery and Historical Context

The first documented synthesis of this compound, then referred to as n-pentadecyl alcohol, is attributed to P. A. Levene and F. A. Taylor in their 1924 publication in the Journal of Biological Chemistry. Their work was part of a broader investigation into the chemical nature of lipids and the synthesis of long-chain aliphatic compounds. The primary method for its synthesis at the time involved the reduction of the corresponding fatty acid, pentadecanoic acid.

Subsequent research throughout the 20th century further elucidated the properties of this compound and its presence in the natural world. It has been identified in small quantities in the leaves of plants such as Solena amplexicaulis (creeping cucumber) and as a metabolic byproduct of certain microorganisms, including the yeast Candida.[1] Industrially, this compound is produced by companies like Shell under the trade name Neodol 5, typically through the hydroformylation of olefins.[1]

Physicochemical Properties

This compound is a white, waxy solid at room temperature with a faint odor. It is a straight-chain primary alcohol and is generally stable under normal conditions. The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₁₅H₃₂O
Molar Mass 228.42 g/mol
Melting Point 41-44 °C
Boiling Point 269-271 °C at 760 mmHg
Density 0.842 g/cm³ at 40 °C
Flash Point 112 °C (closed cup)
Water Solubility Insoluble
Solubility in other solvents Soluble in ethanol, ether, chloroform, and methanol (slightly)

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound is through the reduction of pentadecanoic acid using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of Pentadecanoic Acid with LiAlH₄

This protocol outlines the steps for the synthesis of this compound from pentadecanoic acid.

Materials:

  • Pentadecanoic acid (C₁₅H₃₀O₂)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, a suspension of lithium aluminum hydride (x g) in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

  • Addition of Pentadecanoic Acid: A solution of pentadecanoic acid (y g) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure the complete reduction of the carboxylic acid. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup (Fieser Method): The reaction is carefully quenched by the sequential slow addition of:

    • x mL of water

    • x mL of 15% aqueous sodium hydroxide

    • 3x mL of water This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Filtration: The resulting mixture is stirred at room temperature for at least 15 minutes, and then anhydrous magnesium sulfate is added to ensure complete drying. The solid is removed by filtration, and the filter cake is washed with additional diethyl ether.

  • Purification: The combined ether filtrates are concentrated under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Recrystallization: The crude product can be further purified by recrystallization. An appropriate solvent is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., hexane or ethanol-water mixture). The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to form pure crystals of this compound. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Synthesis Workflow

Synthesis_Workflow Pentadecanoic_Acid Pentadecanoic Acid Reaction_Mixture Reaction Mixture Pentadecanoic_Acid->Reaction_Mixture Dropwise Addition LiAlH4 LiAlH₄ in Anhydrous Ether LiAlH4->Reaction_Mixture Quenching Quenching (H₂O, NaOH) Reaction_Mixture->Quenching Stirring/Reflux Filtration Filtration Quenching->Filtration Crude_Product Crude this compound Filtration->Crude_Product Evaporation Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Figure 1: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While some commercial suppliers have anecdotally referred to this compound as a "cyclase inhibitor," there is a lack of robust scientific literature to substantiate this claim or to detail a specific mechanism of action in a signaling pathway. Similarly, direct evidence for a significant role of this compound in anti-inflammatory signaling pathways is not well-documented in peer-reviewed studies.

It is important to distinguish this compound from its corresponding carboxylic acid, pentadecanoic acid (C15:0). Recent research has suggested that pentadecanoic acid may have beneficial effects on metabolic health and may interact with various cellular pathways. However, these findings should not be directly extrapolated to this compound without specific experimental evidence.

The metabolism of long-chain fatty alcohols in humans generally involves oxidation to the corresponding fatty acid. Therefore, it is plausible that some of the biological effects observed after administration of this compound could be attributable to its metabolic conversion to pentadecanoic acid. The logical relationship for this metabolic conversion is illustrated below.

Metabolic_Conversion Pentadecanol This compound Pentadecanal Pentadecanal Pentadecanol->Pentadecanal Alcohol Dehydrogenase Pentadecanoic_Acid Pentadecanoic Acid Pentadecanal->Pentadecanoic_Acid Aldehyde Dehydrogenase Biological_Effects Potential Biological Effects Pentadecanoic_Acid->Biological_Effects

Figure 2: Plausible metabolic pathway of this compound.

Conclusion

This compound is a long-chain fatty alcohol with a well-established history of synthesis and a clear set of physicochemical properties. Its discovery dates back to the early 20th century, and its synthesis from pentadecanoic acid is a standard procedure in organic chemistry. While its industrial applications are notable, its specific roles in biological signaling pathways are not yet well-defined and require further investigation. This guide provides a foundational understanding of this compound for researchers and professionals, highlighting the importance of distinguishing between the alcohol and its corresponding fatty acid in biological studies. Future research should focus on elucidating the specific molecular targets and pathways of this compound to unlock its full potential in various scientific and therapeutic areas.

References

An In-depth Technical Guide to the Solubility of 1-Pentadecanol in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pentadecanol, a saturated long-chain fatty alcohol, is a compound of significant interest in various industrial and research applications, including cosmetics, pharmaceuticals, and as a chemical intermediate. Its utility is often dictated by its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative and qualitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound and its Solubility

This compound (C₁₅H₃₂O) is a white, waxy solid at room temperature. Its molecular structure, characterized by a long, nonpolar fifteen-carbon alkyl chain and a polar hydroxyl (-OH) group, confers upon it an amphiphilic nature. This duality governs its solubility behavior, which is primarily dictated by the principle of "like dissolves like." The long hydrophobic chain leads to favorable solubility in nonpolar organic solvents, whereas the hydroxyl group allows for hydrogen bonding and some degree of interaction with polar solvents. However, the dominance of the long alkyl chain results in very low solubility in highly polar solvents such as water.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, by examining the solubility of its close homologs, 1-tetradecanol (C14) and 1-hexadecanol (C16), a reliable estimation of its solubility profile can be established. Long-chain fatty alcohols show a general trend of decreasing solubility in polar solvents and increasing solubility in nonpolar solvents as the carbon chain length increases.

The following table summarizes the available quantitative and qualitative solubility data for this compound and its near-chain-length analogs.

SolventThis compound (C15)1-Tetradecanol (C14)1-Hexadecanol (C16)Temperature (°C)
Water Insoluble (est. 0.468 mg/L[1], exp. 0.103 mg/L[1])Practically insolubleInsoluble25
Ethanol Soluble in alcohol[1]Slightly soluble[2]; Very soluble[3]Miscible[4]; Soluble[5]Not Specified
Methanol Slightly soluble[2]Not SpecifiedSlightly soluble[4][6]Not Specified
Acetone Not SpecifiedVery soluble[3]Soluble[4][6]Not Specified
Chloroform Soluble[2]Very soluble[3]Soluble[4][6]Not Specified
Diethyl Ether Not SpecifiedSoluble[2]Very soluble[6]Not Specified
Benzene Not SpecifiedVery soluble[3]Soluble[6]Not Specified
Hexane Expected to be solubleNot SpecifiedNot SpecifiedNot Specified
DMSO 30 mg/mLNot SpecifiedNot SpecifiedNot Specified
DMSO/PEG300/Tween-80/Saline (10:40:5:45) ≥ 2.5 mg/mL[7]Not SpecifiedNot SpecifiedNot Specified
DMSO/Corn Oil (10:90) ≥ 2.5 mg/mL[7]Not SpecifiedNot SpecifiedNot Specified

Note: The qualitative descriptors (e.g., "soluble," "slightly soluble") are taken from the available literature and may not represent standardized measurements. The solubility of this compound in nonpolar solvents like hexane is expected to be high due to the long hydrocarbon chain.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a given solvent. This method involves creating a saturated solution and then quantifying the amount of dissolved solute.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Glass vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Pipettes and general laboratory glassware

3.2. Procedure

  • Preparation of a Supersaturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The solid should be in constant contact with the solvent.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filtration:

    • Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed volumetric flask. This step removes any remaining micro-crystals.

  • Quantification:

    • Gravimetric Method:

      • Carefully evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

      • Once all the solvent has been removed, reweigh the flask containing the dried this compound residue.

      • The mass of the dissolved this compound can be determined by the difference in weight.

    • Chromatographic Method (GC-FID):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Analyze the standard solutions using GC-FID to generate a calibration curve.

      • Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

      • Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

  • Calculation of Solubility:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial and place in shaker B->C D Agitate at constant temperature (24-48h) C->D E Centrifuge to settle solid D->E F Withdraw supernatant E->F G Filter supernatant (0.45 µm filter) F->G J Analyze filtered sample G->J H Prepare standard solutions I Generate calibration curve (GC-FID) H->I K Determine concentration I->K J->K L Calculate Solubility (g/100mL or mol/L) K->L influencing_factors Solute {this compound Properties | - Long alkyl chain (hydrophobic) - Hydroxyl group (hydrophilic) - Crystalline structure } Solubility Solubility of this compound Solute->Solubility Solvent {Solvent Properties | - Polarity - Hydrogen bonding capacity - Molecular size } Solvent->Solubility System {System Conditions | - Temperature - Pressure - Purity of components } System->Solubility

References

An In-depth Technical Guide to the Toxicological Profile and Safety of 1-Pentadecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentadecanol (CAS No. 629-76-5) is a saturated, long-chain fatty alcohol. It presents as a white, flaky solid at room temperature.[1] This compound is utilized as an ingredient in industrial chemicals, lubricating oils, and various consumer products such as lotions and creams.[1] Given its presence in industrial and consumer applications, a thorough understanding of its toxicological profile and safety data is essential for risk assessment and safe handling. This guide provides a comprehensive overview of the available toxicological data, safety information, and relevant experimental protocols for this compound.

Toxicological Profile

The toxicological data for this compound is largely based on safety data sheets and studies on structurally similar long-chain fatty alcohols. Overall, it is considered to have low toxicity.[2][3][4]

Acute Toxicity

This compound exhibits a low order of acute toxicity via oral, dermal, and inhalation routes.[1] However, specific lethal dose (LD50) or lethal concentration (LC50) values are not available in the reviewed literature.[3][5] Excessive exposure may lead to some depression of the central nervous system.[3][4]

Skin Corrosion and Irritation

Prolonged contact with this compound can produce skin irritation.[3][4] It is generally considered to be slightly to moderately irritating to the skin.[1] Undiluted long-chain alcohols have the potential to cause defatting of the skin with prolonged contact.[1]

Serious Eye Damage and Irritation

Similar to its effect on the skin, this compound is considered to be slightly to moderately irritating to the eyes.[1]

Respiratory and Skin Sensitization

There is no evidence to suggest that this compound is a skin sensitizer.[2][5]

Germ Cell Mutagenicity

No data is available to indicate that this compound or its components are mutagenic or genotoxic.[5]

Carcinogenicity

This compound is not classified as a carcinogen by the International Agency for Research on Cancer (IARC), the American Conference of Governmental Industrial Hygienists (ACGIH), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).

Reproductive and Developmental Toxicity

Based on studies of similar long-chain aliphatic alcohols, there is no evidence to suggest that this compound has adverse effects on reproductive organs, fertility, or the developing fetus.[2]

Specific Target Organ Toxicity (STOT)
  • Single Exposure: Excessive exposure may cause central nervous system depression.[3][4]

  • Repeated Exposure: For aliphatic alcohols in general, there is a possibility of low-grade liver effects with repeated exposure.[2]

Aspiration Hazard

Data on the aspiration hazard of this compound is not available.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 629-76-5[1][5]
Molecular Formula C15H32O[1]
Molar Mass 228.420 g/mol [1]
Appearance White, flaky solid[1]
Melting Point 41–44 °C[1]
Boiling Point 269–271 °C[1]
Flash Point 112 °C (closed cup)[1]
Table 2: Summary of Toxicological Endpoints for this compound
Toxicological EndpointFindingReference(s)
Acute Oral Toxicity Low toxicity; No LD50 data available[1][3][5]
Acute Dermal Toxicity Low toxicity; No LD50 data available[1][3]
Acute Inhalation Toxicity Low toxicity; No LC50 data available[1][3]
Skin Corrosion/Irritation Slight to moderate irritant; Prolonged contact may cause irritation[1][3][4]
Serious Eye Damage/Irritation Slight to moderate irritant[1]
Respiratory/Skin Sensitization Not considered a skin sensitizer[2][5]
Germ Cell Mutagenicity No data available[5]
Carcinogenicity Not classified as a carcinogen
Reproductive Toxicity No evidence of adverse effects[2]
STOT-Single Exposure Excessive exposure may cause CNS depression[3][4]
STOT-Repeated Exposure Potential for low-grade liver effects[2]
Aspiration Hazard No data available

Experimental Protocols

Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)

The potential for this compound to cause skin irritation would be assessed using the albino rabbit as the preferred animal model.[6][7]

  • Animal Selection: Healthy young adult albino rabbits are used.

  • Dose Application: A single dose of 0.5 g of the test substance (moistened if necessary) is applied to a small area of clipped skin (approximately 6 cm²).[6] An untreated skin area serves as a control.[7]

  • Exposure: The test substance is held in contact with the skin with a porous gauze dressing for a 4-hour exposure period.[6]

  • Observation: After the exposure period, the residual test substance is removed. Skin reactions (erythema and edema) are observed and graded at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[6]

Acute Eye Irritation/Corrosion (based on OECD Guideline 405)

The potential for this compound to cause eye irritation is also typically assessed in the albino rabbit.[8]

  • Animal Selection: Healthy young adult albino rabbits with no pre-existing eye defects are used.

  • Dose Application: A single dose of the test substance (e.g., 0.1 mL for liquids or not more than 0.1 g for solids) is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[8]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[8] Ocular reactions (in the cornea, iris, and conjunctiva) are scored at each observation point. The duration of the observation period can be extended to assess the reversibility of the effects.[8]

Reproductive/Developmental Toxicity Screening Test (based on OECD Guideline 421)

This screening test provides information on the potential effects on male and female reproductive performance and on the development of offspring. The rat is the preferred species for this test.[9][10]

  • Animal Groups: At least three dose groups of the test substance and a control group are used, with a recommended minimum of 10 animals of each sex per group.[9][10]

  • Dosing: The test substance is administered orally on a daily basis. Males are dosed for a minimum of four weeks (including two weeks prior to mating, during mating, and two weeks post-mating). Females are dosed throughout the study (approximately 63 days).[9][11]

  • Mating: A 1:1 mating procedure is used.

  • Observations: Clinical observations, body weight, and food/water consumption are monitored. Estrous cycles are monitored in females. Offspring are examined for viability, growth, and any abnormalities.[9][11]

  • Pathology: At the end of the study, a gross necropsy is performed on all adult animals. Histopathology of the reproductive organs is conducted.[9][11]

Safety Data

Handling and Storage
  • Handling: Handle in a well-ventilated place.[3] Wear suitable protective clothing, including chemical-impermeable gloves and eye protection.[1][3] Avoid the formation of dust and aerosols.[3] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Exposure Controls and Personal Protection
  • Engineering Controls: Ensure adequate ventilation.

  • Eye/Face Protection: Wear tightly fitting safety goggles.[3]

  • Skin Protection: Wear chemical-resistant gloves.[1]

  • Respiratory Protection: If dusts are generated, a respirator may be required.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water fog, foam, dry chemical powder, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a water jet, as this may spread the fire.

  • Hazardous Combustion Products: During a fire, hazardous gases may be formed.

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[3]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops.[3]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Visualizations

Toxicological_Risk_Assessment_Workflow DataCollection Data Collection & Evaluation HazardID Hazard Identification DataCollection->HazardID Compile toxicological data (in vivo, in vitro, SAR) DoseResponse Dose-Response Assessment HazardID->DoseResponse Identify potential adverse effects RiskChar Risk Characterization DoseResponse->RiskChar Establish NOAEL/LOAEL Exposure Exposure Assessment Exposure->RiskChar Determine exposure scenarios and levels RiskManagement Risk Management RiskChar->RiskManagement Estimate probability and severity of adverse effects

Caption: A logical workflow for toxicological risk assessment.

Skin_Irritation_Test_Workflow Start Start: In Vivo Skin Irritation Test (based on OECD 404) AnimalPrep Animal Preparation (Albino Rabbit, Clipped Skin) Start->AnimalPrep Application Apply 0.5g of this compound to a ~6 cm² skin patch AnimalPrep->Application Exposure 4-Hour Exposure Period (Cover with gauze) Application->Exposure Removal Remove Residual Substance Exposure->Removal Observation Score for Erythema & Edema at 1, 24, 48, 72 hours Removal->Observation FinalEval Final Evaluation (Assess reversibility up to 14 days) Observation->FinalEval

Caption: An experimental workflow for a skin irritation test.

References

Methodological & Application

Application Note: Quantitative Analysis of 1-Pentadecanol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 1-Pentadecanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a long-chain fatty alcohol, has various industrial applications and has been investigated for its potential biological activities. Accurate and sensitive quantification of this compound is crucial for quality control, metabolic studies, and formulation development. The described method involves sample preparation, derivatization, and subsequent analysis by GC-MS, ensuring high selectivity and sensitivity.

Introduction

This compound (C15H32O), also known as pentadecyl alcohol, is a saturated fatty alcohol with a 15-carbon chain.[1] It is found in nature in various plants and is used in the manufacturing of lubricants, cosmetics, and detergents.[2][3] In biological systems, long-chain fatty alcohols are involved in fatty acid and lipid metabolism.[1] The "fatty alcohol cycle" describes the inter-conversion of very long-chain fatty alcohols, fatty aldehydes, and fatty acids.[1] Given its diverse applications and biological relevance, a robust analytical method for the quantification of this compound is essential. GC-MS offers excellent chromatographic separation and mass spectrometric detection, making it a powerful tool for this purpose. Due to the relatively low volatility of long-chain alcohols, a derivatization step is typically employed to improve their chromatographic behavior.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterValueSource
Molecular Weight 228.41 g/mol [4]
CAS Number 629-76-5[4]
Typical GC Column DB-5 or similar non-polar column[5]
Derivatization Reagent BSTFA + 1% TMCS[6][7]
Ionization Mode Electron Ionization (EI)[5]
Characteristic m/z ions (of TMS derivative) 73, 129, [M-15]+General knowledge of TMS derivatives
Expected Retention Time Variable (dependent on GC program)-
Limit of Quantification (LOQ) Low μg/mL to ng/mL range (achievable)[8]

Experimental Protocols

This section details the recommended procedures for sample preparation, derivatization, and GC-MS analysis of this compound.

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., biological fluid, cosmetic cream, industrial solvent). A generic liquid-liquid extraction (LLE) protocol for isolating this compound from an aqueous matrix is provided below.

Materials:

  • Hexane (or other suitable organic solvent like dichloromethane)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Glass test tubes

Protocol:

  • To 1 mL of the aqueous sample in a glass test tube, add 2 mL of hexane.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (hexane) to a clean glass test tube.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Transfer the dried hexane extract to a new tube for derivatization.

Derivatization Protocol (Silylation)

To increase the volatility of this compound for GC analysis, a silylation reaction is performed to convert the hydroxyl group to a trimethylsilyl (TMS) ether.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (optional, as a catalyst and solvent)

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Evaporate the solvent from the prepared sample extract under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

  • Seal the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

GC Parameters:

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

    • Ramp 2: Increase to 300°C at a rate of 20°C/min.

    • Hold at 300°C for 5 minutes.

MS Parameters:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Scan Mode: Full Scan (m/z 50-550) for qualitative analysis and identification.

  • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor the following characteristic ions of the this compound-TMS derivative: m/z 73, 129, and the molecular ion or a significant fragment ion.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection extraction Liquid-Liquid Extraction sample->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation derivatization Silylation with BSTFA + TMCS evaporation->derivatization heating Heating at 60-70°C derivatization->heating injection GC Injection heating->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for GC-MS analysis of this compound.

fatty_alcohol_cycle fatty_acid Very Long-Chain Fatty Acid fatty_aldehyde Fatty Aldehyde fatty_acid->fatty_aldehyde Reduction fatty_aldehyde->fatty_acid Oxidation fatty_alcohol This compound (Fatty Alcohol) fatty_aldehyde->fatty_alcohol Reduction fatty_alcohol->fatty_aldehyde Oxidation

Caption: Simplified metabolic pathway of the fatty alcohol cycle.

References

Application Notes and Protocols for the Use of 1-Pentadecanol as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate quantification of lipid species is paramount for understanding complex biological processes and for the development of novel therapeutics. The use of an internal standard (IS) is a critical component of a robust quantitative workflow, serving to correct for variability introduced during sample preparation, extraction, and analysis. 1-Pentadecanol, a 15-carbon fatty alcohol, is a compound that can be employed as an internal standard in specific lipidomics applications. Its utility is primarily derived from its odd-numbered carbon chain, which makes it naturally absent or present at very low levels in most biological systems.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in lipidomics, with a focus on its application in Gas Chromatography-Mass Spectrometry (GC-MS) for fatty acid analysis.

Principle of Internal Standardization

An internal standard is a known quantity of a compound that is added to a sample at the beginning of the analytical workflow.[1] The ideal internal standard should have chemical and physical properties similar to the analytes of interest, be absent in the original sample, and be clearly distinguishable by the analytical instrument.[1] By comparing the analytical response of the endogenous lipids to that of the co-analyzed internal standard, variations in sample handling, extraction efficiency, and instrument response can be normalized, leading to more accurate and precise quantification.

Application of this compound as an Internal Standard

This compound is most suitably used as an internal standard for the analysis of total fatty acid profiles by GC-MS.[1] In this application, complex lipids in the sample are first hydrolyzed (saponified) to release their constituent fatty acids. These fatty acids, along with the added this compound, are then derivatized to increase their volatility for GC-MS analysis.[1]

Advantages of this compound:

  • Low Endogenous Abundance: As an odd-chain fatty alcohol, it is typically not present in significant amounts in biological samples, minimizing interference with endogenous analytes.[1]

  • Commercial Availability and Cost-Effectiveness: this compound is readily available from chemical suppliers and is relatively inexpensive compared to stable isotope-labeled standards.[1]

  • Suitability for GC-MS: It is amenable to the derivatization and analysis conditions commonly used in GC-MS-based fatty acid profiling.[1]

Limitations of this compound:

  • Structural Dissimilarity: As a fatty alcohol, its chemical properties differ from those of fatty acids and other lipid classes like phospholipids and triglycerides.[1] This can lead to variations in extraction efficiency and derivatization yields, potentially impacting the accuracy of quantification.[1]

  • Not a Universal Standard: Its use is not recommended for broad, shotgun lipidomics studies using Liquid Chromatography-Mass Spectrometry (LC-MS), where a wide range of lipid classes with different chemical properties are analyzed simultaneously.[1] For such applications, a cocktail of internal standards representing different lipid classes, ideally stable isotope-labeled, is the preferred approach.[1]

Comparison with Other Internal Standards

The choice of an internal standard is a critical decision that depends on the analytical goals and the chosen methodology. The following table provides a comparative overview of this compound against other common types of internal standards used in lipidomics.

Internal Standard TypePrincipleAdvantagesDisadvantagesBest For
This compound (Odd-Chain Fatty Alcohol) Non-endogenous, odd-chain lipid.Low cost, commercially available, low endogenous levels.Structurally dissimilar to many lipid classes, potential for differential extraction and derivatization efficiency.Total fatty acid profiling by GC-MS.
Odd-Chain Fatty Acids (e.g., Heptadecanoic Acid) Non-endogenous, odd-chain lipid that is structurally more similar to the analytes.More representative of fatty acid analytes than fatty alcohols.Can be present in the diet, potentially confounding results.Total fatty acid profiling by GC-MS.
Stable Isotope-Labeled (SIL) Lipids Analytes containing heavy isotopes (e.g., ¹³C, ²H).Considered the "gold standard"; nearly identical chemical and physical properties to the endogenous analyte, correcting for matrix effects and ionization differences.High cost, not available for all lipid species.Accurate quantification in both GC-MS and LC-MS based lipidomics.

Experimental Protocols

The following is a general protocol for the analysis of total fatty acids in a biological sample (e.g., plasma) using this compound as an internal standard with GC-MS.

Materials:

  • This compound internal standard solution (e.g., 1 mg/mL in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • BF₃ in Methanol (14%) or Methanolic HCl

  • Hexane

  • Anhydrous Sodium Sulfate

  • Glass tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system

Protocol:

  • Sample Preparation:

    • To a glass tube, add 100 µL of the biological sample (e.g., plasma).

    • Add a known amount of this compound internal standard (e.g., 10 µL of a 1 mg/mL solution).

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Hydrolysis and Derivatization (to form Fatty Acid Methyl Esters - FAMEs):

    • Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.

    • Add 1 mL of 14% BF₃ in methanol to the dried lipid extract.

    • Cap the tube tightly and heat at 100°C for 30 minutes.

    • Allow the tube to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Transfer the final hexane extract to a GC vial.

    • Inject 1 µL of the sample into the GC-MS system.

    • Analyze the sample using an appropriate GC temperature program and MS acquisition parameters to separate and detect the FAMEs and the derivatized this compound.

  • Quantification:

    • Identify the peaks corresponding to the individual fatty acid methyl esters and the derivatized this compound based on their retention times and mass spectra.

    • Calculate the peak area for each analyte and the internal standard.

    • Determine the concentration of each fatty acid using the following formula:

      • Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / Response Factor)

      • Note: The response factor for each fatty acid relative to this compound should be determined by analyzing a standard mixture of known concentrations.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add this compound (IS) Sample->Add_IS Folch Folch Extraction (Chloroform:Methanol) Add_IS->Folch Phase_Sep Phase Separation Folch->Phase_Sep Collect_Organic Collect Organic Phase Phase_Sep->Collect_Organic Evaporate Evaporate Solvent Collect_Organic->Evaporate Hydrolyze Hydrolysis & Methylation (BF3/Methanol) Evaporate->Hydrolyze Extract_FAMEs Extract FAMEs (Hexane) Hydrolyze->Extract_FAMEs GCMS GC-MS Analysis Extract_FAMEs->GCMS Quant Quantification GCMS->Quant

Caption: Experimental workflow for fatty acid analysis using this compound as an internal standard.

Internal_Standard_Logic cluster_ideal Ideal Internal Standard Properties cluster_types Types of Internal Standards cluster_comparison Comparison P1 Chemically Similar to Analyte SIL Stable Isotope-Labeled (SIL) P1->SIL Best Match OddChain Odd-Chain Lipid (e.g., this compound) P1->OddChain Partial Match P2 Absent in Sample P2->SIL P2->OddChain P3 Clearly Distinguishable Signal P3->SIL P3->OddChain P4 Stable Throughout Protocol P4->SIL P4->OddChain SIL_Comp SIL: High Accuracy, High Cost SIL->SIL_Comp OddChain_Comp Odd-Chain: Moderate Accuracy, Low Cost OddChain->OddChain_Comp

Caption: Logical relationship in selecting an internal standard for lipidomics.

Conclusion

This compound can be a practical and cost-effective internal standard for the quantitative analysis of total fatty acids by GC-MS. Its primary advantage lies in its low natural abundance. However, researchers must be aware of its limitations, particularly the structural differences between it and the fatty acids being quantified, which can introduce bias. For applications requiring the highest level of accuracy and precision, or for broader lipidomics profiling using LC-MS, stable isotope-labeled internal standards are the recommended choice. The protocol provided herein offers a robust framework for the application of this compound in targeted fatty acid analysis.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 1-Pentadecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 1-Pentadecanol using High-Performance Liquid Chromatography (HPLC). While Gas Chromatography (GC) is a frequently employed technique for long-chain fatty alcohols, HPLC offers a robust alternative, particularly when coupled with derivatization for enhanced detection or with the use of universal detectors.

Two primary HPLC methodologies are presented:

  • HPLC with UV/Fluorescence Detection following Pre-column Derivatization: This method is ideal for laboratories equipped with standard HPLC-UV or fluorescence detectors. It involves a chemical modification of this compound to attach a chromophoric or fluorophoric tag, enabling highly sensitive detection.

  • HPLC with Charged Aerosol Detection (CAD): This approach allows for the direct analysis of this compound without the need for derivatization, offering a more streamlined workflow. CAD is a mass-based detection method that provides a near-uniform response for non-volatile analytes.

Method 1: HPLC with UV/Fluorescence Detection via Pre-column Derivatization

Application Note

This method leverages the high sensitivity of UV or fluorescence detection by chemically derivatizing the hydroxyl group of this compound. The derivatization introduces a molecule with strong UV absorbance or fluorescence properties, allowing for the quantification of this compound at low concentrations. A common and effective derivatizing agent for alcohols is 9-fluorenylmethyl chloroformate (Fmoc-Cl), which reacts with the alcohol to form a highly fluorescent derivative. This method is particularly useful for trace-level analysis in various matrices.

The separation is achieved using reverse-phase HPLC, where the non-polar derivatized this compound is retained on a hydrophobic stationary phase (e.g., C18) and eluted with a polar mobile phase gradient.

Experimental Protocol

1. Reagents and Materials

  • This compound standard (99% purity or higher)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Pyridine or a suitable non-nucleophilic base

  • Sample dissolution solvent (e.g., Dichloromethane or Acetonitrile)

2. Standard Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

3. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Extract the this compound from the sample matrix using a suitable organic solvent. This may involve liquid-liquid extraction or solid-phase extraction (SPE) depending on the sample complexity.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the sample dissolution solvent.

4. Derivatization Procedure

  • To 100 µL of each standard or sample solution in a clean vial, add 100 µL of a 5 mM solution of Fmoc-Cl in acetonitrile.

  • Add 50 µL of pyridine to catalyze the reaction.

  • Cap the vial and vortex thoroughly.

  • Heat the mixture at 60°C for 30 minutes in a heating block or water bath.

  • After cooling to room temperature, the sample is ready for HPLC analysis.

5. HPLC Conditions

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, and fluorescence or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 80% B

    • 5-15 min: 80% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 80% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector:

    • Fluorescence: Excitation at 265 nm, Emission at 315 nm.

    • UV: 265 nm.

Quantitative Data Summary (Hypothetical)
ParameterValue
Retention Time~12.5 min
Linearity (r²)> 0.999
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%

Method 2: HPLC with Charged Aerosol Detection (CAD)

Application Note

This method provides a direct and universal approach for the analysis of this compound without the need for derivatization.[1][2] HPLC-CAD is a powerful technique for quantifying compounds that lack a UV chromophore. The column effluent is nebulized, and the resulting aerosol particles are charged and then detected by an electrometer. The response is proportional to the mass of the analyte, making it a valuable tool for the analysis of a wide range of compounds, including lipids like this compound.[3]

The separation is performed using a reverse-phase HPLC column with a gradient mobile phase, similar to the derivatization method, but with a simplified sample preparation procedure.

Experimental Protocol

1. Reagents and Materials

  • This compound standard (99% purity or higher)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (optional, to improve peak shape)

2. Standard Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Create calibration standards by serial dilution (e.g., 1, 5, 10, 50, 100, 250 µg/mL).

3. Sample Preparation

  • Follow the same extraction and reconstitution steps as in Method 1, but without the derivatization step.

  • Ensure the final sample is filtered through a 0.22 µm syringe filter before injection.

4. HPLC Conditions

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, and a Charged Aerosol Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Methanol (90:10 v/v) + 0.1% Formic Acid

  • Gradient Elution:

    • 0-2 min: 70% B

    • 2-12 min: 70% to 100% B

    • 12-17 min: 100% B

    • 17.1-22 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • CAD Settings:

    • Nebulizer Temperature: 35°C

    • Evaporation Temperature: 50°C

    • Gas Pressure: 35 psi

Quantitative Data Summary (Hypothetical)
ParameterValue
Retention Time~9.8 min
Linearity (r²)> 0.995
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Precision (%RSD)< 3%
Accuracy (% Recovery)97-103%

Visualizations

experimental_workflow_derivatization cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Extraction Derivatize_Sample Derivatize Sample Sample->Derivatize_Sample Standard Standard Dilution Derivatize_Standard Derivatize Standard Standard->Derivatize_Standard HPLC HPLC-Fluorescence/UV Derivatize_Sample->HPLC Derivatize_Standard->HPLC Data Data Acquisition & Processing HPLC->Data

Caption: Workflow for HPLC analysis of this compound with derivatization.

experimental_workflow_cad cluster_prep Sample & Standard Preparation cluster_analysis Analysis Sample Sample Extraction HPLC HPLC-CAD Sample->HPLC Standard Standard Dilution Standard->HPLC Data Data Acquisition & Processing HPLC->Data

Caption: Workflow for direct HPLC analysis of this compound using CAD.

derivatization_logic Analyte This compound Property Lacks a Chromophore/ Fluorophore Analyte->Property Problem Poor Detection by UV or Fluorescence Property->Problem Solution Derivatization Problem->Solution Reagent Add Reagent (e.g., Fmoc-Cl) Solution->Reagent How? Result Analyte with Chromophore/Fluorophore Reagent->Result Detection Sensitive Detection by HPLC-UV/Fluorescence Result->Detection

Caption: Rationale for using derivatization in the HPLC analysis of this compound.

References

Application Notes and Protocols for the Extraction of 1-Pentadecanol from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of 1-pentadecanol, a C15 long-chain fatty alcohol, from various biological samples. The methodologies are designed to yield high-purity extracts suitable for downstream analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a saturated fatty alcohol with roles in lipid metabolism and cellular signaling. It can serve as a membrane stabilizer and an energy source. Accurate quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. Due to its non-polar nature, extraction methods are designed to efficiently separate it from the aqueous environment of biological samples.

Data Presentation: Quantitative Performance of Extraction Protocols

The selection of an extraction method significantly impacts the recovery and purity of this compound. Below is a summary of expected performance data for the described protocols based on typical recoveries for similar long-chain fatty alcohols. It is recommended to perform internal validation to determine the precise performance characteristics in your laboratory.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Biological Matrix Plasma, Serum, Urine, Tissue HomogenatePlasma, Serum, Urine
Typical Recovery Rate 85 - 95%90 - 99%
Limit of Detection (LOD) ~0.1 - 1 ng/mL~0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) ~0.5 - 5 ng/mL~0.2 - 2 ng/mL
Precision (%RSD) < 15%< 10%

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma or Serum

This protocol is suitable for the extraction of this compound from plasma and serum samples.

Materials:

  • Plasma or Serum Sample

  • Internal Standard (IS) Solution (e.g., 1-Heptadecanol, 10 µg/mL in methanol)

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • 0.9% NaCl solution, ice-cold

  • Anhydrous Sodium Sulfate

  • Conical glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To a 15 mL conical glass centrifuge tube, add 1 mL of plasma or serum.

  • Internal Standard Spiking: Add 10 µL of the 1-Heptadecanol internal standard solution to the sample.

  • Protein Precipitation and Extraction:

    • Add 2 mL of methanol to the sample. Vortex vigorously for 30 seconds to precipitate proteins.

    • Add 4 mL of chloroform. Vortex for 1 minute.

  • Phase Separation:

    • Add 1.5 mL of ice-cold 0.9% NaCl solution. Vortex for 30 seconds.

    • Centrifuge at 2,500 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully collect the lower organic layer (chloroform) using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., hexane or ethyl acetate) for derivatization and GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol is optimized for the extraction of this compound from urine samples, offering high purity extracts.

Materials:

  • Urine Sample

  • Internal Standard (IS) Solution (e.g., 1-Heptadecanol, 1 µg/mL in methanol)

  • C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • Methanol, HPLC grade

  • Hexane, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Deionized Water

  • SPE Vacuum Manifold

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Centrifuge the urine sample at 3,000 x g for 15 minutes to remove particulate matter. Take 5 mL of the supernatant.

  • Internal Standard Spiking: Add 10 µL of the 1-Heptadecanol internal standard solution to the urine supernatant.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 SPE cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not let the cartridge dry out.

  • Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Wash the cartridge with 5 mL of 40% methanol in water to remove less non-polar impurities.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the this compound and the internal standard from the cartridge with 5 mL of ethyl acetate.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of hexane for derivatization and GC-MS analysis.

Protocol 3: Derivatization for GC-MS Analysis

Long-chain alcohols like this compound require derivatization to increase their volatility and improve chromatographic peak shape for GC-MS analysis. Silylation is a common and effective method.

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Reagent Addition: To the dried extract in a GC vial insert, add 50 µL of BSTFA with 1% TMCS and 10 µL of pyridine.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Visualization of Methodologies and Pathways

To provide a clearer understanding of the experimental processes and the biological context of this compound, the following diagrams have been generated.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_collection Collection & Drying cluster_analysis Analysis Preparation s1 1. Plasma/Serum Sample (1 mL) s2 2. Add Internal Standard (e.g., 1-Heptadecanol) s1->s2 e1 3. Add Methanol (2 mL) (Protein Precipitation) s2->e1 e2 4. Add Chloroform (4 mL) e1->e2 e3 5. Add 0.9% NaCl (1.5 mL) (Phase Separation) e2->e3 e4 6. Centrifuge (2,500 x g, 10 min) e3->e4 c1 7. Collect Lower Organic Layer e4->c1 c2 8. Dry with Na2SO4 c1->c2 c3 9. Evaporate under Nitrogen c2->c3 a1 10. Reconstitute in Hexane c3->a1 a2 11. Derivatize (BSTFA) a1->a2 a3 12. GC-MS Analysis a2->a3

Caption: Workflow for Liquid-Liquid Extraction of this compound.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_collection Drying & Reconstitution cluster_analysis Analysis s1 1. Urine Sample (5 mL) s2 2. Add Internal Standard s1->s2 spe2 4. Load Sample s2->spe2 spe1 3. Condition Cartridge (EtOAc, MeOH, H2O) spe1->spe2 spe3 5. Wash (H2O, 40% MeOH) spe2->spe3 spe4 6. Elute with Ethyl Acetate spe3->spe4 c1 7. Evaporate Eluate spe4->c1 c2 8. Reconstitute in Hexane c1->c2 a1 9. Derivatize (BSTFA) c2->a1 a2 10. GC-MS Analysis a1->a2

Caption: Workflow for Solid-Phase Extraction of this compound.

Pentadecanol_Metabolism cluster_synthesis Synthesis cluster_conversion Conversion cluster_fate Metabolic Fate pentadecanoyl_coa Pentadecanoyl-CoA pentadecanal Pentadecanal pentadecanoyl_coa->pentadecanal Fatty Acyl-CoA Reductase pentadecanol This compound pentadecanal->pentadecanol Alcohol Dehydrogenase pentadecanoic_acid Pentadecanoic Acid (Pentadecylic Acid) pentadecanal->pentadecanoic_acid Aldehyde Dehydrogenase pentadecanol->pentadecanal Alcohol Dehydrogenase lipid_synthesis Incorporation into Lipids (e.g., Wax Esters) pentadecanol->lipid_synthesis beta_oxidation Beta-Oxidation (Energy Production) pentadecanoic_acid->beta_oxidation

Caption: Metabolic Pathway of this compound.

Application Notes and Protocols for the Quantification of 1-Pentadecanol in Plant and Animal Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentadecanol is a saturated long-chain fatty alcohol comprised of a fifteen-carbon chain with a terminal hydroxyl group. It is found in various natural sources, including plant waxes and beeswax, and can be obtained from unrefined cereal grains and other plant-derived foods.[1][2] In biological systems, long-chain fatty alcohols like this compound are involved in lipid metabolism and can be converted to their corresponding fatty acids.[2] Specifically, this compound can be oxidized to pentadecanoic acid.[3] The metabolic pathways and biological activities of the corresponding odd-chain fatty acid, pentadecanoic acid (C15:0), have been the subject of research, with studies indicating its involvement in cellular signaling pathways related to cancer, metabolic disease, and inflammation.[3][4][5] Given the metabolic relationship, understanding the distribution and concentration of this compound in tissues is crucial for elucidating its physiological roles and potential as a biomarker or therapeutic agent.

This document provides detailed protocols for the extraction and quantification of this compound from plant and animal tissues using gas chromatography-mass spectrometry (GC-MS), a robust and widely used analytical technique for the analysis of volatile and semi-volatile compounds in complex biological matrices.[6][7]

Quantitative Data

Table 1: Illustrative Quantitative Data of this compound in Plant Tissues

Plant SpeciesTissueMethodIllustrative Concentration Range (µg/g dry weight)Reference
Solena amplexicaulisLeavesGC-MSPresent (trace amounts)[3]
Generic Cereal GrainBranGC-MS1 - 10Adapted from[1][2]
Generic Forage GrassLeavesGC-MS0.5 - 5Adapted from[1][2]

Table 2: Illustrative Quantitative Data of this compound in Animal Tissues

Animal SpeciesTissueMethodIllustrative Concentration Range (ng/g wet weight)Reference
BovineAdipose TissueGC-MS50 - 500Adapted from[2]
MurineLiverGC-MS10 - 100Adapted from[2]
HumanPlasmaGC-MS1 - 20Adapted from[2]

Experimental Protocols

The following protocols are recommended for the quantification of this compound in plant and animal tissues. These are based on established methods for the analysis of long-chain alcohols and other lipids from biological matrices.

Protocol 1: Extraction of this compound from Plant Tissues

This protocol is adapted from methods for extracting fatty alcohols and other lipids from plant materials.[8][9][10][11]

1. Sample Preparation: a. Collect fresh plant tissue (e.g., leaves, stems, roots). b. To deactivate enzymatic activity, blanch the fresh tissue in hot water (80-90°C) for 2 minutes, then immediately cool in an ice bath. c. Thoroughly dry the plant material in a lyophilizer or a drying oven at 40-50°C to a constant weight. d. Grind the dried tissue into a fine, homogenous powder using a mortar and pestle or a cryogenic grinder.

2. Solvent Extraction: a. Accurately weigh approximately 1-2 g of the dried plant powder into a glass extraction thimble. b. Place the thimble in a Soxhlet extractor. c. Add 200 mL of a chloroform:methanol (2:1, v/v) solvent mixture to the boiling flask. d. Perform Soxhlet extraction for 6-8 hours at a cycle rate of 4-5 cycles per hour. e. After extraction, evaporate the solvent from the extract using a rotary evaporator at 40°C under reduced pressure to obtain the crude lipid extract.

3. Solid-Phase Extraction (SPE) Cleanup: a. Condition a silica-based SPE cartridge (e.g., 500 mg) by passing 5 mL of hexane through it. b. Dissolve the crude lipid extract in a minimal volume of hexane (e.g., 1 mL). c. Load the dissolved extract onto the conditioned SPE cartridge. d. Wash the cartridge with 5 mL of hexane to elute non-polar interfering compounds. e. Elute the this compound fraction with 10 mL of a hexane:diethyl ether (90:10, v/v) mixture. f. Evaporate the eluate to dryness under a gentle stream of nitrogen.

4. Derivatization and Sample Preparation for GC-MS: a. To the dried eluate, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). b. Add an internal standard (e.g., 1-heptadecanol) for accurate quantification. c. Seal the vial and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) ether derivative of this compound. d. Cool the sample to room temperature before injection into the GC-MS.

Protocol 2: Extraction of this compound from Animal Tissues

This protocol is based on methods for the analysis of long-chain alcohols in animal plasma and tissues.[12][13]

1. Sample Preparation: a. Accurately weigh approximately 0.5-1 g of frozen animal tissue (e.g., liver, adipose). b. Homogenize the tissue on ice in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer. c. For plasma samples, use 0.5-1 mL directly.

2. Liquid-Liquid Extraction: a. To the tissue homogenate or plasma, add an internal standard (e.g., 1-heptadecanol). b. Add 5 mL of a methyl tert-butyl ether (MTBE) and methanol (3:1, v/v) mixture. c. Vortex vigorously for 2 minutes. d. Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases. e. Carefully collect the upper organic layer containing the lipids. f. Repeat the extraction of the aqueous phase with another 5 mL of the MTBE/methanol mixture. g. Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

3. SPE Cleanup (if necessary for complex matrices): a. Follow the SPE cleanup steps as described in Protocol 1, Section 3.

4. Derivatization and Sample Preparation for GC-MS: a. Follow the derivatization steps as described in Protocol 1, Section 4.

Protocol 3: GC-MS Quantification

This is a general GC-MS method that should be optimized for the specific instrument used.[6][14][15]

1. GC-MS Conditions:

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injector Temperature: 280°C.
  • Injection Volume: 1 µL in splitless mode.
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 10 minutes at 280°C.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Mass Scan Range: m/z 40-500.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the TMS derivative of this compound (e.g., m/z 73, 117, and the molecular ion) and the internal standard.

2. Calibration and Quantification: a. Prepare a series of calibration standards of derivatized this compound of known concentrations. b. Spike each calibration standard with the same concentration of the internal standard. c. Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. d. Quantify the amount of this compound in the samples by using the regression equation from the calibration curve.

Visualizations

Signaling Pathways

While the direct signaling pathways of this compound are not well-elucidated, it is known to be a metabolic precursor to pentadecanoic acid. The following diagrams illustrate the metabolic conversion and a key signaling pathway of pentadecanoic acid.

This compound This compound Pentadecanal Pentadecanal This compound->Pentadecanal Alcohol Dehydrogenase Pentadecanoic Acid Pentadecanoic Acid Pentadecanal->Pentadecanoic Acid Aldehyde Dehydrogenase Pentadecanoic Acid Pentadecanoic Acid JAK2 JAK2 Pentadecanoic Acid->JAK2 inhibits STAT3 STAT3 JAK2->STAT3 phosphorylates Gene Transcription Gene Transcription STAT3->Gene Transcription activates Apoptosis Apoptosis Gene Transcription->Apoptosis induces Suppression of Stemness Suppression of Stemness Gene Transcription->Suppression of Stemness leads to cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Tissue_Collection Tissue Collection (Plant or Animal) Homogenization Homogenization/ Grinding Tissue_Collection->Homogenization Solvent_Extraction Solvent Extraction (Soxhlet or LLE) Homogenization->Solvent_Extraction SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Solvent_Extraction->SPE_Cleanup Derivatization Derivatization (e.g., TMS ether) SPE_Cleanup->Derivatization GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis Quantification Quantification (Internal Standard Method) GCMS_Analysis->Quantification

References

Applications of 1-Pentadecanol in Metabolomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentadecanol is a saturated long-chain fatty alcohol that is gaining attention in the field of metabolomics. As a C15 alcohol, it is closely related to pentadecanoic acid (C15:0), an odd-chain fatty acid that has been inversely associated with the risk of type 2 diabetes and cardiovascular disease.[1][2] The metabolic interplay between this compound, its corresponding aldehyde (pentadecanal), and pentadecanoic acid positions it as a potentially significant biomarker for dietary intake, endogenous metabolism, and various pathological conditions.[3] This document provides detailed application notes and experimental protocols for the study of this compound in metabolomics research.

Application Notes

Biomarker of Odd-Chain Fatty Acid Metabolism

This compound is a key intermediate in the fatty alcohol cycle, a metabolic pathway involving the reversible conversion of long-chain fatty alcohols, aldehydes, and fatty acids.[3] Its levels can reflect the flux through this pathway and the overall status of odd-chain fatty acid metabolism.[4] Dysregulation of this pathway has been implicated in several inherited metabolic disorders.[3] Therefore, quantifying this compound can provide valuable insights into the endogenous synthesis and degradation of odd-chain fatty acids.

Potential Biomarker for Dietary Intake

Odd-chain fatty acids, and by extension their alcohol counterparts, are found in dairy products and ruminant fats.[4][5] While pentadecanoic acid is a more established biomarker for dairy fat intake, the concentration of this compound could serve as a complementary or alternative marker.[1] This is particularly relevant in studies investigating the impact of diet on the metabolome and its association with health and disease.

Role in Cellular Signaling

Long-chain fatty alcohols and their derivatives, such as fatty acyl-CoAs, are known to act as signaling molecules that can modulate the activity of enzymes and ion channels, and influence gene expression.[6] While the specific signaling roles of this compound are not yet fully elucidated, its involvement in lipid metabolism suggests potential roles in cellular processes such as membrane structure, energy storage, and cell signaling.[7] Further research into the signaling functions of this compound could uncover novel therapeutic targets.

Quantitative Data

The available quantitative data for this compound in metabolomics literature is currently limited. The following table provides a representative structure for presenting such data.

Biological MatrixConditionThis compound Concentration (µM)Reference
Human PlasmaHealthy Control0.5 - 2.0Hypothetical
Human PlasmaType 2 Diabetes0.2 - 1.0Hypothetical
Adipose TissueObese5.0 - 15.0 nmol/gHypothetical
Adipose TissueLean2.0 - 8.0 nmol/gHypothetical
Cell Culture (Hepatocytes)Control10 - 50 pmol/10^6 cellsHypothetical
Cell Culture (Hepatocytes)Fatty Acid Overload50 - 200 pmol/10^6 cellsHypothetical

Disclaimer: The values presented in this table are for illustrative purposes and are not derived from specific published studies due to the current scarcity of quantitative data for this compound in various biological matrices. Researchers should establish their own reference ranges based on their specific experimental conditions and analytical methods.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

This protocol is adapted from established methods for the analysis of long-chain fatty alcohols.[8][9]

1. Materials and Reagents:

  • This compound standard

  • Internal Standard (e.g., 1-Heptadecanol)

  • Chloroform, Methanol, Hexane (HPLC grade)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Sample Preparation:

  • Lipid Extraction:

    • To 100 µL of plasma, add 10 µL of internal standard solution (10 µg/mL 1-Heptadecanol in methanol).

    • Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase into a new glass tube.

    • Repeat the extraction of the aqueous phase with 1 mL of chloroform.

    • Combine the organic phases and dry under a stream of nitrogen gas.

  • Saponification (to release esterified this compound):

    • To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.

    • Incubate at 80°C for 1 hour.

    • Cool to room temperature and add 1 mL of deionized water.

  • Extraction of Fatty Alcohols:

    • Add 2 mL of hexane and vortex for 2 minutes.

    • Centrifuge at 1500 x g for 5 minutes.

    • Transfer the upper hexane layer to a new tube.

    • Repeat the hexane extraction twice.

    • Combine the hexane extracts and wash with 1 mL of deionized water.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

3. Derivatization:

  • To the dried fatty alcohol extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.[8]

  • Cap the vial tightly and heat at 70°C for 30 minutes.[10]

  • Cool to room temperature before GC-MS analysis.

4. GC-MS Analysis:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for the TMS derivatives of this compound and the internal standard.

5. Quantification:

  • Create a calibration curve using the this compound standard prepared in the same manner as the samples.

  • Calculate the concentration of this compound in the plasma samples based on the peak area ratio of the analyte to the internal standard.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Sample Plasma Sample Lipid Extraction Lipid Extraction Plasma Sample->Lipid Extraction  + Internal Standard Saponification Saponification Lipid Extraction->Saponification Fatty Alcohol\nExtraction Fatty Alcohol Extraction Saponification->Fatty Alcohol\nExtraction Derivatization Derivatization Fatty Alcohol\nExtraction->Derivatization  BSTFA GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Processing\n& Quantification Data Processing & Quantification GC-MS Analysis->Data Processing\n& Quantification

Caption: Workflow for the quantification of this compound in plasma.

Metabolic_Pathway Metabolic Pathway of this compound Pentadecanoic Acid Pentadecanoic Acid Pentadecanoyl-CoA Pentadecanoyl-CoA Pentadecanoic Acid->Pentadecanoyl-CoA Acyl-CoA Synthetase Pentadecanal Pentadecanal Pentadecanoyl-CoA->Pentadecanal Fatty Acyl-CoA Reductase Pentadecanal->Pentadecanoic Acid Aldehyde Dehydrogenase This compound This compound Pentadecanal->this compound Alcohol Dehydrogenase (Reduction) This compound->Pentadecanal Alcohol Dehydrogenase (Oxidation) Wax Esters Wax Esters This compound->Wax Esters Acyl-CoA: Fatty Alcohol Acyltransferase

Caption: The central role of this compound in the fatty alcohol cycle.

References

Application Notes and Protocols: 1-Pentadecanol as a Potential Biomarker for Metabolic and Cardiovascular Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentadecanol is a saturated long-chain fatty alcohol. While not a classically recognized biomarker, recent research into the roles of odd-chain fatty acids, particularly pentadecanoic acid (C15:0), has brought attention to their metabolic precursors. Pentadecanoic acid, primarily derived from dairy fat and ruminant meat, has been inversely associated with the risk of hypertension and type 2 diabetes[1][2]. This compound is the direct metabolic precursor to pentadecanoic acid, suggesting its potential as a related biomarker for metabolic and cardiovascular health.

This document provides detailed protocols for the quantification of this compound in human plasma and explores its potential application as a biomarker in the context of metabolic syndrome and cardiovascular disease.

Potential Applications

While direct evidence is still emerging, the investigation of this compound as a biomarker is warranted in the following areas:

  • Metabolic Syndrome: Characterized by a cluster of conditions including central obesity, high blood pressure, high blood sugar, and abnormal cholesterol or triglyceride levels, metabolic syndrome is a major risk factor for cardiovascular disease and type 2 diabetes[3][4][5]. Given the link between the odd-chain fatty acid C15:0 and a reduced risk of these conditions, this compound may serve as an early indicator of metabolic dysregulation.

  • Cardiovascular Disease: The protective effects of C15:0 on cardiovascular health suggest that its precursor, this compound, could also be a relevant molecule for risk assessment[1]. Further research is needed to establish a direct correlation between circulating this compound levels and cardiovascular events.

  • Peroxisomal Disorders: Peroxisomes are involved in the metabolism of very long-chain fatty acids[6][7][8]. While the primary biomarkers for these disorders are typically very long-chain fatty acids, the role of other fatty alcohols like this compound in the context of peroxisomal dysfunction is an area for potential investigation.

Quantitative Data

Currently, there is a lack of established reference ranges for this compound in human plasma. The following table is a hypothetical representation of expected data from a study investigating this compound as a biomarker for metabolic syndrome.

CohortnThis compound (ng/mL)Pentadecanoic Acid (C15:0) (µg/mL)
Healthy Controls20015.2 ± 3.125.8 ± 5.4
Metabolic Syndrome1509.8 ± 2.518.2 ± 4.9

Table 1: Hypothetical Plasma Concentrations of this compound and Pentadecanoic Acid. Data are presented as mean ± standard deviation. This table serves as an example for data presentation and does not represent actual clinical data.

Experimental Protocols

Quantification of this compound in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the extraction, derivatization, and analysis of this compound from human plasma samples.

1. Materials and Reagents

  • Solvents: Methanol, Chloroform, Hexane (HPLC Grade)

  • Internal Standard (IS): 1-Heptadecanol

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Other Reagents: Pyridine, Anhydrous Sodium Sulfate, Ultrapure Water

  • Equipment: Centrifuge, vortex mixer, heating block, nitrogen evaporator, GC vials with inserts

2. Sample Preparation and Extraction

  • Thaw frozen plasma samples on ice.

  • Pipette 100 µL of plasma into a glass tube.

  • Add 10 µL of the internal standard solution (1-Heptadecanol in methanol, 10 µg/mL).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the lower organic layer to a new glass tube.

  • Dry the organic extract under a gentle stream of nitrogen at 40°C.

3. Derivatization

  • To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the tube tightly and heat at 70°C for 60 minutes.

  • Allow the sample to cool to room temperature.

  • Transfer the derivatized sample to a GC vial with an insert for analysis.

4. GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.2 mL/min
Inlet Temperature280°C
Injection ModeSplitless
Injection Volume1 µL
Oven ProgramInitial 150°C for 2 min, ramp to 300°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ionsm/z for TMS-derivatized this compound and 1-Heptadecanol (specific ions to be determined empirically)

5. Quality Control

  • A calibration curve should be prepared using known concentrations of this compound.

  • Quality control samples at low, medium, and high concentrations should be included in each analytical run.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction dry_down Dry Extract extraction->dry_down add_reagents Add Pyridine & BSTFA dry_down->add_reagents heat Heat at 70°C add_reagents->heat gc_ms GC-MS Injection heat->gc_ms data_analysis Data Analysis gc_ms->data_analysis

Caption: Experimental workflow for the quantification of this compound in plasma.

metabolic_pathway pentadecanol This compound pentadecanal Pentadecanal pentadecanol->pentadecanal Oxidation pentadecanoic_acid Pentadecanoic Acid (C15:0) pentadecanal->pentadecanoic_acid Oxidation adh Alcohol Dehydrogenase adh->pentadecanol aldh Aldehyde Dehydrogenase aldh->pentadecanal

Caption: Metabolic conversion of this compound to pentadecanoic acid.

logical_relationship cluster_biomarkers Potential Biomarkers cluster_diseases Disease Risk pentadecanol This compound c15_acid Pentadecanoic Acid (C15:0) pentadecanol->c15_acid Metabolic Conversion met_syn Metabolic Syndrome pentadecanol->met_syn Hypothesized Inverse Correlation cvd Cardiovascular Disease pentadecanol->cvd Hypothesized Inverse Correlation c15_acid->met_syn Inverse Correlation c15_acid->cvd Inverse Correlation

Caption: Hypothesized relationship between this compound and disease risk.

References

Application Notes and Protocols for the Use of 1-Pentadecanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentadecanol, a saturated fatty alcohol, serves as a versatile and valuable starting material in the synthesis of a variety of organic compounds. Its long C15 alkyl chain and reactive primary hydroxyl group make it an ideal precursor for the introduction of lipophilic moieties, a common strategy in drug design to enhance membrane permeability and target engagement. This document provides detailed application notes and experimental protocols for several key transformations of this compound, including oxidation, esterification, etherification, and conversion to alkyl halides and amines. These protocols are intended to serve as a practical guide for researchers in organic chemistry, medicinal chemistry, and materials science.

I. Oxidation of this compound to Pentadecanal

The oxidation of this compound to its corresponding aldehyde, pentadecanal, provides a key intermediate for various subsequent reactions, such as Wittig olefination, aldol condensation, and reductive amination. The Swern oxidation is a widely used method for this transformation due to its mild conditions and high yields.[1][2]

Experimental Protocol: Swern Oxidation

This protocol is a general procedure for the Swern oxidation of primary alcohols and can be adapted for this compound.[3][4][5]

Reaction Scheme:

Caption: Swern oxidation of this compound.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound228.421.01.0228 mg
Oxalyl chloride126.931.51.50.11 mL
Dimethyl sulfoxide (DMSO)78.133.03.00.22 mL
Triethylamine (Et₃N)101.195.05.00.70 mL
Dichloromethane (DCM)---~15 mL

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 mmol, 0.11 mL) to anhydrous dichloromethane (5 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (3.0 mmol, 0.22 mL) in anhydrous dichloromethane (2 mL) to the cooled solution. Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 mmol, 228 mg) in anhydrous dichloromethane (3 mL) dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 mmol, 0.70 mL) to the flask, and continue stirring for another 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pentadecanal.

Expected Yield: 85-95%

II. Esterification of this compound

Esterification of this compound is a common transformation to produce valuable esters that can be used as fragrances, plasticizers, or as intermediates in the synthesis of more complex molecules.

Experimental Protocol: Acylation with Acetic Anhydride

This protocol describes the synthesis of pentadecyl acetate, a simple ester of this compound.

Reaction Scheme:

Caption: Synthesis of Pentadecyl Acetate.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound228.421.01.0228 mg
Acetic anhydride102.091.51.50.14 mL
Pyridine79.102.02.00.16 mL
Dichloromethane (DCM)---10 mL

Procedure:

  • Dissolve this compound (1.0 mmol, 228 mg) in anhydrous dichloromethane (10 mL) in a round-bottom flask.

  • Add pyridine (2.0 mmol, 0.16 mL) to the solution.

  • Slowly add acetic anhydride (1.5 mmol, 0.14 mL) to the reaction mixture at room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pentadecyl acetate.

Expected Yield: >95%[6]

III. Etherification of this compound

The synthesis of ethers from this compound can be achieved through the Williamson ether synthesis, a robust and widely used method.[7][8][9] This reaction allows for the introduction of various alkyl or aryl groups, leading to compounds with diverse properties and applications.

Experimental Protocol: Williamson Ether Synthesis for 1-Pentadecyl Methyl Ether

This protocol outlines the synthesis of 1-pentadecyl methyl ether.

Reaction Scheme:

Caption: Williamson Ether Synthesis.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound228.421.01.0228 mg
Sodium hydride (60% dispersion in mineral oil)24.001.21.248 mg
Methyl iodide141.941.51.50.09 mL
Anhydrous Tetrahydrofuran (THF)---10 mL

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 mmol, 48 mg of 60% dispersion) in anhydrous THF (5 mL).

  • Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 mmol, 228 mg) in anhydrous THF (5 mL).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 mmol, 0.09 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/diethyl ether gradient) to afford 1-pentadecyl methyl ether.

Expected Yield: 80-90%

IV. Conversion of this compound to 1-Bromopentadecane

The conversion of the hydroxyl group to a good leaving group, such as a bromide, is a crucial step for subsequent nucleophilic substitution reactions.

Experimental Protocol: Bromination with PBr₃

Reaction Scheme:

Caption: Bromination of this compound.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound228.421.01.0228 mg
Phosphorus tribromide (PBr₃)270.690.40.40.04 mL
Anhydrous Diethyl Ether---10 mL

Procedure:

  • Dissolve this compound (1.0 mmol, 228 mg) in anhydrous diethyl ether (10 mL) in a flame-dried round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Slowly add phosphorus tribromide (0.4 mmol, 0.04 mL) to the solution.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Carefully pour the reaction mixture onto ice (10 g).

  • Separate the organic layer and wash the aqueous layer with diethyl ether (2 x 10 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-bromopentadecane.

Expected Yield: 85-95%

V. Synthesis of Pentadecylamine via Mitsunobu Reaction and Azide Reduction

The Mitsunobu reaction provides a powerful method for the conversion of alcohols to a variety of functional groups with inversion of configuration.[10][11] This protocol describes the synthesis of pentadecylamine from this compound in two steps.

Step 1: Mitsunobu Reaction with Diphenylphosphoryl Azide (DPPA)

Reaction Scheme:

Caption: Mitsunobu Azidation of this compound.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound228.421.01.0228 mg
Triphenylphosphine (PPh₃)262.291.51.5393 mg
Diisopropyl azodicarboxylate (DIAD)202.211.51.50.30 mL
Diphenylphosphoryl azide (DPPA)275.241.21.20.26 mL
Anhydrous Tetrahydrofuran (THF)---10 mL

Procedure:

  • Dissolve this compound (1.0 mmol, 228 mg) and triphenylphosphine (1.5 mmol, 393 mg) in anhydrous THF (10 mL) in a flame-dried round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Slowly add DIAD (1.5 mmol, 0.30 mL) to the solution.

  • After stirring for 15 minutes at 0 °C, add DPPA (1.2 mmol, 0.26 mL).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexane) to afford 1-azidopentadecane.

Expected Yield: 70-85%

Step 2: Reduction of 1-Azidopentadecane to Pentadecylamine

Reaction Scheme:

Caption: Reduction of 1-Azidopentadecane.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
1-Azidopentadecane253.461.01.0253 mg
Lithium aluminum hydride (LiAlH₄)37.951.51.557 mg
Anhydrous Tetrahydrofuran (THF)---10 mL

Procedure:

  • To a suspension of lithium aluminum hydride (1.5 mmol, 57 mg) in anhydrous THF (5 mL) at 0 °C, add a solution of 1-azidopentadecane (1.0 mmol, 253 mg) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Carefully quench the reaction by the sequential addition of water (0.06 mL), 15% aqueous NaOH (0.06 mL), and water (0.18 mL).

  • Stir the resulting white suspension for 15 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield pentadecylamine.

Expected Yield: >90%

VI. Application in the Synthesis of Bioactive Molecules: Jaspine B

This compound has been utilized as a starting material in the stereoselective synthesis of Jaspine B (Pachastrissamine), a cytotoxic anhydrophytosphingosine isolated from marine sponges.[12][13] The synthesis involves a sequence of reactions to construct the chiral tetrahydrofuran core and append the pentadecyl tail. While a detailed step-by-step protocol for the entire synthesis is beyond the scope of these notes, the initial functionalization of this compound is a critical first step. The synthesis of Jaspine B highlights the utility of this compound in providing the necessary lipophilic chain for this class of bioactive natural products.

Conclusion

This compound is a readily available and versatile building block for the synthesis of a wide range of organic compounds. The protocols provided herein for its oxidation, esterification, etherification, and conversion to halides and amines offer a foundation for researchers to incorporate this long-chain alcohol into their synthetic strategies. These transformations are fundamental in the development of new pharmaceuticals, materials, and other fine chemicals where the introduction of a C15 alkyl chain is desired.

References

Industrial and Commercial Applications of 1-Pentadecanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentadecanol (also known as pentadecyl alcohol) is a saturated, long-chain fatty alcohol with the chemical formula C15H32O.[1] At room temperature, it exists as a white, waxy solid.[2] Its versatile properties make it a valuable ingredient in a wide range of industrial and commercial applications, including cosmetics, personal care products, pharmaceuticals, and as a precursor in the synthesis of other chemicals.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in various fields.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in formulation development.

PropertyValueReferences
Chemical Formula C15H32O[4]
Molecular Weight 228.41 g/mol [4]
CAS Number 629-76-5[4]
Appearance White, flaky solid[5]
Melting Point 41-44 °C
Boiling Point 269-271 °C
Solubility Insoluble in water; Soluble in alcohols and oils.[3][6]
Purity (typical) >95% (GC)

I. Cosmetic and Personal Care Applications

This compound is widely utilized in the cosmetic industry due to its beneficial effects on product formulation and skin feel.[3][7]

Application Notes
  • Emollient: As a fatty alcohol, this compound acts as an emollient, softening and smoothing the skin by forming a protective layer that helps to reduce water loss.[7][8] This property makes it a key ingredient in moisturizers, lotions, and creams.

  • Thickening Agent: It contributes to the viscosity and texture of cosmetic formulations, providing a desirable consistency and feel.[3][8]

  • Emulsion Stabilizer: this compound helps to stabilize emulsions, preventing the separation of oil and water phases in products like creams and lotions.[4][8] This ensures product homogeneity and longevity.

  • Fragrance Agent: It can also be used as a fragrance ingredient in various cosmetic products.[9]

Experimental Protocols

This protocol describes the laboratory-scale preparation of an O/W cream incorporating this compound as an emollient and emulsion stabilizer.

Materials and Equipment:

  • This compound

  • Cetearyl alcohol (co-emulsifier)

  • Glyceryl stearate (emulsifier)

  • Caprylic/capric triglyceride (oil phase)

  • Glycerin (humectant)

  • Preservative (e.g., phenoxyethanol)

  • Purified water

  • Heat-resistant beakers

  • Homogenizer

  • Overhead stirrer

  • Water bath or heating mantle

  • Weighing balance

Procedure:

  • Oil Phase Preparation:

    • In a heat-resistant beaker, combine the oil-soluble ingredients: this compound, cetearyl alcohol, glyceryl stearate, and caprylic/capric triglyceride.

    • Heat the oil phase to 70-75°C in a water bath until all components have melted and are uniformly mixed.

  • Water Phase Preparation:

    • In a separate heat-resistant beaker, combine the purified water and glycerin.

    • Heat the water phase to 70-75°C.

  • Emulsification:

    • Slowly add the water phase to the oil phase while continuously mixing with a homogenizer at a moderate speed.

    • Increase the homogenization speed and mix for 5-10 minutes to form a stable emulsion.

  • Cooling and Final Additions:

    • Remove the emulsion from the heat and continue to stir gently with an overhead stirrer as it cools.

    • When the temperature of the emulsion drops below 40°C, add the preservative.

    • Continue stirring until the cream is smooth and has reached room temperature.

Characterization of the Cream:

  • Viscosity Measurement: Use a viscometer to determine the viscosity of the cream at a controlled temperature.

  • Droplet Size Analysis: Employ a particle size analyzer or a microscope to measure the mean droplet size of the emulsion. This is a critical parameter for stability assessment.

  • pH Measurement: Disperse a small amount of the cream in purified water and measure the pH using a calibrated pH meter.

  • Stability Testing: Store samples of the cream at different temperatures (e.g., room temperature, 40°C, and 4°C) and observe for any signs of phase separation, creaming, or changes in viscosity over several weeks.

G cluster_oil Oil Phase cluster_water Water Phase Pentadecanol This compound Heat_Oil Heat to 70-75°C Pentadecanol->Heat_Oil CoEmulsifier Co-emulsifier CoEmulsifier->Heat_Oil Emulsifier Emulsifier Emulsifier->Heat_Oil Oil Oil Oil->Heat_Oil Water Water Heat_Water Heat to 70-75°C Water->Heat_Water Humectant Humectant Humectant->Heat_Water Homogenize Homogenize Heat_Oil->Homogenize Heat_Water->Homogenize Cool Cool with stirring Homogenize->Cool Add_Preservative Add Preservative (<40°C) Cool->Add_Preservative Final_Cream Final Cream Add_Preservative->Final_Cream

Figure 1: Experimental workflow for the formulation of an O/W emollient cream.

II. Pharmaceutical Applications

This compound has shown promise in pharmaceutical formulations, particularly in topical applications for skin conditions.

Application Notes
  • Anti-Acne Agent: this compound has demonstrated significant antimicrobial activity against Propionibacterium acnes (now known as Cutibacterium acnes), the bacterium implicated in the pathogenesis of acne vulgaris.[2][5] This makes it a potential active ingredient in anti-acne treatments.

  • Solubilizing Agent: Due to its amphiphilic nature, it can act as a solubilizing agent, helping to dissolve poorly water-soluble active pharmaceutical ingredients (APIs) in topical formulations.[3]

Experimental Protocols

This protocol outlines the procedure to determine the MIC of this compound against C. acnes.

Materials and Equipment:

  • This compound

  • Cutibacterium acnes strain (e.g., ATCC 6919)

  • GAM (Gifu Anaerobic Medium) broth

  • Sterile 96-well microplates

  • Anaerobic incubation system (e.g., anaerobic jar with gas-generating sachets)

  • Spectrophotometer or microplate reader

  • Sterile pipettes and tips

  • Ethanol (for dissolving this compound)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in a minimal amount of ethanol to create a concentrated stock solution.

    • Further dilute the stock solution in GAM broth to achieve the desired starting concentration for the assay.

  • Preparation of Bacterial Inoculum:

    • Culture C. acnes in GAM broth under anaerobic conditions until it reaches the logarithmic growth phase.

    • Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL using fresh GAM broth.

  • Microdilution Assay:

    • In a sterile 96-well microplate, perform serial two-fold dilutions of the this compound solution in GAM broth.

    • Add an equal volume of the prepared bacterial inoculum to each well.

    • Include a positive control well (bacteria in broth without this compound) and a negative control well (broth only).

  • Incubation:

    • Seal the microplate and incubate under anaerobic conditions at 37°C for 48-72 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Quantitative Data:

MicroorganismMIC (μg/mL)MBC (μg/mL)Reference
Propionibacterium acnes0.781.56[5]
Brevibacterium ammoniagenes6.25-[5]
Pityrosporum ovale>800-[5]

While the precise signaling pathway of this compound is not fully elucidated, it has been identified as a cyclase inhibitor.[10] This suggests a potential mechanism involving the modulation of cyclic nucleotide signaling, which plays a role in various cellular processes.

G Pentadecanol This compound Cyclase Adenylate/Guanylate Cyclase Pentadecanol->Cyclase Inhibition cAMP_cGMP cAMP/cGMP Cyclase->cAMP_cGMP ATP_GTP ATP/GTP ATP_GTP->Cyclase Conversion PKA_PKG Protein Kinase A/G (PKA/PKG) cAMP_cGMP->PKA_PKG Activation Downstream Downstream Cellular Responses (e.g., Inflammation, Proliferation) PKA_PKG->Downstream Phosphorylation Cascade

Figure 2: Postulated signaling pathway of this compound as a cyclase inhibitor.

III. Industrial Applications

Beyond cosmetics and pharmaceuticals, this compound serves as a valuable intermediate and component in various industrial processes.

Application Notes
  • Surfactant Synthesis: this compound is a key starting material for the production of non-ionic and anionic surfactants through processes like ethoxylation and sulfation.[3][4] These surfactants are used in detergents, cleaners, and emulsifiers.

  • Lubricants: Its long carbon chain provides lubricating properties, making it suitable for use in the formulation of industrial lubricants and metalworking fluids.[2][3]

  • Plasticizers: It can be used in the production of plasticizers to increase the flexibility and durability of plastics.[2]

Experimental Protocols

This protocol provides a general method for the quantification of this compound in a cosmetic or pharmaceutical formulation.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., HP-5MS)

  • Helium (carrier gas)

  • Hexane (solvent)

  • Internal standard (e.g., 1-hexadecanol)

  • Sample vials

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the formulation into a sample vial.

    • Add a known volume of hexane to extract the lipid-soluble components, including this compound.

    • Add a known amount of the internal standard.

    • Vortex the mixture thoroughly and then centrifuge to separate the layers.

    • Carefully transfer the hexane layer to a clean vial for GC-MS analysis.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/minute, and hold for 5 minutes.

    • Carrier Gas Flow Rate: 1 mL/min (constant flow).

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

  • Quantification:

    • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

    • Calculate the peak area ratio of this compound to the internal standard.

    • Determine the concentration of this compound in the sample by comparing the peak area ratio to a previously established calibration curve.

G Start Sample Weighing Extraction Solvent Extraction (with Internal Standard) Start->Extraction Vortex Vortexing Extraction->Vortex Centrifuge Centrifugation Vortex->Centrifuge Separation Separation of Organic Layer Centrifuge->Separation GCMS GC-MS Analysis Separation->GCMS Data Data Analysis (Peak Integration & Quantification) GCMS->Data Result Concentration of This compound Data->Result

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 1-Pentadecanol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dissolving 1-Pentadecanol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in water?

A1: this compound is a long-chain fatty alcohol with a 15-carbon aliphatic tail, which is highly hydrophobic (water-repelling). Its molecular structure is dominated by this nonpolar chain, making it practically insoluble in polar solvents like water[1][2]. The estimated aqueous solubility of this compound is extremely low, in the range of 0.103 to 0.468 mg/L at 25°C.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

A2: The main strategies to enhance the aqueous solubility of this compound involve the use of:

  • Co-solvents: Organic solvents that are miscible with water can increase the overall solvency of the system for hydrophobic compounds.

  • Surfactants: Amphiphilic molecules that form micelles in water can encapsulate this compound within their hydrophobic cores, effectively dispersing it in the aqueous phase.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with this compound, increasing its apparent water solubility.

  • Nanoemulsions: Creating a stable oil-in-water nanoemulsion with this compound as part of the oil phase is an effective way to achieve a homogenous aqueous dispersion.

Q3: Are there any commercially available pre-made formulations for dissolving this compound for in vivo studies?

A3: Yes, several chemical suppliers offer tried-and-tested formulations. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline, which can achieve a this compound concentration of at least 2.5 mg/mL[3][4]. Another option is a mixture of DMSO and corn oil, also achieving a concentration of ≥ 2.5 mg/mL[3].

Q4: What is the role of each component in a typical co-solvent/surfactant formulation?

A4: In a formulation like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:

  • DMSO (Dimethyl Sulfoxide): A powerful organic solvent that can dissolve this compound. It is used to create a concentrated stock solution.

  • PEG300 (Polyethylene Glycol 300): A water-miscible co-solvent that helps to keep this compound in solution when the DMSO stock is diluted into the aqueous phase.

  • Tween-80 (Polysorbate 80): A non-ionic surfactant that forms micelles to encapsulate this compound and prevents it from precipitating out of the aqueous solution.

  • Saline: The aqueous vehicle for the final formulation, providing isotonicity for biological applications.

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Precipitation occurs when adding the this compound stock solution to the aqueous phase. 1. The concentration of the co-solvent or surfactant is too low.2. The rate of addition of the stock solution is too fast.3. The temperature of the solution is too low.1. Increase the concentration of the co-solvent (e.g., PEG300) or surfactant (e.g., Tween 80) in the final formulation.2. Add the stock solution dropwise while vigorously stirring or vortexing the aqueous phase.3. Gently warm the aqueous phase (e.g., to 37°C) before and during the addition of the stock solution. Sonication can also be used to aid dissolution[5].
The final solution is cloudy or hazy. 1. Incomplete dissolution of this compound.2. Formation of large micelles or aggregates.3. The concentration of this compound is above its solubility limit in the chosen formulation.1. Increase the mixing time and energy (e.g., prolonged vortexing or sonication).2. Try a different surfactant or a combination of surfactants.3. Reduce the final concentration of this compound in the formulation.
Phase separation is observed over time. 1. The formulation is not stable.2. The ratio of oil (if applicable), surfactant, and water is not optimal for a stable emulsion.1. Increase the surfactant-to-oil ratio.2. Use a high-pressure homogenizer or microfluidizer to create a more stable nanoemulsion with a smaller droplet size.3. Add a co-surfactant to improve the stability of the interface.
Difficulty in forming a cyclodextrin inclusion complex. 1. The molar ratio of this compound to cyclodextrin is not optimal.2. The method of complexation is not effective.3. The chosen cyclodextrin is not suitable for this compound.1. Perform a phase solubility study to determine the optimal molar ratio.2. Try different complexation methods such as kneading, co-precipitation, or freeze-drying.3. Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, or methyl-β-cyclodextrin) as their cavity sizes and properties differ.

Quantitative Data on this compound Solubility

The following tables summarize the available quantitative data on the solubility of this compound in various aqueous systems.

Table 1: Solubility of this compound in Co-solvent and Surfactant Formulations

FormulationAchieved ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (10.95 mM)[3][4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (10.95 mM)[3]
DMSO30 - 33.33 mg/mL (131.34 - 145.92 mM)[4]

Table 2: Estimated Aqueous Solubility of this compound

TemperatureSolubilityReference
25 °C0.103 mg/L
25 °C0.468 mg/L (estimated)

Note: There is a lack of comprehensive, publicly available phase solubility diagrams and comparative quantitative data for this compound with a wide range of individual surfactants and cyclodextrins. The data presented here is based on commercially available formulations and estimations.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound using Co-solvents and a Surfactant

This protocol is adapted from commercially available formulations and is suitable for achieving a concentration of up to 2.5 mg/mL.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl solution)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in DMSO to prepare a concentrated stock solution (e.g., 25 mg/mL). If necessary, gently warm the solution and/or use an ultrasonic bath to aid dissolution.

  • Prepare the Vehicle:

    • In a sterile tube, combine the required volumes of PEG300, Tween-80, and Saline according to the desired final concentrations (e.g., for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, you would mix 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline for a final volume of 1 mL).

  • Prepare the Final Solution:

    • While vigorously vortexing the vehicle from step 2, slowly add the required volume of the this compound stock solution from step 1 to achieve the desired final concentration. For example, to make 1 mL of a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL stock solution to 900 µL of the vehicle.

    • Continue to vortex for several minutes until the solution is clear. If precipitation occurs, refer to the troubleshooting guide.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)

This is a general protocol that can be adapted for this compound.

Materials:

  • This compound

  • β-Cyclodextrin (or a derivative like HP-β-cyclodextrin)

  • Ethanol

  • Deionized water

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Molar Ratio Determination:

    • Based on literature for similar long-chain alcohols or a preliminary phase solubility study, determine the optimal molar ratio of this compound to cyclodextrin (commonly 1:1).

  • Preparation:

    • Accurately weigh the cyclodextrin and place it in the mortar.

    • Add a small amount of a water:ethanol mixture (e.g., 1:1 v/v) to the cyclodextrin to form a paste.

    • Dissolve the corresponding molar amount of this compound in a minimal amount of ethanol.

    • Slowly add the this compound solution to the cyclodextrin paste in the mortar.

  • Kneading:

    • Knead the mixture thoroughly with the pestle for 30-60 minutes. The mixture should remain a paste. If it becomes too dry, add a few more drops of the water:ethanol mixture.

  • Drying and Pulverization:

    • Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pulverize the dried complex into a fine powder using the mortar and pestle.

  • Solubility Testing:

    • The resulting powder can be dispersed in an aqueous solution to test for improved solubility.

Visualizations

solubilization_mechanisms cluster_cosolvent Co-solvent Mechanism cluster_surfactant Surfactant (Micellar Solubilization) cluster_cyclodextrin Cyclodextrin Inclusion Complexation 1_Pentadecanol This compound (Insoluble) Aqueous_Solution Homogeneous Aqueous Solution 1_Pentadecanol->Aqueous_Solution Dissolves in Water Water Water->Aqueous_Solution Cosolvent Co-solvent (e.g., Ethanol, PEG300) Cosolvent->Aqueous_Solution Reduces polarity Surfactant_Monomers Surfactant Monomers Micelle Micelle Surfactant_Monomers->Micelle Self-assembles Solubilized_Pentadecanol Solubilized This compound in Micelle Micelle->Solubilized_Pentadecanol 1_Pentadecanol_S This compound 1_Pentadecanol_S->Solubilized_Pentadecanol Encapsulated Cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) Inclusion_Complex Inclusion Complex (Water Soluble) Cyclodextrin->Inclusion_Complex 1_Pentadecanol_C This compound 1_Pentadecanol_C->Inclusion_Complex Guest molecule

Caption: Mechanisms for improving the aqueous solubility of this compound.

experimental_workflow_cosolvent start Start prep_stock Prepare concentrated stock solution of this compound in DMSO start->prep_stock mix Slowly add stock solution to vehicle with vigorous mixing prep_stock->mix prep_vehicle Prepare aqueous vehicle with co-solvents (PEG300) and surfactant (Tween-80) prep_vehicle->mix check Check for clarity mix->check clear Clear Solution (Ready for use) check->clear Yes troubleshoot Troubleshoot: - Adjust concentrations - Use heat/sonication - Check addition rate check->troubleshoot No troubleshoot->mix

Caption: Experimental workflow for solubilizing this compound with co-solvents.

nanoemulsion_workflow start Start prep_oil Prepare oil phase: Dissolve this compound in a carrier oil (e.g., MCT oil) start->prep_oil prep_aqueous Prepare aqueous phase: Dissolve surfactant (e.g., Tween 80) in water start->prep_aqueous pre_emulsion Create a coarse pre-emulsion by mixing oil and aqueous phases prep_oil->pre_emulsion prep_aqueous->pre_emulsion homogenize High-energy homogenization (e.g., ultrasonication or high-pressure homogenization) pre_emulsion->homogenize nanoemulsion Stable Nanoemulsion homogenize->nanoemulsion

Caption: General workflow for preparing a this compound nanoemulsion.

References

Technical Support Center: Optimization of 1-Pentadecanol Derivatization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of 1-pentadecanol.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For this compound, a long-chain fatty alcohol, derivatization is crucial for several reasons:

  • Increased Volatility: this compound has a relatively high boiling point, making it challenging to analyze directly by gas chromatography (GC). Derivatization replaces the polar hydroxyl (-OH) group with a less polar group, which reduces intermolecular hydrogen bonding, lowers the boiling point, and increases volatility.[1][2]

  • Improved Thermal Stability: The process can make the molecule more stable at the high temperatures used in a GC inlet, preventing thermal decomposition.

  • Enhanced Chromatographic Performance: Derivatization often leads to sharper, more symmetrical peaks and reduces peak tailing in GC analysis by minimizing interactions with active sites on the GC column.[1]

  • Increased Sensitivity: Certain derivatizing agents can introduce electrophoric groups (e.g., pentafluorobenzoyl group), which significantly enhance detection sensitivity, especially in techniques like electron capture negative ion chemical ionization-mass spectrometry (ECNICI-MS).[3][4]

Q2: What are the most common derivatization methods for this compound?

A2: The most prevalent methods involve targeting the active hydrogen of the hydroxyl group.[2] Key methods include:

  • Silylation: This is the most common approach for GC analysis. It replaces the active hydrogen with a trimethylsilyl (TMS) group.[1][2] Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2]

  • Acylation (Esterification): This method converts the alcohol into an ester. Reagents like acyl chlorides (e.g., pentafluorobenzoyl chloride) or acid anhydrides are used.[5] This is particularly useful for enhancing detectability.[3][4]

  • Alkylation (Etherification): This process forms an ether. While less common for fatty alcohols compared to silylation or acylation, it is a viable derivatization strategy.

Q3: How do I choose the right derivatization reagent?

A3: The choice of reagent depends on the analytical goal, the detection method, and the sample matrix.

  • For general-purpose GC-MS or GC-FID analysis , silylation with BSTFA or MSTFA is a robust and widely used choice due to its effectiveness in increasing volatility.[6]

  • For trace-level analysis requiring high sensitivity with GC-ECNICI-MS , acylation with a halogenated reagent like pentafluorobenzoyl chloride (PFBoylCl) is superior.[3][4]

  • If your sample contains significant amounts of water, be aware that most silylating reagents are sensitive to moisture, which can consume the reagent and lead to poor yields. In such cases, a thorough sample drying step is critical.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Derivative Yield 1. Inactive/Degraded Reagent: Derivatization reagents, especially silylating agents, are sensitive to moisture and can degrade over time. 2. Presence of Water: Moisture in the sample or solvent will react with the derivatizing agent, reducing its availability for the analyte. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.[3] 4. Incorrect Reagent-to-Analyte Ratio: An insufficient amount of derivatizing agent will lead to an incomplete reaction.1. Use a fresh bottle of the derivatizing reagent or one that has been stored properly under anhydrous conditions (e.g., in a desiccator). 2. Ensure the sample is completely dry. Evaporate the sample to dryness under a stream of nitrogen before adding the reagent. Use anhydrous solvents. 3. Optimize the reaction conditions. For example, for PFBoyl-derivatization, optimal conditions were found to be 60°C for 45 minutes.[3][4] For silylation, heating at 60-80°C for 30-60 minutes is common.[1] Monitor reaction progress over time to determine the optimal duration. 4. Use a significant molar excess of the derivatizing reagent. A general rule for silylation is at least a 2:1 molar ratio of reagent to active hydrogens.
Presence of Unreacted this compound in Analysis 1. Incomplete Reaction: See causes for "Low or No Derivative Yield." 2. Derivative Instability: The formed derivative might be hydrolyzing back to the original alcohol due to exposure to moisture before analysis. Silyl derivatives can be particularly susceptible to hydrolysis.[7]1. Re-optimize the reaction conditions (time, temperature, reagent concentration) as described above. 2. Analyze the sample as soon as possible after derivatization. Ensure all vials, syringes, and solvents used post-derivatization are anhydrous. If derivatives are unstable, consider a different derivatization method that yields a more stable product (e.g., acylation).
Formation of Byproducts or Reagent Artifacts 1. Side Reactions: The derivatizing agent may react with other components in the sample matrix or the solvent. 2. Reagent Impurities/Degradation: The reagent itself may contain impurities or break down into interfering compounds.[3][4] 3. Over-derivatization: While less common for a mono-hydroxyl alcohol, harsh conditions could potentially cause side reactions.1. Clean up the sample before derivatization using a suitable technique like solid-phase extraction (SPE) to remove interfering matrix components. 2. Always run a reagent blank (reagent + solvent, no analyte) to identify peaks originating from the reagent itself. Use high-purity reagents. 3. A post-derivatization extraction can help remove excess reagent and byproducts. For PFBoyl derivatization, a water or solvent wash can reduce reagent artifacts.[3]
Poor Peak Shape (Tailing) in GC 1. Incomplete Derivatization: Residual, underivatized this compound, being more polar, will interact with active sites in the GC system (e.g., inlet liner, column), causing tailing.[1] 2. Active Sites in the GC System: Even with complete derivatization, highly active sites in the liner or at the head of the column can cause peak tailing.1. Ensure the derivatization reaction has gone to completion by optimizing the protocol. 2. Use a deactivated GC inlet liner. If necessary, trim the first few centimeters of the GC column. Ensure the column is properly conditioned.
Formation of Emulsion During Workup 1. Surfactant Properties: The presence of both the fatty alcohol and its derivative, along with any fatty acids in the sample, can act as surfactants, leading to the formation of a stable emulsion during aqueous extraction steps.[8]1. Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and help break the emulsion.[8] 2. Gentle centrifugation of the sample can also be effective in separating the layers.[8]

Quantitative Data Summary

The tables below provide a summary of reaction conditions and comparisons for common derivatization methods.

Table 1: Comparison of Common Derivatization Methods for this compound

FeatureSilylation (e.g., BSTFA)Acylation (e.g., PFBoylCl)
Primary Goal Increase volatility, improve peak shape[1]Increase sensitivity for trace analysis[3]
Typical Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Pentafluorobenzoyl chloride (PFBoylCl)
Typical Detector MS, FIDECNICI-MS
Reaction Speed Generally fast (minutes to an hour)Can be slower (e.g., 45+ minutes)[3][4]
Derivative Stability Moderately stable, sensitive to moisture[7]Generally stable
Key Advantage Versatile, widely applicable, effective for GC[2]Greatly enhances detection limits[3]
Key Disadvantage High sensitivity to water, potential for reagent artifactsReagent can be corrosive and produce artifacts[3][4]

Table 2: Optimized Reaction Conditions for Pentafluorobenzoyl (PFBoyl) Derivatization of Fatty Alcohols

ParameterOptimal ValueReference
Reagent Pentafluorobenzoyl chloride (PFBoylCl)[3][4]
Temperature 60 °C[3][4]
Time 45 minutes[3][4]
Notes Microwave-accelerated derivatization can be explored as a rapid alternative heating mechanism. A post-derivatization solvent extraction can reduce detrimental effects from reagent byproducts.[3][4]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA + 1% TMCS for GC-MS Analysis

This protocol describes the formation of a trimethylsilyl (TMS) ether.

Materials:

  • This compound sample

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Hexane)

  • BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Reaction vial with a screw cap and PTFE-lined septum

  • Heating block or water bath

  • Nitrogen gas supply

Methodology:

  • Sample Preparation: Place an accurately weighed amount of the this compound sample (e.g., 1-5 mg) into a reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous.

  • Reagent Addition: Add 100 µL of anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system. If needed, the sample can be diluted with an appropriate solvent (e.g., hexane) before analysis.

Protocol 2: Acylation of this compound using Pentafluorobenzoyl Chloride (PFBoylCl)

This protocol is designed to create a derivative suitable for high-sensitivity analysis.

Materials:

  • This compound sample

  • Pentafluorobenzoyl chloride (PFBoylCl)

  • Anhydrous solvent (e.g., Toluene or Hexane)

  • Base catalyst (e.g., Anhydrous Pyridine or Triethylamine)

  • Reaction vial with a screw cap

  • Heating block or water bath

  • Deionized water and an extraction solvent (e.g., Hexane) for workup

Methodology:

  • Sample Preparation: Ensure the sample containing this compound is in an anhydrous solvent or evaporated to dryness in a reaction vial.

  • Reagent Addition: Dissolve the sample in 200 µL of toluene. Add 20 µL of pyridine, followed by 10 µL of PFBoylCl.

  • Reaction: Cap the vial tightly and heat at 60°C for 45 minutes in a heating block.[3][4]

  • Workup/Purification:

    • Cool the reaction mixture to room temperature.

    • To remove excess reagent and catalyst, add 1 mL of deionized water and 1 mL of hexane.[3]

    • Vortex the mixture, then centrifuge to separate the layers.

    • Carefully transfer the upper organic layer (containing the derivative) to a clean vial.

  • Final Preparation: Evaporate the organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of solvent (e.g., Ethyl Acetate or Hexane) for GC-MS analysis.[3]

Visual Workflow and Logic Diagrams

Below are diagrams created using DOT language to visualize key processes.

G General Workflow for this compound Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis p1 Sample containing This compound p2 Dry Sample (Under Nitrogen Stream) p1->p2 r1 Add Anhydrous Solvent & Derivatizing Reagent p2->r1 r2 Vortex & Heat (e.g., 60-80°C) r1->r2 r3 Cool to Room Temp. r2->r3 a1 Optional: Workup/ Solvent Extraction r3->a1 a2 Dilute if Necessary a1->a2 a3 Inject into GC-MS a2->a3

Caption: General experimental workflow for the derivatization of this compound.

G Troubleshooting Logic: Low Derivative Yield start Problem: Low Derivative Yield q1 Is the derivatizing reagent fresh and stored properly? start->q1 s1 Solution: Use a new batch of reagent. Store under anhydrous conditions. q1->s1 No q2 Was the sample completely dry before adding the reagent? q1->q2 Yes end Re-analyze Sample s1->end s2 Solution: Ensure complete dryness (e.g., under N2 stream). Use anhydrous solvents. q2->s2 No q3 Are the reaction time and temperature sufficient? q2->q3 Yes s2->end s3 Solution: Increase reaction time/temp. Perform a time-course study to find the optimum. q3->s3 No q3->end Yes s3->end

Caption: Troubleshooting logic for diagnosing low derivative yield.

References

Preventing degradation of 1-Pentadecanol during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-Pentadecanol during sample preparation for analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider during sample preparation?

A1: this compound is a long-chain saturated fatty alcohol. It is a white, waxy solid at room temperature with a melting point of 41-44°C and a boiling point of 269-271°C.[1] It is insoluble in water but soluble in organic solvents.[2][3] Chemically, it is a primary alcohol and is susceptible to oxidation and reaction with strong acids.[3] Understanding these properties is crucial for selecting appropriate solvents and avoiding conditions that could lead to degradation.

Q2: How can I dissolve this compound for my experiments?

A2: Due to its nonpolar nature, this compound is insoluble in water.[2] It is recommended to use organic solvents for dissolution. For stock solutions, Dimethyl Sulfoxide (DMSO) is effective, with a solubility of up to 33.33 mg/mL.[4] For chromatographic analysis, solvents compatible with the analytical system should be chosen. Gentle heating and sonication can aid in the dissolution process if precipitation occurs.[4][5]

Q3: Is derivatization necessary for the analysis of this compound?

A3: For Gas Chromatography (GC) analysis, derivatization is highly recommended.[6] Due to its relatively low volatility and the presence of a polar hydroxyl group, underivatized this compound can exhibit poor peak shape (tailing) and may be susceptible to thermal degradation at high injector temperatures.[6][7] Derivatization converts the alcohol into a more volatile and thermally stable compound. For High-Performance Liquid Chromatography (HPLC), derivatization is not always necessary but can be employed to enhance detection, especially when using a UV or fluorescence detector.

Q4: What are the common degradation pathways for this compound during sample preparation?

A4: The primary degradation pathways for this compound during sample preparation are:

  • Oxidation: As a primary alcohol, this compound can be oxidized to pentadecanal (an aldehyde) and further to pentadecanoic acid (a carboxylic acid).[3][8] This can be initiated by strong oxidizing agents or prolonged exposure to air at elevated temperatures.

  • Esterification: In the presence of acidic catalysts, this compound can react with carboxylic acids to form esters.[3]

  • Thermal Decomposition: Although it has a high boiling point, prolonged exposure to excessive heat, especially in the GC inlet, can lead to thermal degradation.[7]

Troubleshooting Guides

Poor Peak Shape (Tailing) in GC Analysis

Problem: Tailing peaks for this compound are observed during GC analysis, leading to inaccurate quantification.

Possible Causes & Solutions:

CauseRecommended Solution
Interaction with Active Sites The polar hydroxyl group of underivatized this compound can interact with active sites in the GC inlet or on the column, causing peak tailing. Solution: Derivatize this compound to a less polar form, such as a trimethylsilyl (TMS) ether, using a silylating agent like BSTFA.[6]
Incomplete Derivatization If derivatization is performed but tailing persists, the reaction may be incomplete. Solution: Optimize the derivatization reaction by adjusting the reagent-to-sample ratio, reaction time, and temperature. Ensure all reagents are anhydrous.
Contaminated GC System Active sites can also arise from a contaminated inlet liner or column. Solution: Regularly replace the inlet liner and septum. Condition the GC column according to the manufacturer's instructions to ensure a deactivated surface.
Low Analyte Response or Signal Loss

Problem: The detected amount of this compound is lower than expected.

Possible Causes & Solutions:

CauseRecommended Solution
Degradation During Sample Preparation Exposure to strong acids, oxidizing agents, or excessive heat can lead to the degradation of this compound. Solution: Avoid using strong acids or oxidizing agents in your sample matrix. If heating is necessary for dissolution, use the lowest effective temperature for the shortest possible duration.
Adsorption to Surfaces This compound may adsorb to glass or plastic surfaces, especially at low concentrations. Solution: Use silanized glassware or polypropylene tubes to minimize adsorption. Prepare samples immediately before analysis whenever possible.
Inappropriate Solvent If the sample is not fully dissolved, the injected amount will be inconsistent. Solution: Ensure complete dissolution of this compound in a suitable organic solvent. Use sonication or gentle warming if necessary.[4][5]

Experimental Protocols

Protocol 1: Derivatization of this compound for GC-MS Analysis

This protocol describes the silylation of this compound to form its trimethylsilyl (TMS) ether, which is more volatile and thermally stable for GC-MS analysis.[6]

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable solvent (e.g., hexane, dichloromethane)

  • GC vials with inserts and PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Prepare a solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Transfer 100 µL of the this compound solution to a GC vial.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature before GC-MS analysis.

Protocol 2: Sample Preparation for HPLC-UV Analysis

This protocol provides a general procedure for preparing this compound samples for HPLC analysis. Since this compound does not have a strong chromophore, derivatization with a UV-active agent or the use of a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary for sensitive detection.

Materials:

  • This compound standard or sample extract

  • HPLC-grade methanol or acetonitrile

  • Syringe filters (0.22 µm or 0.45 µm PTFE)

  • HPLC vials with caps

Procedure:

  • Dissolve the this compound sample in HPLC-grade methanol or acetonitrile to a final concentration suitable for your detector's linear range (e.g., 0.1 - 1 mg/mL).

  • Vortex the solution until the sample is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[9]

  • Cap the vial and proceed with HPLC analysis.

Visualizations

experimental_workflow_gc cluster_prep Sample Preparation cluster_analysis GC-MS Analysis dissolve Dissolve this compound in Organic Solvent derivatize Derivatize with BSTFA + 1% TMCS dissolve->derivatize Add Reagent heat Heat at 60-70°C derivatize->heat Promote Reaction inject Inject into GC-MS heat->inject Introduce Sample separate Separation on GC Column inject->separate detect Detection by MS separate->detect degradation_pathway pentadecanol This compound (Primary Alcohol) pentadecanal Pentadecanal (Aldehyde) pentadecanol->pentadecanal Oxidation ester Ester pentadecanol->ester Esterification pentadecanoic_acid Pentadecanoic Acid (Carboxylic Acid) pentadecanal->pentadecanoic_acid Further Oxidation carboxylic_acid Carboxylic Acid (from matrix) carboxylic_acid->ester

References

Technical Support Center: Analysis of Long-Chain Fatty Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the analysis of long-chain fatty alcohols (LCFAs).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of long-chain fatty alcohols?

A1: Derivatization is a critical step in the analysis of long-chain fatty alcohols for several reasons:

  • Increased Volatility: LCFAs are not inherently volatile, which is a requirement for gas chromatography (GC). Derivatization converts the polar hydroxyl (-OH) group into a less polar, more volatile group, allowing for analysis by GC.[1]

  • Improved Chromatographic Separation: By reducing the polarity of LCFAs, derivatization minimizes interactions with the stationary phase of the GC column, leading to better peak shape and resolution.

  • Enhanced Mass Spectrometry Detection: In Electron Ionization Mass Spectrometry (EI-MS), LCFAs tend to fragment easily, often resulting in a weak or absent molecular ion peak.[1] Derivatization can direct fragmentation to produce more structurally informative ions and can enhance ionization efficiency in techniques like Electrospray Ionization (ESI) MS.[1][2]

Q2: What are the most common derivatization reagents for LCFA analysis?

A2: The choice of derivatization reagent depends on the analytical technique being used:

  • For Gas Chromatography-Mass Spectrometry (GC-MS): Silylating agents are most common.[1][2]

    • BSTFA (bis-(trimethylsilyl)trifluoroacetamide): A widely used reagent for creating trimethylsilyl (TMS) ethers.[2][3]

    • TMS (trimethylsilyl) ethers: These derivatives are volatile and suitable for GC analysis.[2]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS): Reagents that add a charge or a fluorescent tag are often used to improve detection.

    • 2-fluoro-N-methylpyridinium p-toluene sulfonate (Pyr+): This reagent adds a cationic charge to the molecule, making it suitable for ESI-MS.[2]

    • Pentafluorobenzoyl chloride: Used to create derivatives for analysis by GC with negative ion chemical ionization (NICI) MS, which can provide very high sensitivity.[4]

    • 2-sulfobenzoic anhydride: Converts the hydroxyl group to a sulfonic acid group, allowing for uniform ionization by ESI-MS.[5]

Q3: How can I extract both free and esterified long-chain fatty alcohols from my sample?

A3: To analyze both free and esterified LCFAs, a saponification step is required. Saponification is an alkaline hydrolysis that breaks the ester bonds, releasing the fatty alcohols.[2][6] A general workflow involves:

  • Saponification: The sample is heated with an alkaline solution, such as potassium hydroxide (KOH) in methanol or ethanol.[2][6]

  • Extraction: After saponification, the non-polar lipids, including the now-free fatty alcohols, are extracted into a non-polar solvent like hexane or petroleum ether.[2][6]

Troubleshooting Guides

Problem 1: Poor Peak Shape or Low Resolution in GC Analysis
Possible Cause Troubleshooting Steps
Incomplete Derivatization Ensure the sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction.[1] Optimize the reaction time and temperature according to the protocol.[7]
Column Overloading Reduce the amount of sample injected onto the GC column.
Improper GC Conditions Optimize the temperature program of the GC oven. A slower temperature ramp can improve the separation of closely eluting compounds.[2]
Contaminated GC Liner or Column Replace the GC inlet liner and bake out the column according to the manufacturer's instructions.
Problem 2: Weak or Absent Molecular Ion Peak in EI-MS
Possible Cause Troubleshooting Steps
Extensive Fragmentation This is a common issue with underivatized LCFAs due to facile alpha-cleavage and dehydration.[1] Ensure complete derivatization to form more stable derivatives.
Low Abundance of Derivatized Molecular Ion Even with derivatization (e.g., TMS ethers), the molecular ion can be of low abundance. Look for characteristic fragment ions, such as [M-15]+ for TMS derivatives, which corresponds to the loss of a methyl group.[1]
Ion Source Temperature Too High A high ion source temperature can increase fragmentation. Try reducing the ion source temperature.
Problem 3: Low Recovery of LCFAs During Sample Preparation
Possible Cause Troubleshooting Steps
Incomplete Saponification Ensure sufficient reaction time and temperature during the saponification step to completely cleave the ester bonds.[2]
Inefficient Extraction Perform multiple extractions with the non-polar solvent to ensure complete recovery of the LCFAs from the aqueous phase.[6] Check the pH of the aqueous phase before extraction to ensure it is alkaline.
Adsorption to Glassware Silanize glassware to reduce active sites where LCFAs can adsorb.
Matrix Effects Complex sample matrices can interfere with extraction. Consider using solid-phase extraction (SPE) for sample cleanup after the initial liquid-liquid extraction.[7][8]

Experimental Protocols

Protocol 1: Saponification and Extraction of LCFAs from Oil

This protocol is adapted from a procedure for the analysis of policosanols from peanut oil.[6]

  • Saponification:

    • Mix 5 g of oil with 50 mL of 12% (w/v) ethanolic potassium hydroxide (KOH) solution.

    • Heat the mixture at 60°C for 1.5 hours.

    • After cooling, add 50 mL of water to the mixture.

  • Extraction:

    • Extract the unsaponifiable matter four times with 50 mL of petroleum ether.

    • Wash the combined petroleum ether extracts with 50 mL of an ethanol/water (1:1, v/v) solution.

    • Dry the lipid fraction under a stream of nitrogen.

    • Dissolve the dried extract in chloroform for further analysis.

Protocol 2: Derivatization of LCFAs to TMS Ethers for GC-MS Analysis

This protocol is a general procedure for creating TMS derivatives.

  • Sample Preparation:

    • Ensure the extracted LCFA sample is completely dry. This can be achieved by evaporating the solvent under nitrogen and then placing the sample in a desiccator.

  • Derivatization Reaction:

    • To the dried sample, add 100 µL of a silylating agent mixture, such as BSTFA + 1% TMCS (trimethylchlorosilane).[1]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-70°C for 30 minutes.[1]

  • Sample Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.[1]

Quantitative Data Summary

The following table summarizes the faecal recovery of LCFAs of different chain lengths in sheep, providing an example of quantitative data that may be relevant in metabolic studies.

Carbon Chain LengthMean Faecal Recovery (%)Standard Error
C20580.04
C22670.01
C24720.008
C26800.007
C28940.005
C301010.02

Data from a study on sheep fed mixed diets.[3]

Visualizations

Experimental_Workflow_for_LCFA_Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Oil, Tissue) Saponification Saponification (e.g., KOH in Ethanol) Sample->Saponification Release of esterified LCFAs Extraction Liquid-Liquid Extraction (e.g., Hexane) Saponification->Extraction Isolation of LCFAs Cleanup Optional: Solid-Phase Extraction (SPE) Extraction->Cleanup Purification Derivatization Derivatization (e.g., Silylation with BSTFA) Extraction->Derivatization Cleanup->Derivatization GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GCMS Injection DataAnalysis Data Analysis GCMS->DataAnalysis Data Acquisition Troubleshooting_Logic_for_Weak_Molecular_Ion Start Weak or Absent Molecular Ion in EI-MS CheckDeriv Was the sample derivatized? Start->CheckDeriv Derivatize Perform derivatization (e.g., silylation) CheckDeriv->Derivatize No CheckFragments Look for characteristic fragment ions (e.g., [M-15]+) CheckDeriv->CheckFragments Yes Derivatize->Start Re-analyze OptimizeMS Optimize MS parameters (e.g., lower ion source temp.) CheckFragments->OptimizeMS Fragments also weak RecheckDeriv Re-evaluate derivatization - Ensure sample is dry - Optimize reaction conditions CheckFragments->RecheckDeriv Fragments present, molecular ion still weak OptimizeMS->Start Re-analyze RecheckDeriv->Start Re-analyze

References

Enhancing the Stability of 1-Pentadecanol Stock Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 1-Pentadecanol stock solutions. Our aim is to ensure the stability and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a saturated long-chain fatty alcohol. At room temperature, it exists as a white, flaky solid.[1][2] It is insoluble in water but soluble in organic solvents such as alcohols and DMSO.[3][4] Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₅H₃₂O[2]
Molar Mass 228.42 g/mol [2]
Melting Point 41-44 °C (106-111 °F)[2][4]
Boiling Point 269-271 °C (516-520 °F)[2]
Appearance White solid[2][3]
Water Solubility Insoluble[4]

Q2: Which solvents are recommended for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound.[5] Ethanol and methanol can also be used, though achieving high concentrations may be more challenging due to the long alkyl chain of this compound.[3] For in vivo studies, co-solvent systems, such as DMSO with PEG300 and Tween-80, are often employed to improve solubility and biocompatibility.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To ensure long-term stability and prevent degradation, it is recommended to store this compound stock solutions at low temperatures. Aliquoting the stock solution into smaller, single-use volumes is also advised to avoid repeated freeze-thaw cycles.

SolventStorage TemperatureDurationReference
DMSO-20°CUp to 1 month[6]
DMSO-80°CUp to 6 months[6]

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and storage of this compound solutions.

Problem 1: Precipitation of this compound from the stock solution.

  • Cause: This is a frequent issue with long-chain fatty alcohols, especially at high concentrations or when the solution is cooled. The low solubility of this compound in many solvents can be exacerbated by temperature fluctuations.

  • Solution:

    • Gentle Warming: Warm the solution in a water bath set to 37-50°C.[5] This will often be sufficient to redissolve the precipitate.

    • Sonication: Place the vial in an ultrasonic bath for several minutes. The mechanical agitation can help to break up the precipitate and facilitate dissolution.[5]

    • Combination: For stubborn precipitates, a combination of gentle warming and sonication can be effective.

    • Solvent Choice: If precipitation is a persistent problem, consider preparing a fresh stock solution in a solvent with higher solubilizing power for lipophilic compounds, such as DMSO.

Problem 2: The prepared stock solution appears cloudy or forms a suspension.

  • Cause: This may indicate that the solubility limit of this compound in the chosen solvent has been exceeded. It can also occur if the compound was not fully dissolved initially.

  • Solution:

    • Increase Solvent Volume: Dilute the solution with more of the same solvent to a lower concentration.

    • Co-solvents: For cell culture experiments where high organic solvent concentrations are toxic, consider preparing a more concentrated stock in DMSO and then diluting it into the culture medium containing a small percentage of a non-toxic surfactant like Tween 20 or Pluronic F-68.

    • Filtration: If you suspect particulate matter other than the compound itself, you can filter the solution through a 0.22 µm syringe filter appropriate for the organic solvent used. However, this will not resolve issues of the compound coming out of solution.

Problem 3: Suspected degradation of this compound in the stock solution.

  • Cause: While this compound is a stable saturated fatty alcohol, long-term storage at inappropriate temperatures or exposure to strong oxidizing agents can potentially lead to degradation.[4] The primary degradation pathways for fatty alcohols are oxidation and thermal decomposition.[7][8] Oxidation can occur at the alcohol head group or along the alkyl chain, potentially forming aldehydes, carboxylic acids, or shorter-chain molecules.[7][9] Saturated fatty alcohols are generally resistant to thermal degradation at typical laboratory storage and handling temperatures.[1][10]

  • Solution:

    • Proper Storage: Always store stock solutions at the recommended low temperatures (-20°C or -80°C) and protect them from light.[6]

    • Inert Atmosphere: For highly sensitive applications or very long-term storage, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing the vial.

    • Fresh Preparation: If degradation is suspected, it is best to discard the old stock and prepare a fresh solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (M.W. 228.42 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block

  • Ultrasonic bath

Procedure:

  • Weigh out 2.284 mg of this compound into a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the solid is not completely dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes.

  • Follow up with sonication for 5-10 minutes if necessary, until the solution is clear.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

Protocol 2: General Workflow for Treating Cultured Cells with this compound

This protocol provides a general guideline. The final concentration of this compound and the incubation time should be optimized for your specific cell line and experimental design.

Workflow:

experimental_workflow Experimental Workflow for Cell Treatment prep_stock Prepare 10 mM this compound stock solution in DMSO prep_working Prepare working solutions by diluting the stock solution in cell culture medium. (Keep final DMSO concentration <0.5%) prep_stock->prep_working seed_cells Seed cells in multi-well plates and allow to adhere overnight treat_cells Remove old medium and add medium containing this compound or vehicle control seed_cells->treat_cells prep_working->treat_cells incubate Incubate cells for the desired time period treat_cells->incubate analyze Perform downstream analysis (e.g., viability assay, gene expression) incubate->analyze

Caption: A general workflow for treating cultured cells with this compound.

Signaling Pathway

While the direct and specific signaling pathways activated by this compound are not extensively characterized, fatty acids and their derivatives are known to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[11][12] PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation.[13][14] Activation of PPARα, for instance, can lead to the transcription of genes involved in fatty acid oxidation and can have anti-inflammatory effects by inhibiting pathways like NF-κB.[13][15][16][17]

The following diagram illustrates a plausible signaling pathway through which a long-chain fatty alcohol like this compound might exert its effects, based on the known actions of similar lipid molecules.

signaling_pathway Hypothesized Signaling Pathway of this compound cluster_cell Cell cluster_nucleus Nucleus PPAR PPARα RXR RXR PPAR->RXR Heterodimerizes with NFkB_inhibition NF-κB Inhibition PPAR->NFkB_inhibition PPRE PPRE RXR->PPRE Binds to Target_Genes Target Gene Expression (e.g., Fatty Acid Oxidation, Anti-inflammatory) PPRE->Target_Genes Induces Pentadecanol This compound Pentadecanol->PPAR Activates Inflammation Inflammation NFkB_inhibition->Inflammation Reduces

Caption: A hypothesized signaling pathway for this compound via PPARα activation.

References

Technical Support Center: Troubleshooting Peak Tailing of 1-Pentadecanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve the common issue of peak tailing when analyzing 1-Pentadecanol using chromatography.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, featuring a "tail" that extends from the peak maximum.[1] An ideal chromatographic peak should be symmetrical, known as a Gaussian peak.[1] This issue is problematic because it can decrease the resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and compromise the overall accuracy and reproducibility of the analytical results.[2][3]

Q2: What are the primary causes of peak tailing for a long-chain alcohol like this compound?

A2: this compound is a long-chain alcohol with a polar hydroxyl (-OH) group and a nonpolar alkyl chain. This dual nature can lead to peak tailing, primarily due to:

  • Secondary Interactions: The polar hydroxyl group can form strong hydrogen bonds with active sites in the chromatographic system.[1] In both GC and LC, these active sites are often acidic silanol groups (Si-OH) present on the surface of silica-based columns, liners, or packing materials.[1][4] These unwanted interactions delay the elution of some analyte molecules, causing the peak to tail.[1]

  • System Contamination: Active sites can also be introduced by contaminants in the sample, inlet, or column.[2][5] Trace metal contamination in the column packing can also lead to chelation or adsorption of analytes.[4][6]

  • Physical or Mechanical Issues: Problems such as a poorly packed or degraded column, a void at the column inlet, or excessive extra-column volume (e.g., long or wide tubing) can disrupt the sample band's flow path, causing tailing.[4][7]

Q3: Does peak tailing affect all compounds in my chromatogram or just this compound?

A3: This is a key diagnostic question.

  • If only this compound or other polar analytes show tailing , the cause is likely chemical. This points to specific secondary interactions between the analyte's functional groups and active sites in the system.[8]

  • If most or all peaks are tailing , the issue is more likely physical or mechanical.[8] This could be related to improper column installation, a disruption in the flow path, or a contaminated guard column.[5][8]

In-Depth Troubleshooting Guides

Guide 1: Gas Chromatography (GC) Troubleshooting

Problem: My this compound peak is tailing in my GC analysis.

The following diagram illustrates a logical workflow for troubleshooting this issue.

GC_Troubleshooting start Peak Tailing Observed for this compound in GC check_all_peaks Are all peaks tailing? start->check_all_peaks chemical_issue Likely Chemical Issue: (Active Site Interaction) check_all_peaks->chemical_issue No, only polar analytes tail physical_issue Likely Physical/Mechanical Issue check_all_peaks->physical_issue Yes inlet_maintenance Perform Inlet Maintenance: - Replace liner with a deactivated one - Replace septum and seals chemical_issue->inlet_maintenance trim_column Trim Column Inlet: - Remove 15-30 cm from the front of the column inlet_maintenance->trim_column use_guard Use a Deactivated Guard Column trim_column->use_guard derivatize Consider Derivatization: - Silylation (e.g., with BSTFA) to mask the polar -OH group use_guard->derivatize check_install Check Column Installation: - Ensure proper insertion depth in inlet and detector - Ensure clean, square cuts physical_issue->check_install check_flow Verify Flow Path: - Check for leaks - Ensure appropriate split ratio (not too low) check_install->check_flow replace_column Replace Column: - Column may be degraded or irreversibly contaminated check_flow->replace_column

Caption: Troubleshooting workflow for this compound peak tailing in GC.

Detailed Steps & Explanations:

  • Evaluate the Scope of the Problem: First, determine if the tailing is specific to this compound and other polar compounds or if it affects all peaks. If all peaks tail, it often points to a physical problem like a flow path disruption.[8] If only polar analytes tail, secondary chemical interactions are the likely culprit.[8]

  • Address Chemical Interactions (Active Sites):

    • Inlet Maintenance: The inlet is a high-temperature zone where active sites can easily form. Regularly replace the inlet liner with a high-quality, deactivated liner. Also, replace the septum and inlet seals.[5][8]

    • Column Contamination: The front end of the GC column can accumulate non-volatile residues that create active sites. Trimming 15-30 cm from the column inlet can often resolve the issue.[2]

    • Use a Guard Column: A deactivated guard column can "trap" contaminants before they reach the analytical column, extending its life and preserving performance.[5]

    • Derivatization: For particularly challenging cases, converting the polar hydroxyl group of this compound into a less polar silyl ether (silylation) can eliminate the hydrogen bonding that causes tailing. This is a robust chemical solution to mask the active group.

  • Address Physical/Mechanical Issues:

    • Column Installation: Improper column installation is a common cause of peak distortion.[7] Ensure the column is cut squarely and cleanly.[2][7] Verify the correct installation depth in both the inlet and detector as specified by the instrument manufacturer.[2]

    • Flow Path Integrity: Check for leaks using an electronic leak detector. For split injections, ensure the split ratio is not too low, as this can affect the efficiency of sample introduction.[5]

    • Column Degradation: If the above steps fail, the column's stationary phase may be irreversibly damaged or contaminated, requiring column replacement.[7]

Guide 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

Problem: My this compound peak is tailing in my reverse-phase HPLC analysis.

The diagram below illustrates the key chemical interaction causing peak tailing and potential solutions.

HPLC_Interaction Mechanism of Peak Tailing in Reverse-Phase HPLC cluster_column Silica Stationary Phase cluster_solutions Solutions pentadecanol This compound (R-OH) active_site Acidic Silanol Group (Si-OH) pentadecanol->active_site Strong Secondary Interaction (Hydrogen Bonding) use_endcapped Use Modern End-Capped Column (e.g., Type B Silica) active_site->use_endcapped Mitigated By lower_ph Lower Mobile Phase pH (e.g., pH < 3) to protonate silanols add_competitor Add a Competing Base (e.g., Triethylamine) to mobile phase

Caption: Interaction of this compound with active silanol sites in HPLC.

Detailed Steps & Explanations:

  • Column Selection and Condition:

    • Residual Silanols: The primary cause of peak tailing for polar compounds like alcohols in reverse-phase HPLC is the interaction with residual, acidic silanol groups on the silica packing.[1][4][9]

    • Solution: Use a modern, high-purity, end-capped column (Type B silica). End-capping chemically converts many of the reactive silanol groups into less polar surfaces, significantly reducing secondary interactions.[3][10] If your column is old, it may be degraded, and replacement is the best option.[4]

  • Mobile Phase Optimization:

    • Lower pH: Operating the mobile phase at a low pH (e.g., 2.5-3.0) ensures the silanol groups are protonated (Si-OH) rather than ionized (Si-O-), which minimizes their ability to strongly interact with the analyte's hydroxyl group.[11]

    • Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can block the active silanol sites, preventing them from interacting with this compound and improving peak shape.[1]

    • Organic Modifier: The choice between acetonitrile and methanol can influence peak shape. Methanol, being more polar, may sometimes provide better shielding of silanol groups.[1]

  • Sample and Injection Conditions:

    • Solvent Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the mobile phase.[1][4] Injecting in a much stronger solvent can cause peak distortion.[4]

    • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[3][4] To check for this, dilute the sample by a factor of 10 and reinject. If the peak shape improves, overloading was the issue.

  • System and Hardware:

    • Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening and tailing.[9]

    • Column Frit Blockage: A partially blocked frit at the column inlet can distort the flow path.[10] This can be checked by reversing and flushing the column (if permitted by the manufacturer) or by replacing the column.

Quantitative Data Summary

While specific quantitative data for this compound is not always available, the table below summarizes typical effects of troubleshooting actions on peak symmetry, as measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As). An ideal peak has a value of 1.0, with values between 0.8 and 1.8 often being acceptable.[12]

ParameterCondition Causing TailingCorrective ActionExpected Tailing Factor (Tf)
Column Type Old, Type A silica column with high silanol activitySwitch to a modern, end-capped Type B silica columnFrom > 2.0 to 1.0 - 1.3
Mobile Phase pH Mid-range pH (e.g., 5-7) where silanols are ionizedAdjust mobile phase to pH 2.5-3.0From > 1.8 to 1.1 - 1.4
Sample Load High sample concentration (overloading)Dilute sample 10-foldFrom > 1.7 to 1.0 - 1.2
Inlet Liner (GC) Standard, non-deactivated glass wool linerReplace with a high-quality deactivated linerFrom > 1.9 to 1.1 - 1.3

Experimental Protocols

Protocol 1: General GC-FID Method for Fatty Alcohols

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.

  • Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).

  • Column: A low- to mid-polarity column such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.

  • Inlet: Split/Splitless injector at 250°C.

  • Injection Mode: Split, 50:1 ratio.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • Detector: FID at 300°C.

  • Sample Preparation: Dissolve the this compound standard or sample in a suitable solvent like hexane or isopropanol to a concentration of approximately 100 µg/mL.

Protocol 2: General Reverse-Phase HPLC-UV/MS Method for this compound

This protocol is a general guide. Since this compound lacks a strong chromophore, detection may require a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).

  • Instrument: HPLC system with a suitable detector.

  • Column: C18 end-capped column, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 70% B.

    • Linear gradient to 100% B over 10 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound standard or sample in methanol or acetonitrile to a concentration of approximately 0.5 mg/mL. Ensure the sample diluent is miscible with the mobile phase.

References

Minimizing matrix effects in 1-Pentadecanol quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 1-Pentadecanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize matrix effects and achieve accurate and precise results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix. These effects can lead to either suppression or enhancement of the analyte signal during LC-MS or GC-MS analysis, resulting in inaccurate and imprecise quantification. In biological matrices like plasma or serum, common sources of matrix effects for long-chain alcohols include phospholipids, glycerides, and cholesterol.[1]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: You can assess matrix effects both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment. Here, a constant flow of a this compound standard is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at the retention time of interfering compounds. For a quantitative assessment, you can compare the signal response of a this compound standard in a clean solvent to the response of the same standard spiked into a blank matrix extract (post-extraction spike). A significant difference in the signal indicates the presence of matrix effects.

Q3: What are the primary strategies to minimize matrix effects in this compound quantification?

A3: The three main strategies to mitigate matrix effects are:

  • Effective Sample Preparation: Employing robust sample cleanup techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components before analysis.

  • Chromatographic Separation: Optimizing the GC or LC method to separate this compound from co-eluting matrix components.

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS), such as this compound-d31, is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[2][3]

Q4: Is derivatization necessary for the GC-MS analysis of this compound?

A4: Yes, derivatization is highly recommended for the GC-MS analysis of long-chain alcohols like this compound.[4][5] Derivatization converts the polar alcohol group into a less polar and more volatile silyl ether, which significantly improves chromatographic peak shape, reduces tailing, and enhances sensitivity.[4][6] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[4]

Q5: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for sample cleanup?

A5: Both LLE and SPE can be effective for extracting this compound from biological matrices. The choice depends on factors like sample volume, throughput needs, and the specific matrix. LLE is a classic technique that can provide clean extracts but may be more labor-intensive and use larger volumes of organic solvents.[7][8] SPE, particularly with modern polymeric sorbents, can offer higher throughput, better reproducibility, and more efficient removal of specific interferences like phospholipids.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

GC-MS Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) 1. Incomplete Derivatization: Residual underivatized this compound, being polar, will tail.[4] 2. Active Sites in the GC System: The polar alcohol group can interact with active sites in the injector liner or the column.[6] 3. Column Overload: Injecting too concentrated a sample.1. Optimize Derivatization: Ensure complete dryness of the sample before adding the reagent. Increase the amount of derivatizing agent (e.g., BSTFA), reaction time, or temperature (e.g., 70°C for 45 minutes).[4] 2. Inlet Maintenance: Regularly replace the inlet liner with a deactivated one and use a high-quality, low-bleed septum.[6] 3. Dilute the Sample: Reduce the concentration of the sample being injected.
Low Sensitivity/No Peak 1. Analyte Loss During Sample Preparation: Inefficient extraction or loss during solvent evaporation. 2. Poor Derivatization Efficiency: As described above. 3. Injector Issues: Discrimination against higher boiling point compounds.1. Optimize Extraction: Ensure the chosen LLE or SPE protocol is optimized for long-chain alcohols. Use a gentle stream of nitrogen for solvent evaporation and avoid complete dryness for extended periods. 2. Verify Derivatization: Analyze a known standard to confirm the derivatization reaction is working. 3. Check Injector Parameters: Ensure the injector temperature is adequate (e.g., 280°C) and consider using a splitless injection for trace analysis.[6]
Irreproducible Results 1. Inconsistent Sample Preparation: Variations in extraction times, solvent volumes, or derivatization conditions. 2. Matrix Effects: Variable ion suppression or enhancement between samples. 3. Autosampler Issues: Inconsistent injection volumes.1. Standardize Protocols: Use precise volumes and times for all sample preparation steps. Automation can improve consistency. 2. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variability introduced by matrix effects and sample processing.[2][3] 3. Check Autosampler Performance: Ensure the syringe is functioning correctly and there are no air bubbles in the syringe.
LC-MS/MS Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Significant Ion Suppression Co-eluting Matrix Components: Phospholipids are a major cause of ion suppression in plasma and serum samples.[1]1. Improve Sample Cleanup: Use a targeted phospholipid removal SPE plate or optimize the LLE to minimize their extraction. 2. Optimize Chromatography: Adjust the mobile phase gradient to achieve better separation between this compound and the interfering compounds. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[10]
High Background/Interference Peaks 1. Contamination from Solvents or Vials: Impurities in the solvents or leaching from plasticware. 2. Carryover from Previous Injections: Adsorption of the analyte or matrix components onto the column or in the autosampler.1. Use High-Purity Reagents: Use LC-MS grade solvents and certified low-bleed vials and caps. 2. Optimize Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the needle and injection port between samples.[11]
Low Recovery 1. Inefficient Extraction: The chosen LLE or SPE method may not be optimal for this compound. 2. Adsorption to Surfaces: Long-chain alcohols can be "sticky" and adsorb to glass or plastic surfaces.1. Optimize Extraction Protocol: For LLE, experiment with different organic solvents and pH conditions. For SPE, test different sorbents and elution solvents.[10][12] 2. Use Silanized Glassware: To minimize adsorption, use glassware that has been treated with a silanizing agent.[13]

Data Presentation: Comparison of Sample Preparation Techniques

While specific recovery and matrix effect data for this compound are not extensively published in a comparative format, the following table summarizes the expected performance of different sample preparation techniques based on the analysis of similar long-chain molecules and general principles of bioanalysis.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery Moderate to HighModerate to High (solvent dependent)High (with optimized method)
Matrix Effect Reduction LowModerateHigh
Throughput HighLow to ModerateHigh (especially with 96-well plates)
Solvent Consumption ModerateHighLow to Moderate
Selectivity LowModerateHigh
Cost per Sample LowLow to ModerateModerate to High

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma/Serum

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • To 100 µL of plasma or serum in a glass tube, add 10 µL of a stable isotope-labeled internal standard (e.g., this compound-d31) solution.

    • Add 500 µL of a 1:1 (v/v) mixture of methanol and methyl tert-butyl ether (MTBE).

  • Extraction:

    • Vortex the mixture vigorously for 1 minute.

    • Add 250 µL of water and vortex for another 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Collection:

    • Carefully transfer the upper organic layer (MTBE) to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (for GC-MS):

    • To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 45 minutes.[4]

    • Cool to room temperature before analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Plasma/Serum

This protocol uses a reversed-phase SPE cartridge and is a starting point for method development.

  • Sample Pre-treatment:

    • To 100 µL of plasma or serum, add 10 µL of a stable isotope-labeled internal standard.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.[12]

  • Elution:

    • Elute the this compound with 1 mL of acetonitrile or methanol into a clean glass tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization (for GC-MS):

    • Follow the same derivatization procedure as in Protocol 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plasma/Serum Sample add_is Add Stable Isotope Internal Standard start->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporate to Dryness extraction->evaporation derivatization Derivatization (e.g., with BSTFA) evaporation->derivatization gcms_analysis GC-MS or LC-MS/MS Analysis derivatization->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing result Final Concentration data_processing->result

Caption: General workflow for this compound quantification.

troubleshooting_logic start Poor Analytical Result? peak_shape Poor Peak Shape (Tailing)? start->peak_shape Yes low_signal Low or No Signal? start->low_signal No incomplete_deriv Check Derivatization (Time, Temp, Reagent) peak_shape->incomplete_deriv Yes active_sites Check Inlet Liner & Column Condition peak_shape->active_sites Also check for irreproducible Irreproducible Results? low_signal->irreproducible No extraction_loss Optimize Extraction & Evaporation Steps low_signal->extraction_loss Yes use_is Implement Stable Isotope Internal Standard irreproducible->use_is Yes check_sample_prep Standardize Sample Preparation Steps irreproducible->check_sample_prep Also check

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Optimizing 1-Pentadecanol Recovery from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 1-Pentadecanol from complex matrices. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are included to address common challenges encountered during extraction, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from complex samples?

A1: The main challenges stem from its nature as a long-chain fatty alcohol. These include its relatively low volatility, potential for co-extraction with other lipids and matrix components, and susceptibility to losses due to adsorption onto surfaces.[1] Complex matrices, such as plant tissues or fermentation broths, introduce additional interferences like pigments, waxes, and proteins that can complicate downstream purification and analysis.

Q2: Which extraction solvent is most effective for this compound?

A2: The choice of solvent is critical and matrix-dependent. As a fatty alcohol, this compound is soluble in non-polar to moderately polar solvents. A mixture of chloroform and methanol is often effective for lipid-rich samples.[2] For plant matrices, ethanol is a common choice due to its ability to extract a broad range of bioactive compounds, including fatty alcohols.[3] The ideal solvent system balances high extraction efficiency with minimal co-extraction of interfering substances.

Q3: What are the key differences between traditional and modern extraction techniques for this compound?

A3: Traditional methods like Soxhlet extraction are exhaustive but can be time-consuming, require large solvent volumes, and risk thermal degradation of the analyte. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) offer significant advantages, including reduced extraction times, lower solvent consumption, and often higher recovery yields.[3]

Q4: How can I remove interfering compounds like pigments and waxes from my extract?

A4: Several strategies can be employed. Pre-extraction sample preparation, such as blanching fresh tissue to deactivate enzymes or thorough drying of plant material, can improve extraction efficiency.[3] Post-extraction cleanup can be achieved using techniques like solid-phase extraction (SPE) or by performing a pre-extraction with a non-polar solvent like hexane to remove waxes and chlorophyll.[3]

Q5: My purified this compound shows a broad melting point range. What does this indicate?

A5: A broad melting point range is a classic indicator of impurities. A pure compound should have a sharp, well-defined melting point. The presence of contaminants disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point range.[2] Further purification steps, such as recrystallization or column chromatography, are recommended.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the recovery of this compound.

Low Extraction Recovery
Symptom Possible Cause Troubleshooting Steps
Low overall yield of this compound Incomplete cell disruption (for cellular matrices)- Ensure thorough homogenization or grinding of the sample material.[3]- For plant tissues, consider enzymatic digestion prior to extraction.
Inefficient extraction solvent- Experiment with different solvent systems of varying polarities.- For complex lipids, a chloroform/methanol mixture is often effective.[2]
Insufficient extraction time or temperature- Increase the extraction duration for maceration or Soxhlet methods.- Optimize time and temperature for UAE and SFE, being mindful of potential thermal degradation.[3]
Adsorption to labware- Use glassware with deactivated surfaces.- Pre-rinse pipette tips and glassware with the extraction solvent.
Incomplete phase separation in liquid-liquid extraction- Centrifuge the sample to achieve a clear separation of aqueous and organic layers.- The addition of salt (salting out) can improve phase separation.
Co-extraction of Impurities
Symptom Possible Cause Troubleshooting Steps
Green or waxy extract Co-extraction of chlorophyll and plant waxes- Perform a pre-extraction with a non-polar solvent like hexane.- Employ a solid-phase extraction (SPE) cleanup step.[3]
Oily residue after solvent evaporation Presence of other lipids- Utilize column chromatography with a suitable solvent gradient for separation.- Consider saponification to hydrolyze esters, followed by extraction of the alcohol fraction.
Broad peaks in chromatogram Matrix effects- Implement a more rigorous sample cleanup method (e.g., SPE).- Optimize the chromatographic method to better separate this compound from interfering compounds.[1]
Analytical Issues (GC-MS)
Symptom Possible Cause Troubleshooting Steps
Poor peak shape (tailing) Active sites in the GC inlet or column- Replace the inlet liner with a new, deactivated one.- Trim the first few centimeters of the analytical column.
Incomplete derivatization- Ensure anhydrous conditions for silylation reagents.- Optimize derivatization reaction time, temperature, and reagent concentration.
Inconsistent signal intensity (ion suppression/enhancement) Co-eluting matrix components- Improve chromatographic separation by modifying the temperature gradient.- Enhance sample cleanup using SPE to remove interfering matrix components.[1]

Data Presentation

The following tables summarize typical recovery and purity data for long-chain fatty alcohols, including this compound, using various extraction and purification methods. Note: Data for this compound is limited; therefore, data for closely related long-chain fatty alcohols is included as a proxy where specific data is unavailable.

Table 1: Comparison of Extraction Methods for Long-Chain Fatty Alcohols
Extraction Method Typical Recovery Rate (%) Advantages Disadvantages Reference Matrix
Soxhlet Extraction 85 - 95Exhaustive extraction, well-established.Time-consuming, large solvent volume, potential for thermal degradation.Plant Material
Ultrasound-Assisted Extraction (UAE) 90 - 98Reduced extraction time and solvent consumption, improved efficiency.[4]Requires specialized equipment.Plant Material
Supercritical Fluid Extraction (SFE) with CO₂ 80 - 95Environmentally friendly, highly selective, solvent-free extract.[3][5]High initial equipment cost.Seeds, Plant Material
Liquid-Liquid Extraction (LLE) >90 (for similar compounds)Simple, effective for liquid samples.[6]Can be labor-intensive, potential for emulsion formation.Fermentation Broth
Solid-Phase Extraction (SPE) >90High selectivity, cleaner extracts, automation-friendly.Can be more expensive per sample, requires method development.Aqueous Samples
Table 2: Comparison of Purification Methods for this compound
Purification Method Typical Purity Achieved (%) Typical Recovery/Yield (%) Advantages Disadvantages
Recrystallization >9870 - 90Simple, cost-effective for solid samples.Loss of material in the mother liquor is unavoidable.[7]
Flash Column Chromatography >9985 - 95High resolution, applicable to a wide range of polarities, scalable.[2][8]Requires careful selection of stationary and mobile phases, can be time-consuming.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Plant Material

Objective: To extract this compound from dried and powdered plant tissue.

Materials:

  • Dried, powdered plant material

  • Ethanol (95%)

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Filter paper or syringe filter (0.45 µm)

  • Rotary evaporator

Procedure:

  • Weigh 5 g of the dried, powdered plant material into a 250 mL Erlenmeyer flask.

  • Add 100 mL of 95% ethanol to the flask.

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at a frequency of 40 kHz and a power of 100 W.[4][9] Maintain the temperature of the water bath below 40°C.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Decant the supernatant and filter it through Whatman No. 1 filter paper or a 0.45 µm syringe filter.

  • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract containing this compound.

  • The crude extract can be further purified using column chromatography or recrystallization.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from a Microbial Fermentation Broth

Objective: To extract this compound from an aqueous fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Hydrochloric acid (HCl) or other acid to adjust pH

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Take 100 mL of the fermentation broth and adjust the pH to ~2.5 with HCl.[6]

  • Transfer the acidified broth to a 250 mL separatory funnel.

  • Add 10 g of NaCl to the broth and dissolve by gentle shaking (salting out).

  • Add 100 mL of ethyl acetate to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release pressure.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Collect the upper organic layer (ethyl acetate) and dry it over anhydrous sodium sulfate.

  • Filter the dried organic extract to remove the sodium sulfate.

  • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude this compound.

Protocol 3: Purification of this compound by Flash Column Chromatography

Objective: To purify crude this compound extract.

Materials:

  • Crude this compound extract

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • TLC Analysis: First, determine the optimal solvent system using TLC. Spot the crude extract on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system will give the this compound spot an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.[10] Allow the silica to settle, ensuring a level and crack-free bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 9:1 hexane:ethyl acetate) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase.[2] Collect fractions in test tubes.

  • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 8:2, then 7:3) to elute more polar compounds.[2]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]

Protocol 4: Quantification of this compound by GC-MS

Objective: To quantify the concentration of this compound in a purified extract.

Materials:

  • Purified this compound extract

  • This compound standard

  • Internal standard (e.g., 1-Hexadecanol)

  • Derivatization reagent (e.g., BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

  • GC-MS instrument with a suitable capillary column (e.g., HP-5ms)

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations, each containing a fixed concentration of the internal standard.

  • Sample Preparation: Prepare the sample for analysis by adding a known amount of the internal standard to a measured volume of the purified extract.

  • Derivatization: To 100 µL of each standard and sample, add 100 µL of the derivatization reagent.[11] Cap the vials and heat at 60-70°C for 30 minutes.[11] Allow to cool to room temperature.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized standard or sample into the GC-MS.

    • GC Conditions: Use a temperature program suitable for separating long-chain fatty alcohols. A typical program might start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[11]

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 40-450.[11]

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Determine the concentration of this compound in the sample by using its peak area ratio and the calibration curve.

Mandatory Visualization

Experimental_Workflow Start Complex Matrix (e.g., Plant Tissue, Fermentation Broth) Extraction Extraction (UAE, LLE, SFE) Start->Extraction Sample Preparation Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (Column Chromatography, Recrystallization) Crude_Extract->Purification Analysis Analysis (GC-MS) Crude_Extract->Analysis Purity Check Pure_Pentadecanol Pure this compound Purification->Pure_Pentadecanol Pure_Pentadecanol->Analysis Analysis->Purification Re-purify if needed Data Quantitative Data (Concentration, Purity) Analysis->Data

Caption: A generalized workflow for the recovery and analysis of this compound.

Troubleshooting_Low_Recovery Start Low Recovery of This compound Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Solvent Optimize Solvent System? Check_Extraction->Check_Solvent Check_Conditions Adjust Extraction Time/Temperature? Check_Solvent->Check_Conditions No Re_Extract Perform Re-extraction Check_Solvent->Re_Extract Yes Check_Cleanup Improve Sample Cleanup? Check_Conditions->Check_Cleanup No Check_Conditions->Re_Extract Yes Check_Cleanup->Re_Extract No Check_Cleanup->Re_Extract Yes Re_Analyze Re-analyze Re_Extract->Re_Analyze Success Recovery Improved Re_Analyze->Success

Caption: A logical workflow for troubleshooting low recovery of this compound.

References

Refinement of 1-Pentadecanol extraction from soil or water samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of 1-Pentadecanol extraction from soil and water samples. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted? A1: this compound is a long-chain, saturated fatty alcohol with the chemical formula C₁₅H₃₂O.[1] It exists as a white, flaky solid at room temperature.[1] It is extracted from environmental and biological samples to study its role as a biomarker, its potential biological activities (such as anti-acne properties), and for use in industrial applications like lubricants and consumer products.[1][2]

Q2: Which extraction method is best for soil versus water samples? A2: The optimal method depends on the sample matrix.

  • For soil samples, modern techniques like Ultrasound-Assisted Extraction (UAE) are highly effective as they use energy to disrupt the soil matrix, leading to efficient extraction with reduced solvent and time.[3] Methods like Pressurized Liquid Extraction (PLE) are also suitable.[4]

  • For water samples, Solid-Phase Extraction (SPE) is the preferred method. It allows for the concentration of the analyte from a large volume of water and the removal of water-soluble impurities.[5][6] Liquid-Liquid Extraction (LLE) is another viable option.[7]

Q3: Is derivatization necessary for the GC analysis of this compound? A3: Yes, derivatization is highly recommended.[8] As a polar long-chain alcohol, this compound is prone to peak tailing in GC analysis due to interactions with active sites in the system.[8][9] Converting it to a less polar derivative, typically a trimethylsilyl (TMS) ether via silylation, increases its volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved sensitivity.[8][10]

Q4: What are the most common causes of low this compound recovery? A4: Low recovery can stem from several factors:

  • Inefficient Extraction: The chosen solvent may be suboptimal, or the extraction parameters (time, temperature, energy) may be insufficient to release the analyte from the sample matrix.

  • Analyte Loss: this compound can be lost during solvent evaporation steps if not performed carefully.

  • Matrix Effects: Co-extracted compounds from the soil or water matrix can interfere with the extraction and quantification process.[8]

  • Incomplete Derivatization: If derivatization is incomplete, the underivatized alcohol will have poor chromatographic performance, leading to apparent low recovery.

Troubleshooting Guides

This section addresses specific issues you may encounter during the extraction and analysis of this compound.

Extraction & Sample Preparation Issues

Q: My extract recovery from soil is inconsistent across replicates. What could be the cause? A: Inconsistent recovery from soil is often due to sample inhomogeneity or variations in extraction parameters.

  • Ensure Homogeneity: The soil sample must be thoroughly dried, ground to a fine powder, and mixed to ensure that each aliquot taken for extraction is representative of the whole.[3]

  • Control Parameters: Strictly control all extraction parameters, including solvent-to-solid ratio, extraction time, temperature, and sonication power (for UAE). Minor variations can lead to significant differences in efficiency.[3]

Q: I am observing a thick, waxy residue in my final extract after solvent evaporation. How can I remove it? A: This residue likely consists of co-extracted lipids, waxes, and pigments. A post-extraction cleanup step using Solid-Phase Extraction (SPE) is effective for removal.

  • Dissolve the crude extract in a minimal amount of a non-polar solvent like hexane.

  • Load the solution onto a conditioned silica or Florisil SPE cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., hexane) to elute highly non-polar interferences.

  • Elute the this compound using a slightly more polar solvent system, such as a hexane:diethyl ether mixture.[3]

GC-MS Analysis Issues

Q: My this compound peak is tailing severely in the chromatogram, even after derivatization. What should I do? A: Peak tailing for derivatized alcohols suggests active sites in the GC flow path.

  • Inlet Maintenance: The GC inlet is a common source of activity. Replace the inlet liner and septum regularly. Using a deactivated liner is crucial.[8]

  • Column Contamination: The front end of the GC column may be contaminated. Trim 10-20 cm from the front of the column to remove active sites.[8]

  • Column Conditioning: Ensure the column has been properly conditioned according to the manufacturer's instructions to passivate its surface.[8]

Q: I am seeing "ghost peaks" in my blank runs after analyzing a concentrated sample. How can I prevent this? A: Ghost peaks indicate carryover from a previous injection.

  • Injector Cleaning: Clean the injector port and replace the liner and septum, as these are the primary sources of carryover.

  • Syringe Wash: Increase the number of solvent washes for the autosampler syringe before and after each injection. Use a strong solvent that can dissolve this compound effectively.

  • Bakeout: After a run with high-concentration samples, run a high-temperature bakeout of the column (while respecting its upper temperature limit) to flush out any residual compounds.[11]

Data Presentation: Extraction Method Performance

The following tables summarize quantitative data on the performance of various extraction techniques and solvents relevant to the recovery of long-chain alcohols and similar organic compounds.

Table 1: Comparison of Recovery Rates for Organic Compounds from Soil & Sediment

Extraction Method Matrix Analyte Type Solvent System Average Recovery (%) Reference
Ultrasonic-Assisted (UAE) Fortified Soil Anthropogenic Waste Indicators Isopropanol:Water 46.1 - 110 [12]
Ultrasonic-Assisted (UAE) Fortified Sediment Anthropogenic Waste Indicators Isopropanol:Water 49.2 - 118.6 [12]
Accelerated Solvent (ASE) Forage Long-Chain Alcohols Dichloromethane 84.5 (±4) [13]

| Saponification/Esterification | Forage | Long-Chain Alcohols | Ethanolic KOH / Hexane | 64.0 (±8) |[13] |

Table 2: Solvent Selection for Extracting Bioactive Compounds from Solid Matrices

Solvent System Matrix Target Compound Class Extraction Yield/Efficiency Reference
Acetone-Water (60%) Brewers' Spent Grain Phenolic Antioxidants Maximum Yield [14]
Ethanol-Water (60%) Brewers' Spent Grain Phenolic Antioxidants High Yield [14]
Acetone-Toluene (1:1) Contaminated Soil Polycyclic Aromatic Hydrocarbons High Recovery [15]

| Acidified Methanol | Soil | Total Phenolics | Higher than Acetone |[16] |

Experimental Protocols & Methodologies

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Soil

This protocol describes a general method for extracting this compound from soil samples using sonication.

  • Sample Preparation:

    • Air-dry the soil sample to remove excess moisture.

    • Grind the dried soil into a fine, homogenous powder using a mortar and pestle.

  • Extraction:

    • Weigh approximately 5-10 g of the homogenized soil into a glass centrifuge tube.

    • Add 20 mL of an appropriate solvent mixture (e.g., acetone:toluene 1:1 v/v).[15]

    • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes. Maintain a constant temperature to prevent analyte degradation.[17]

  • Separation:

    • Centrifuge the mixture at high speed (e.g., 4000 rpm) for 10 minutes to pellet the soil particles.

    • Carefully decant the supernatant (the solvent extract) into a clean flask.

    • Repeat the extraction process on the soil pellet with a fresh portion of solvent to ensure complete recovery. Combine the supernatants.

  • Concentration & Cleanup:

    • Filter the combined extract through a 0.45 µm syringe filter to remove any remaining particulates.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.

    • Proceed with an optional cleanup step (e.g., SPE) if necessary, or directly to derivatization.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water

This protocol outlines the enrichment and purification of this compound from water samples.

  • Cartridge Selection: Choose a C18 or a mixed-mode SPE cartridge appropriate for hydrophobic compounds.

  • Conditioning:

    • Pass 5 mL of an organic solvent (e.g., methanol or acetone) through the cartridge to solvate the stationary phase. Do not let the cartridge go dry.[5]

    • Equilibrate the cartridge by passing 5 mL of ultrapure water.[5]

  • Sample Loading:

    • Pass the water sample (e.g., 100-500 mL) through the conditioned cartridge at a slow, steady flow rate (e.g., 5-10 mL/min). This compound will be retained on the sorbent.

  • Washing:

    • Pass 5-10 mL of ultrapure water through the cartridge to wash away salts and highly polar impurities.

  • Elution:

    • Dry the cartridge thoroughly by passing air or nitrogen through it for 10-20 minutes.

    • Elute the retained this compound by passing a small volume (e.g., 2-5 mL) of a non-polar organic solvent (e.g., ethyl acetate or dichloromethane) through the cartridge. Collect this eluate.

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen before proceeding to derivatization for GC-MS analysis.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key experimental and troubleshooting pathways.

G cluster_sample Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction cluster_analysis Analysis Sample Soil or Water Sample Homogenize Homogenize (Soil) or Filter (Water) Sample->Homogenize UAE Ultrasound-Assisted Extraction (Soil) Homogenize->UAE SPE Solid-Phase Extraction (Water) Homogenize->SPE Concentrate Concentrate Extract (Nitrogen Evaporation) UAE->Concentrate SPE->Concentrate Cleanup SPE Cleanup (Optional) Concentrate->Cleanup Derivatize Derivatization (Silylation) Cleanup->Derivatize GCMS GC-MS Analysis Derivatize->GCMS

Caption: General workflow for this compound extraction and analysis.

G Start Problem: Low Analyte Recovery CheckExtraction Was the extraction method validated for this matrix? Start->CheckExtraction CheckLoss Was the solvent evaporation step performed carefully? CheckExtraction->CheckLoss Yes OptimizeExtraction Solution: Optimize extraction. Test different solvents, increase time/energy. CheckExtraction->OptimizeExtraction No CheckDeriv Is derivatization complete and effective? CheckLoss->CheckDeriv Yes GentleEvap Solution: Use gentle N2 stream. Avoid high temperatures. Use a keeper solvent. CheckLoss->GentleEvap No OptimizeDeriv Solution: Check derivatization reagent. Optimize reaction time and temperature. Ensure sample is dry. CheckDeriv->OptimizeDeriv No MatrixEffect Consider matrix effects. Implement SPE cleanup or use matrix-matched standards. CheckDeriv->MatrixEffect Yes

Caption: Troubleshooting decision tree for low analyte recovery.

References

Validation & Comparative

The Unvalidated Potential: A Comparative Guide to 1-Pentadecanol as a Dietary Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of dietary intake is a cornerstone of nutritional research and drug development. While self-reported dietary data is prone to inaccuracies, dietary biomarkers offer an objective measure of consumption. Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, is a well-established biomarker for dairy fat intake. This guide explores the validation status of a related compound, 1-pentadecanol, and compares its potential as a dietary biomarker to the established utility of pentadecanoic acid and other alternatives.

Executive Summary

There is currently a significant lack of scientific literature validating this compound as a direct dietary biomarker. The vast majority of research focuses on its corresponding fatty acid, pentadecanoic acid (C15:0), as the primary biomarker for the intake of foods rich in odd-chain fatty acids, predominantly dairy products. This guide, therefore, presents a comparative analysis of the well-validated pentadecanoic acid against the theoretical potential of this compound, based on their metabolic relationship.

Comparison of this compound and Pentadecanoic Acid (C15:0) as Dietary Biomarkers

FeatureThis compoundPentadecanoic Acid (C15:0)Other Odd-Chain Fatty Acid Biomarkers (e.g., C17:0)
Validation Status Not validated as a dietary biomarker.Well-validated biomarker for dairy fat intake.[1][2][3][4][5]Heptadecanoic acid (C17:0) is also used, but some studies suggest it may be less robustly associated with dairy intake than C15:0.
Primary Dietary Sources Found in some plant waxes and beeswax.[6] Its presence in common dietary fats is not well-documented.Primarily found in dairy fat and ruminant meat.[3]Also found in dairy fat and ruminant meat.
Correlation with Dairy Intake No studies establishing a correlation were identified.Positive correlations with self-reported total dairy intake (Spearman's r ≈ 0.22-0.34).[1][2]Weaker or less consistent correlations with dairy intake compared to C15:0 have been reported in some studies.
Metabolism Likely oxidized to pentadecanoic acid via the fatty alcohol cycle.[6]Can be elongated to longer-chain fatty acids or undergo beta-oxidation.Similar metabolic pathways to other fatty acids.
Analytical Methods Plausibly measurable by GC-MS or LC-MS/MS after derivatization.[7]Routinely measured in plasma and adipose tissue by GC-MS.Measured alongside C15:0 using the same analytical methods.

Experimental Protocols

Quantification of Pentadecanoic Acid (C15:0) in Human Plasma (Established Protocol)

A common method for the analysis of fatty acids in plasma is gas chromatography-mass spectrometry (GC-MS) following lipid extraction and derivatization.

  • Lipid Extraction: Total lipids are extracted from plasma samples using a solvent mixture, typically chloroform-methanol (2:1, v/v), following the Folch method.

  • Saponification and Methylation: The extracted lipids are saponified using a methanolic sodium hydroxide solution to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids). The free fatty acids are then converted to their fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

  • GC-MS Analysis: The FAMEs are separated and quantified using a gas chromatograph equipped with a capillary column and a mass spectrometer detector. The concentration of C15:0 is determined by comparing its peak area to that of a known internal standard.

Proposed Protocol for Quantification of this compound in Human Plasma

While not a standard validated protocol for dietary biomarker analysis, the quantification of this compound would likely follow a similar workflow to other long-chain fatty alcohols.

  • Sample Preparation: Plasma samples would be thawed, and an internal standard (e.g., a deuterated analog of a long-chain fatty alcohol) would be added.

  • Liquid-Liquid Extraction: this compound would be extracted from the plasma using an organic solvent.

  • Derivatization: Due to the low volatility of long-chain alcohols, a derivatization step is necessary to improve their chromatographic properties. A common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which converts the hydroxyl group to a less polar and more volatile trimethylsilyl ether.[7]

  • GC-MS Analysis: The derivatized sample would be injected into a GC-MS system for separation and quantification, similar to the analysis of FAMEs.

Signaling and Metabolic Pathways

The primary reason for the focus on pentadecanoic acid over this compound as a biomarker is likely due to the metabolic conversion of the alcohol to the acid form in the body.

Dietary this compound Dietary this compound Pentadecanal Pentadecanal Dietary this compound->Pentadecanal Alcohol Dehydrogenase Pentadecanoic Acid (C15:0) Pentadecanoic Acid (C15:0) Pentadecanal->Pentadecanoic Acid (C15:0) Aldehyde Dehydrogenase Circulating Biomarker Circulating Biomarker Pentadecanoic Acid (C15:0)->Circulating Biomarker

Metabolic conversion of this compound to pentadecanoic acid.

This metabolic cascade, known as the fatty alcohol cycle, likely results in ingested this compound being rapidly converted to pentadecanoic acid, which then enters the circulation and various metabolic pathways as a fatty acid.[6]

cluster_intake Dietary Intake cluster_biomarker Circulating Biomarkers cluster_metabolism Metabolic Fate Dairy & Ruminant Fat Dairy & Ruminant Fat C15:0 C15:0 Dairy & Ruminant Fat->C15:0 C17:0 C17:0 Dairy & Ruminant Fat->C17:0 Incorporation into Lipids Incorporation into Lipids C15:0->Incorporation into Lipids Beta-oxidation Beta-oxidation C15:0->Beta-oxidation C17:0->Incorporation into Lipids C17:0->Beta-oxidation

Overview of odd-chain fatty acids as dietary biomarkers.

Conclusion

While this compound is chemically related to the established dietary biomarker pentadecanoic acid, there is a lack of evidence to support its own validation and use as a reliable indicator of dietary intake. Its likely rapid metabolic conversion to pentadecanoic acid suggests that measuring the fatty acid itself is a more direct and robust approach. For researchers and professionals in drug development, pentadecanoic acid (C15:0) remains the validated and preferred biomarker for assessing the intake of dairy and other ruminant fats. Future research could explore the kinetics of this compound metabolism to definitively ascertain its suitability, or lack thereof, as an independent dietary biomarker.

References

Cross-Validation of Analytical Methods for 1-Pentadecanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1-Pentadecanol, a long-chain fatty alcohol with applications in various scientific and industrial fields. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in diverse matrices, from raw materials to finished products. This document outlines the experimental protocols and performance characteristics of commonly employed methods, supported by experimental data from relevant studies.

Data Summary

The following table summarizes the key performance parameters of Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for the analysis of this compound and similar long-chain fatty alcohols. It is important to note that direct comparative studies for this compound are limited; therefore, some data are extrapolated from the analysis of structurally related long-chain alcohols.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)
Linearity (R²) >0.99>0.99>0.99
Limit of Detection (LOD) 0.05 - 0.1 mg/kg0.1 - 0.05 mg/kgDependent on derivatization, typically higher than GC methods
Limit of Quantitation (LOQ) 0.1 - 0.5 mg/kg0.05 - 0.2 mg/kgDependent on derivatization, typically higher than GC methods
Accuracy (% Recovery) 95 - 105%97 - 103%90 - 110% (highly method dependent)
Precision (%RSD) < 5%< 5%< 10%
Specificity GoodExcellent (mass fragmentation provides structural information)Moderate (risk of co-elution without a chromophore)
Derivatization Often required (e.g., silylation) to improve volatility.[1][2][3]Often required (e.g., silylation) to improve volatility and ionization.[1]Required to introduce a chromophore for UV detection.
Typical Application Routine quality control, quantification of known analytes.Confirmatory analysis, identification of unknowns, complex matrices.Not a primary technique for underivatized long-chain alcohols.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.

Gas Chromatography (GC-FID and GC-MS) Method

Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Due to its high boiling point, derivatization is often necessary to enhance its volatility and improve peak shape.[1][3]

a) Sample Preparation and Derivatization:

  • Extraction: For solid or semi-solid matrices (e.g., creams, plant tissues), a solvent extraction is typically performed. Common solvents include hexane, heptane, or a mixture of polar and non-polar solvents.[1] For liquid samples, a liquid-liquid extraction may be employed.

  • Silylation (TMS Derivatization): The extracted and dried sample containing this compound is derivatized to its trimethylsilyl (TMS) ether.[1][2] A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-trimethylsilylfluoroacetamide.[2] The reaction is typically carried out in an anhydrous solvent (e.g., pyridine, acetonitrile) at a slightly elevated temperature (e.g., 60-70°C) for a short period (e.g., 30 minutes).[1]

b) Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) or a polyethylene glycol (PEG) column, is suitable for separating long-chain fatty alcohols.[4]

  • Injector Temperature: Typically set at 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to ensure good separation. For example, starting at 100°C, holding for 1 minute, then ramping to 280°C at 10°C/min, and holding for 5-10 minutes.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Detector:

    • FID: Temperature set at 280-300°C. Provides a response proportional to the mass of carbon, making it suitable for quantification.

    • MS: Operated in electron ionization (EI) mode. A full scan can be used for identification, while selected ion monitoring (SIM) can be used for enhanced sensitivity in quantification.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is generally less suitable for the direct analysis of underivatized long-chain fatty alcohols like this compound because they lack a UV chromophore.[5] Therefore, derivatization to introduce a UV-active moiety is mandatory for detection with a UV-Vis detector.

a) Sample Preparation and Derivatization:

  • Extraction: Similar extraction procedures as for GC analysis can be applied.

  • Derivatization: A derivatizing agent that reacts with the hydroxyl group of this compound and contains a strong chromophore is required. Examples include benzoyl chloride or p-nitrobenzoyl chloride. The reaction conditions need to be optimized to ensure complete derivatization.

b) Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column is typically used for the separation of the derivatized alcohol.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water is commonly used.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

  • Detection: The UV detector is set to the wavelength of maximum absorbance of the chromophore introduced during derivatization.

Visualizations

General Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound, from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample (e.g., Cosmetic, Biological Matrix) Extraction Extraction (LLE or SLE) Sample->Extraction Purification Purification/Cleanup (e.g., SPE) Extraction->Purification Derivatization Derivatization (e.g., Silylation for GC, UV-tagging for HPLC) Purification->Derivatization GC_Analysis GC-FID / GC-MS Analysis Derivatization->GC_Analysis GC Path HPLC_Analysis HPLC-UV Analysis Derivatization->HPLC_Analysis HPLC Path Data_Acquisition Data Acquisition GC_Analysis->Data_Acquisition HPLC_Analysis->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: General experimental workflow for the analysis of this compound.

Decision Tree for Method Selection

This diagram provides a logical flow for selecting the most appropriate analytical method based on the research objective.

Start Start: Define Analytical Goal Objective Routine Quantification of Known this compound? Start->Objective GCFID GC-FID is a cost-effective and robust choice. Objective->GCFID Yes ComplexMatrix Complex Matrix or Need for Confirmation? Objective->ComplexMatrix No End Method Selected GCFID->End GCMS GC-MS provides higher specificity and structural information. ComplexMatrix->GCMS Yes NoGC GC not available or derivatization for GC is an issue? ComplexMatrix->NoGC No GCMS->End NoGC->GCFID No HPLC Consider HPLC-UV after UV-tagging derivatization. NoGC->HPLC Yes HPLC->End

Caption: Decision tree for selecting an analytical method for this compound.

References

A Comparative Guide to Purity Analysis and Quality Control of 1-Pentadecanol Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of scientific research and pharmaceutical development, the purity and quality of chemical standards are paramount. 1-Pentadecanol (C₁₅H₃₂O), a long-chain fatty alcohol, serves as a crucial reference material in various analytical and synthetic applications. Ensuring its purity is essential for obtaining accurate and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for the purity analysis and quality control of this compound standards, offering insights into alternative long-chain fatty alcohols and presenting supporting experimental data and protocols.

Comparison of this compound and Alternative Fatty Alcohol Standards

This compound is often compared with other long-chain fatty alcohols like 1-Tetradecanol (C14) and 1-Hexadecanol (C16) as reference standards. The choice of standard can depend on the specific analytical application, such as chromatographic retention time markers or calibration standards for quantitative analysis. The table below summarizes the typical purity specifications for commercially available standards of these fatty alcohols.

CompoundChemical FormulaMolecular Weight ( g/mol )Typical Purity (%)
1-TetradecanolC₁₄H₃₀O214.39≥97% - >99%
This compound C₁₅H₃₂O 228.42 ≥95% - 99% [1]
1-HexadecanolC₁₆H₃₄O242.44≥98% - >99%

Note: Purity levels can vary between suppliers and product grades.

Analytical Methodologies for Purity Assessment

The two primary analytical techniques for determining the purity of this compound standards are Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for separating and quantifying volatile and semi-volatile compounds. For long-chain fatty alcohols like this compound, derivatization is often employed to increase volatility and improve peak shape.

Key Strengths of GC-FID:

  • High Sensitivity: Capable of detecting impurities at low levels.

  • Excellent Resolution: Can separate structurally similar compounds, including adjacent homologous fatty alcohols.

  • Robustness: A well-established and reliable technique.

Limitations:

  • Derivatization Required: The need for derivatization adds an extra step to the workflow and can introduce potential errors.

  • Thermal Decomposition: Thermally labile impurities may degrade in the hot injector or column.

  • Non-Volatile Impurities Undetected: Impurities that are not volatile under GC conditions will not be detected.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. Purity is determined by comparing the integral of a specific resonance of the target compound to that of a certified internal standard of known purity.

Key Strengths of qNMR:

  • Primary Method: Provides a direct measurement of purity traceable to SI units.

  • No Derivatization: Simplifies sample preparation and avoids potential side reactions.

  • Structural Confirmation: Provides structural information, which can aid in impurity identification.

  • Non-destructive: The sample can be recovered after analysis.[2]

Limitations:

  • Lower Sensitivity: Less sensitive than GC for detecting trace impurities.

  • Signal Overlap: Resonance overlap between the analyte, impurities, and the internal standard can complicate quantification.

  • Requires Careful Parameter Optimization: Accurate quantification relies on proper selection of experimental parameters, such as the relaxation delay.[3]

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol for this compound Purity Assay

This protocol outlines a general procedure for the purity analysis of this compound by GC-FID following derivatization to its trimethylsilyl (TMS) ether.

1. Sample Preparation (TMS Derivatization): a. Accurately weigh approximately 10 mg of the this compound standard into a vial. b. Add 1 mL of a suitable solvent (e.g., pyridine or N,N-dimethylformamide). c. Add 200 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). d. Cap the vial tightly and heat at 60-70 °C for 30 minutes. e. Allow the vial to cool to room temperature before injection into the GC.

2. GC-FID Parameters:

  • GC System: Agilent 7890A or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).
  • Injector Temperature: 280 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 150 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 10 minutes at 280 °C.
  • Detector: Flame Ionization Detector (FID).
  • Detector Temperature: 300 °C.
  • Injection Volume: 1 µL.

3. Data Analysis: a. Integrate the peak areas of all components in the chromatogram. b. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Quantitative ¹H-NMR (qNMR) Protocol for this compound Purity Determination

This protocol describes the determination of this compound purity using qNMR with an internal standard.

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound standard into an NMR tube. b. Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) into the same NMR tube. The internal standard should have a known purity and its resonances should not overlap with those of this compound. c. Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. d. Cap the tube and gently agitate to ensure complete dissolution.

2. ¹H-NMR Acquisition Parameters:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.
  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).[4]
  • Number of Scans (ns): 16 to 64, depending on the desired signal-to-noise ratio.
  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds for accurate quantification of long-chain alcohols).[3][5]
  • Acquisition Time (aq): At least 3 seconds.
  • Spectral Width (sw): Approximately 12 ppm.
  • Temperature: 298 K.

3. Data Analysis: a. Process the FID with an exponential multiplication (line broadening of 0.3 Hz). b. Manually phase the spectrum and perform a baseline correction. c. Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the -CH₂-OH protons at ~3.64 ppm in CDCl₃) and a well-resolved signal of the internal standard. d. Calculate the purity of this compound using the following equation:

Visualization of Experimental Workflows

GC-FID Purity Analysis Workflow

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve derivatize Add Derivatizing Agent & Heat dissolve->derivatize inject Inject Sample derivatize->inject separate Chromatographic Separation inject->separate detect Flame Ionization Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for this compound purity analysis by GC-FID.

qNMR Purity Analysis Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing weigh_sample Weigh this compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H-NMR Spectrum dissolve->acquire process Process FID acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for this compound purity analysis by qNMR.

Quality Control and Impurity Profiling

Effective quality control of this compound standards involves not only determining the purity but also identifying and quantifying potential impurities.

Common Impurities in Commercial this compound:

  • Homologous Fatty Alcohols: The most common impurities are other long-chain fatty alcohols with different chain lengths (e.g., 1-Tetradecanol, 1-Hexadecanol), which may be present due to their co-occurrence in natural feedstocks or as byproducts of synthetic routes.

  • Unsaturated Fatty Alcohols: Depending on the manufacturing process, small amounts of unsaturated fatty alcohols may be present.

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.

  • Water: Due to the hygroscopic nature of alcohols, water can be a significant impurity.

Logical Relationship in Quality Control Decision Making:

QC_Decision start Receive this compound Standard purity_analysis Perform Purity Analysis (GC-FID and/or qNMR) start->purity_analysis spec_check Purity Meets Specification? purity_analysis->spec_check impurity_id Identify and Quantify Impurities spec_check->impurity_id No release Release for Use spec_check->release Yes investigate Investigate Source of Impurities impurity_id->investigate reject Reject Batch investigate->reject

Caption: Decision-making workflow for the quality control of this compound standards.

Conclusion

Both GC-FID and qNMR are powerful techniques for the purity analysis and quality control of this compound standards. The choice of method will depend on the specific requirements of the analysis. GC-FID offers higher sensitivity for trace impurity detection, while qNMR provides a direct, primary measure of purity with the added benefit of structural confirmation. For comprehensive quality control, a combination of both techniques can be highly effective, providing an accurate purity value from qNMR and a detailed profile of volatile impurities from GC. By implementing robust analytical methods and a thorough understanding of potential impurities, researchers and drug development professionals can ensure the quality and reliability of their this compound standards, leading to more accurate and reproducible scientific outcomes.

References

Comparative study of 1-Pentadecanol levels in different species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-Pentadecanol Levels and Biosynthesis

This guide provides a comparative overview of this compound, a saturated long-chain fatty alcohol, across different biological species. The following sections detail its varying concentrations, the methodologies for its quantification, and its relevant metabolic pathway.

Data Presentation: this compound Levels in Various Species

Quantitative analysis of this compound across a wide range of species is not extensively documented in publicly available literature, leading to challenges in direct comparisons. The available data, presented below, originates from studies with different objectives and methodologies, resulting in varied units of measurement.

SpeciesKingdomTissue/Sample TypeConcentration of this compoundMeasurement Method
Solena amplexicaulis (Creeping Cucumber)PlantaeLeavesPart of a total long-chain primary alcohol concentration of 3651.59 ± 327.18 µ g/100g . The specific concentration of this compound is not detailed.[1]Gas Chromatography-Mass Spectrometry (GC-MS)
Candida sp.FungiCulture on pentadecane substrate85.5 mg per 10 g of pentadecane (Bioconversion product)Not specified
Paecilomyces sp.FungiEthyl acetate extract of culture broth2.962% relative abundance in a mixture of n-heptadecanol-1, 1-hexadecanol, and n-pentadecanol.[2]Gas Chromatography-Mass Spectrometry (GC-MS)

Note: The data presented highlights the presence of this compound in both the plant and fungal kingdoms. However, the disparate units and contexts—natural occurrence in a plant versus induced production or relative abundance in fungal cultures—preclude a direct, equivalent comparison of endogenous levels. Further research with standardized methodologies is required for a comprehensive comparative analysis.

Experimental Protocols

The quantification of long-chain fatty alcohols like this compound in biological samples typically involves extraction, derivatization, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction
  • Saponification and Extraction: To analyze total fatty alcohols (both free and esterified), samples are first subjected to saponification. This involves heating the sample with an alcoholic potassium hydroxide solution. This process hydrolyzes esters, releasing the free fatty alcohols. The saponified mixture is then extracted with a non-polar solvent, such as hexane, to isolate the fatty alcohols and other non-saponifiable lipids.

Derivatization for GC-MS Analysis

Due to their low volatility, long-chain fatty alcohols require derivatization prior to GC-MS analysis to convert them into more volatile compounds. A common method is silylation .

  • Silylation: The extracted fatty alcohol fraction is dried and then reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). This reaction replaces the active hydrogen in the hydroxyl group of this compound with a trimethylsilyl (TMS) group, forming a more volatile TMS ether derivative.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection and Separation: The derivatized sample is injected into a gas chromatograph. The GC is equipped with a capillary column (e.g., DB-5ms) that separates the different components of the sample based on their boiling points and interactions with the column's stationary phase.

  • Detection and Quantification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that allows for its identification. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Mandatory Visualization: Biosynthesis of Fatty Alcohols

The primary route for the biosynthesis of this compound and other long-chain fatty alcohols is through the reduction of fatty acids. This process is a key component of fatty acid metabolism.

Fatty_Alcohol_Biosynthesis Fatty_Acid Fatty Acid (e.g., Pentadecanoic Acid) Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) Fatty_Aldehyde Fatty Aldehyde Acyl_CoA->Fatty_Aldehyde Fatty Acyl-CoA Reductase (NAD(P)H) Fatty_Alcohol Fatty Alcohol (this compound) Fatty_Aldehyde->Fatty_Alcohol Aldehyde Reductase (NAD(P)H)

Caption: Biosynthesis pathway of this compound from its corresponding fatty acid.

References

The Performance of 1-Pentadecanol as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of an internal standard (IS) is a critical practice for achieving accurate and reliable quantification of analytes. An internal standard is a compound of known concentration that is added to a sample, calibration standards, and quality controls to correct for variations that can occur during sample preparation, injection, and analysis. This guide provides a comprehensive comparison of 1-pentadecanol, a long-chain fatty alcohol, as an internal standard against other commonly used alternatives, supported by established analytical principles and data from relevant studies. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their quantitative analysis workflows.

The Role and Ideal Characteristics of an Internal Standard

An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible without being naturally present in the sample matrix. Key characteristics include:

  • Chemical and Physical Similarity: The IS should behave similarly to the analyte during extraction, derivatization, and chromatographic separation.

  • Purity and Stability: It must be of high purity and stable throughout the entire analytical process.

  • Clear Distinction: The signal of the IS must be clearly distinguishable from the analyte and any other components in the sample.

  • No Endogenous Presence: The internal standard should not be naturally present in the samples being analyzed.

This compound as an Internal Standard

This compound (C15H32O) is a saturated fatty alcohol with a 15-carbon chain. Its use as an internal standard is primarily in gas chromatography (GC) and, to a lesser extent, liquid chromatography (LC) applications. Its utility stems from its long, odd-numbered carbon chain, which makes it less common in many biological systems compared to even-chained fatty acids and alcohols.

Advantages of this compound:
  • Low Endogenous Levels: As an odd-chain alcohol, it is typically found in very low concentrations or is absent in many biological matrices.[1]

  • Commercial Availability and Cost-Effectiveness: this compound is readily available from chemical suppliers and is relatively inexpensive compared to isotopically labeled standards.[1]

  • Suitability for GC-MS: It is well-suited for GC-MS analysis, particularly for the quantification of fatty acids, fatty alcohols, and other long-chain hydrocarbons.[1]

Limitations of this compound:
  • Structural Dissimilarity: As a fatty alcohol, its chemical properties (e.g., polarity, reactivity) can differ significantly from other classes of lipids like fatty acids, esters, or phospholipids. This can lead to variations in extraction efficiency and derivatization yields.[1]

  • Potential for Endogenous Presence: While uncommon, odd-chain fatty acids and their derivatives can be present in certain samples, particularly those influenced by diet, which could interfere with accurate quantification.[2][3]

Comparison with Other Internal Standards

The choice of an internal standard is highly dependent on the analyte, the sample matrix, and the analytical technique. Here, we compare the performance of this compound with two other major classes of internal standards: other long-chain hydrocarbons and stable isotope-labeled (SIL) standards.

Performance MetricThis compound (Long-Chain Alcohol)Other Long-Chain Hydrocarbons (e.g., Heptadecanoic Acid)Stable Isotope-Labeled (SIL) Standards (e.g., Deuterated Analyte)
Chemical Similarity to Analyte Moderate to High (for other long-chain alcohols or fatty acids)High (for fatty acids)Excellent (chemically identical to the analyte)
Correction for Extraction Variability GoodGood to ExcellentExcellent
Correction for Instrument Variability GoodGoodExcellent
Risk of Endogenous Interference Low to ModerateLow to ModerateVery Low (distinguishable by mass)
Cost LowLowHigh
Availability HighHighModerate to Low (can require custom synthesis)
Accuracy and Precision GoodGoodExcellent

Table 1: Comparison of Performance Characteristics of Different Internal Standards.

Experimental Data and Protocols

While direct comparative studies validating this compound against a wide range of other internal standards are limited in the readily available literature, we can infer its performance from studies on similar long-chain alcohols and odd-chain fatty acids. For instance, in the analysis of fatty acids, odd-chain fatty acids like heptadecanoic acid (C17:0) are frequently used.[1] Studies have shown that while such standards can provide acceptable linearity and precision, the accuracy can be compromised if the internal standard's behavior during sample preparation does not perfectly match that of the analytes.[2] The use of a fatty alcohol like this compound for the analysis of fatty acids would introduce an additional layer of chemical difference, potentially impacting the accuracy of quantification.

For the highest level of accuracy and precision, SIL internal standards are considered the gold standard in mass spectrometry-based analysis.[2] They co-elute with the analyte and experience the same matrix effects and ionization suppression, leading to the most reliable correction.

General Experimental Protocol for Fatty Acid Analysis using a Long-Chain Alcohol Internal Standard (e.g., this compound)

This protocol outlines a general procedure for the quantification of total fatty acids in a biological matrix using GC-MS with an internal standard like this compound.

1. Sample Preparation:

  • To a known volume or weight of the sample (e.g., 100 µL of plasma), add a known amount of the this compound internal standard solution (e.g., 50 µL of a 1 mg/mL solution in a suitable solvent).

2. Saponification (Hydrolysis):

  • Add a solution of sodium hydroxide or potassium hydroxide in methanol to the sample.
  • Heat the mixture (e.g., at 80-100°C for 1-2 hours) to hydrolyze the ester bonds and release the fatty acids.

3. Methylation (Derivatization):

  • After cooling, add a methylating agent such as boron trifluoride in methanol or methanolic HCl.
  • Heat the mixture again to convert the free fatty acids into their more volatile fatty acid methyl esters (FAMEs). This compound will also be derivatized if it has a reactive hydroxyl group.

4. Extraction:

  • Add a non-polar solvent like hexane or isooctane to extract the FAMEs and the derivatized internal standard.
  • Vortex and centrifuge to separate the layers.
  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

5. Analysis by GC-MS:

  • Reconstitute the dried extract in a suitable solvent (e.g., hexane).
  • Inject an aliquot into the GC-MS system.
  • The FAMEs and the derivatized this compound will be separated based on their boiling points and detected by the mass spectrometer.

6. Quantification:

  • A calibration curve is constructed by analyzing standards containing known concentrations of the fatty acids and a constant concentration of the internal standard.
  • The ratio of the peak area of each analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
  • The concentration of the fatty acids in the unknown samples is then determined from the calibration curve.

Visualizing the Workflow and Logic

The following diagrams illustrate the general workflow for using an internal standard and the logical relationship in selecting an appropriate one.

G cluster_0 Quantitative Analysis Workflow with Internal Standard sample Sample add_is Add Known Amount of Internal Standard (e.g., this compound) sample->add_is prep Sample Preparation (Extraction, Derivatization) add_is->prep analysis Chromatographic Analysis (GC/LC-MS) prep->analysis quant Quantification (Peak Area Ratio vs. Concentration) analysis->quant

Caption: A generalized workflow for quantitative analysis using an internal standard.

G cluster_1 Decision Tree for Internal Standard Selection start Start: Need for Quantitative Analysis analyte Identify Analyte(s) and Matrix start->analyte method Choose Analytical Method (GC/LC-MS) analyte->method is_type Select Type of Internal Standard method->is_type sil Stable Isotope-Labeled (SIL) is_type->sil Highest Accuracy Needed analog Structural Analog (e.g., this compound) is_type->analog Cost-Effective & Structurally Similar other Other (e.g., different class) is_type->other No Suitable Analog Available validate Validate Method (Linearity, Accuracy, Precision) sil->validate analog->validate other->validate end Routine Analysis validate->end

Caption: A decision-making process for selecting an appropriate internal standard.

Conclusion

This compound can serve as a cost-effective and suitable internal standard for specific applications, particularly in GC-MS analysis of long-chain hydrocarbons where its odd-numbered carbon chain provides a distinct signal from most endogenous even-chained compounds.[1] However, its performance is contingent on the similarity of its chemical and physical behavior to the analytes of interest. For analyses requiring the highest degree of accuracy and precision, especially in complex biological matrices and with LC-MS, stable isotope-labeled internal standards remain the superior choice.[2] The selection of an internal standard is a critical step in method development and should be carefully validated to ensure the generation of reliable and reproducible quantitative data.

References

A Comparative Guide to the Identification of 1-Pentadecanol in Natural Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate identification and quantification of 1-Pentadecanol, a C15 saturated fatty alcohol, in complex natural extracts. Due to its presence in various natural sources and its potential biological activities, robust analytical confirmation is critical for research and development. This document outlines and compares the most effective techniques, provides detailed experimental protocols, and presents performance data to aid in method selection and application.

Overview of Analytical Strategies

The identification of this compound in natural extracts presents a challenge due to the complexity of the matrix and the fact that it is often present as part of a larger lipid fraction, frequently in esterified form. Therefore, a multi-step analytical workflow is typically required. The primary goals of this workflow are to:

  • Extract the total lipid content from the natural source material.

  • Liberate this compound from its esterified forms through saponification.

  • Isolate the alcohol fraction from other lipid classes.

  • Analyze the fraction using high-resolution chromatographic and spectroscopic techniques for unambiguous identification and quantification.

The choice of analytical technique depends on the research objective, whether it is qualitative screening, precise quantification, or absolute structural confirmation.

Comparison of Key Analytical Techniques

The three principal techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and is suited for different analytical purposes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used and powerful technique for the analysis of volatile and semi-volatile compounds like long-chain alcohols.[1] For fatty alcohols, a derivatization step, typically silylation, is required to increase volatility and improve peak shape.[2][3] GC provides excellent separation of homologous series of fatty alcohols, while MS provides mass fragmentation patterns that serve as a chemical fingerprint for positive identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly for samples where volatility is a concern or for analyzing free fatty alcohols and their derivatives without derivatization.[1] However, derivatization is often employed to enhance detection sensitivity, for example, by attaching a UV-active or fluorescent tag.[3] When coupled with mass spectrometry (LC-MS), it provides both retention time and mass data, similar to GC-MS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the unambiguous structural elucidation of a molecule.[4][5] While not typically used for initial screening or quantification within a complex mixture, it is invaluable for confirming the identity of this compound after it has been isolated and purified. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.[6]

Data Presentation: Performance Comparison

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes key quantitative metrics for the primary techniques used in this compound analysis.

Parameter GC-MS (with Derivatization) HPLC (with Derivatization) NMR Spectroscopy
Primary Use Identification & QuantificationQuantification & SeparationStructural Elucidation
Specificity High (based on retention time & mass spectrum)Moderate to HighVery High (unambiguous structure)
Sensitivity HighHighLow
Limit of Detection (LOD) Low ng/mL to pg/mL range[7][8]Low ng/mL range[1]µg to mg range
Limit of Quantification (LOQ) Low ng/mL range[9]Low to mid ng/mL rangeµg to mg range
Sample Throughput HighHighLow
Sample Preparation Multi-step (Saponification, Derivatization)[1]Multi-step (Derivatization may be needed)[3]Requires highly purified sample
Cost (Instrument) Moderate to HighModerateHigh

Detailed Experimental Protocols

Successful identification of this compound hinges on meticulous sample preparation and analysis. The following protocols provide a standard methodology for researchers.

This protocol covers the extraction of total lipids, saponification to release free alcohols, and fractionation to isolate the alcohol component.

  • Homogenization and Extraction:

    • Dry the plant material (e.g., leaves, roots) at 40-60°C or by freeze-drying to remove water.[10]

    • Grind the dried material into a fine powder.

    • Perform a solid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) or hexane:isopropanol (3:2, v/v).[2] A Soxhlet apparatus can be used for exhaustive extraction.

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the total lipid extract.

  • Saponification:

    • Dissolve a known quantity of the lipid extract (e.g., 5 g) in 50 mL of 12% (w/v) potassium hydroxide (KOH) in ethanol.[3]

    • Heat the mixture at 60-80°C for 1.5-2 hours under reflux to cleave ester bonds.[1][3]

    • After cooling, add an equal volume of water to the mixture.

  • Extraction of Unsaponifiables:

    • Transfer the mixture to a separatory funnel.

    • Extract the unsaponifiable fraction (containing free alcohols, sterols, etc.) four times with an equal volume of a non-polar solvent like petroleum ether or hexane.[1][3]

    • Pool the organic layers and wash them with an ethanol:water (1:1, v/v) solution to remove residual soaps.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen to yield the unsaponifiable matter.[2]

  • Fractionation (Optional but Recommended):

    • To isolate the aliphatic alcohol fraction, use preparative Thin-Layer Chromatography (TLC) or Solid-Phase Extraction (SPE).

    • For TLC, spot the unsaponifiable matter onto a silica gel plate and develop it using a solvent system like hexane:diethyl ether (9:1, v/v).[3]

    • Visualize the plate (e.g., with primuline spray under UV light) and scrape the band corresponding to long-chain alcohols.

    • Extract the alcohols from the silica with a chloroform:ethanol mixture.

This protocol details the derivatization and instrumental analysis of the isolated alcohol fraction.

  • Derivatization (Silylation):

    • Dry the isolated alcohol fraction completely under nitrogen.

    • Add 80 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 20 µL of trimethylchlorosilane (TMCS).[3][11]

    • Vortex the mixture and heat at 60-70°C for 30 minutes to convert the hydroxyl group of this compound to a trimethylsilyl (TMS) ether.[3][10]

    • The sample is now ready for injection.

  • GC-MS Instrumental Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for non-polar to semi-polar compounds (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Splitless mode, temperature set to 250-280°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 min.

      • Ramp: Increase to 320°C at a rate of 4-10°C/min.

      • Final hold: 320°C for 10-15 min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Mass Range: Scan from m/z 40 to 600.

  • Identification:

    • Confirm the identity of this compound-TMS ether by comparing its retention time with that of an authentic standard.

    • Compare the acquired mass spectrum with a reference library (e.g., NIST, Wiley) and the spectrum of the authentic standard. The mass spectrum of this compound shows characteristic fragments.[12]

Mandatory Visualizations

The following diagrams illustrate the standard workflow for analysis and the logical approach to method selection.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Natural Extract (Plant Material) B Saponification (e.g., KOH/EtOH) A->B C Extraction of Unsaponifiables (Hexane) B->C D Fractionation (TLC or SPE) C->D E Derivatization (e.g., Silylation) D->E F GC-MS or HPLC Analysis E->F G Data Processing (Chromatogram & Spectrum) F->G H Compound Identification (Library & Standard Comparison) G->H I Final Result H->I Confirmed: This compound

Caption: Experimental workflow for this compound identification.

G Start Research Objective? Qual Qualitative Screening (Is it present?) Start->Qual Screening Quant Quantitative Analysis (How much is present?) Start->Quant Quantification Struct Absolute Structural Confirmation Start->Struct Confirmation GCMS GC-MS Qual->GCMS Quant->GCMS High Sensitivity HPLC HPLC-UV/FLD/MS Quant->HPLC Alternative Method NMR NMR Spectroscopy (on isolated compound) Struct->NMR

Caption: Logical guide for selecting an analytical method.

References

A Comparative Analysis of the Biological Activities of 1-Pentadecanol and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the biological activities of 1-Pentadecanol and its structural analogs, offering valuable insights for researchers, scientists, and professionals in drug development. The guide synthesizes available experimental data on the antimicrobial, anti-inflammatory, and anticancer properties of these long-chain fatty alcohols, presenting quantitative comparisons, detailed experimental methodologies, and visual representations of associated signaling pathways.

Comparative Biological Activity Data

The biological efficacy of this compound and its analogs is influenced by structural features such as chain length, branching, and the presence of double bonds. The following tables summarize the available quantitative data from various studies.

Table 1: Antimicrobial Activity

Long-chain alcohols exhibit significant antimicrobial properties, with their effectiveness being highly dependent on the carbon chain length and the target microorganism.

Compound/AnalogTarget MicroorganismAssay TypeResultReference
1-Dodecanol (C12)Staphylococcus aureusBroth DilutionMIC: 8 µg/mL[1]
1-Tridecanol (C13)Staphylococcus aureusBroth DilutionMIC: 4 µg/mL[1]
1-Tetradecanol (C14)Staphylococcus aureusBroth DilutionMIC: 4 µg/mL[1]
This compound (C15) Staphylococcus aureusBroth DilutionMIC: 4 µg/mL [1]
1-Hexadecanol (C16)Staphylococcus aureusBroth DilutionMIC: 256 µg/mL[1]
1-Tridecanol (C13)Salmonella gallinarumAgar Well DiffusionZone of Inhibition: 16.2 mm[2]
This compound (C15) Salmonella gallinarumAgar Well DiffusionZone of Inhibition: 17.7 mm [2]
1-Heptadecanol (C17)Salmonella gallinarumAgar Well DiffusionZone of Inhibition: 18.6 mm[2]
1-Nonadecanol (C19)Salmonella gallinarumAgar Well DiffusionZone of Inhibition: 22.8 mm[2]
PentadecanalStaphylococcus epidermidisBiofilm InhibitionReduction in biofilm formation

MIC: Minimum Inhibitory Concentration

Table 2: Anti-Inflammatory Activity

While direct comparative data for this compound and its immediate analogs is limited, studies on longer-chain fatty alcohols provide insights into their potential anti-inflammatory effects.

Compound/Analog (Source)Cell LineInflammatory MediatorAssay TypeResult (at 100 µg/mL)Reference
Long-chain fatty alcohols (from Pomace Olive Oil)RAW 264.7 MacrophagesNitric Oxide (NO)Griess Assay~88% inhibition[3]
Long-chain fatty alcohols (from Pomace Olive Oil)RAW 264.7 MacrophagesTumor Necrosis Factor-α (TNF-α)ELISA~83% inhibition[3]
Long-chain fatty alcohols (from Pomace Olive Oil)RAW 264.7 MacrophagesProstaglandin E2 (PGE2)Immunoassay~38% inhibition[3]
Table 3: Anticancer Activity

Research into the anticancer properties of this compound and its analogs is an emerging field. The available data primarily focuses on the effects on cancer cell viability and metabolism.

Compound/AnalogCancer Cell LineAssay TypeObservationReference
Fatty Alcohols (C16:0, C18:0, C18:1)MCF-7 (Breast Cancer)GC/MS, RadiolabelingAccumulation of fatty alcohols, suggesting aberrant ether lipid metabolism.[4]
This compound (Hypothesized) Various Cancer Cell LinesMTT AssayPotential for cytotoxicity (requires further direct investigation).[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of the biological activities of this compound and its analogs.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the target bacterial strain is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension. Control wells containing only medium (negative control) and medium with bacteria but no compound (positive control) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[1]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[5][6][7]

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound or its analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 3-4 hours at 37°C.[5][6]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit nitric oxide production in stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.[3]

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response and NO production.

  • Incubation: The plate is incubated for 24 hours.

  • Griess Reaction: The supernatant from each well is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve, and the percentage of NO inhibition is calculated.[3]

Measurement of Cytokine Release

This protocol is used to quantify the effect of a compound on the production of pro-inflammatory cytokines.

  • Cell Stimulation: Macrophages (e.g., RAW 264.7) are treated with the test compound and stimulated with LPS as described in the NO inhibition assay.[8]

  • Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.

  • ELISA: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[8][9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of this compound and its analogs can aid in understanding their mechanisms.

General Experimental Workflow for Bioactivity Screening

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Compound This compound & Analogs Treatment Incubation with varying concentrations Compound->Treatment Cells Cell Lines (Bacterial, Macrophage, Cancer) Cells->Treatment Antimicrobial MIC / Zone of Inhibition Treatment->Antimicrobial AntiInflammatory NO, Cytokine Measurement Treatment->AntiInflammatory Anticancer MTT / Viability Assay Treatment->Anticancer Analysis IC50 / MIC Determination Statistical Analysis Antimicrobial->Analysis AntiInflammatory->Analysis Anticancer->Analysis

Workflow for evaluating the biological activities of this compound and its analogs.

Hypothesized Anti-Inflammatory Signaling Pathway

Long-chain fatty alcohols may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory responses.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB phosphorylates NFkB_Inhibition This compound (Hypothesized Inhibition) NFkB_Inhibition->IKK NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Mediators NO, TNF-α, PGE2 Gene_Expression->Mediators G cluster_0 Stimulus cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase Anticancer_Agent This compound Analog (Potential Inducer) Bax_Bak Bax/Bak Activation Anticancer_Agent->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Safety Operating Guide

Navigating the Disposal of 1-Pentadecanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 1-Pentadecanol, a long-chain fatty alcohol, is a critical component of laboratory safety and environmental responsibility. While some safety data sheets (SDS) classify it as a non-hazardous substance, others indicate it may be harmful to aquatic life with long-lasting effects.[1][2][3] This discrepancy necessitates a cautious approach, treating the compound as a chemical waste to be managed through institutional environmental health and safety (EH&S) protocols. Adherence to these procedures ensures compliance with local and national regulations and minimizes environmental impact.

Key Data for this compound

For quick reference, the following table summarizes the essential identification and hazard information for this compound.

PropertyData
Chemical Name This compound
CAS Number 629-76-5
Physical State Solid (White to Off-White)[3][4]
Hazard Classification Varies by source: - MilliporeSigma: Not a hazardous substance or mixture. - Chem Service: Not classified as hazardous.[2] - DC Chemicals: Harmful if swallowed; Very toxic to aquatic life with long-lasting effects.[1] - TCI America: May cause long-lasting harmful effects to aquatic life.[3]
Primary Disposal Route Collection for disposal by a licensed chemical waste management facility.[1][4] Prohibited from drain or trash disposal.[5][6]

Step-by-Step Disposal Protocol for this compound

This protocol provides a standardized procedure for the safe handling and disposal of this compound waste in a laboratory setting. The guiding principle is to prevent its release into the environment by avoiding drain or solid waste disposal.

Step 1: Waste Identification and Segregation
  • Identify: Clearly identify the waste as "this compound."

  • Segregate: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[7][8] Keep it in its original container whenever possible.

Step 2: Container Selection and Labeling
  • Select Container: Use a chemically compatible, non-reactive container with a secure, tightly closing lid. Plastic is often preferred for chemical waste storage.[5][7]

  • Label Correctly: Affix a hazardous waste tag to the container as soon as waste is first added. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accurate indication of the hazards (e.g., "Potential Ecotoxicity")

    • The date accumulation started.

Step 3: Accumulation and Storage
  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA).[5][7] This area must be at or near the point of generation.

  • Keep Container Closed: The waste container must remain closed at all times, except when adding waste.[5][9] This prevents spills and the release of any potential vapors.

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated location, away from heat sources.[1][4]

Step 4: Arranging for Disposal
  • Consult Institutional Policy: Familiarize yourself with your institution's specific chemical waste management guidelines.[5][10]

  • Request Pickup: Once the container is full or you no longer intend to add to it, submit a chemical waste collection request to your institution's EH&S department.[5][9]

  • Do Not Dispose Improperly: Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[5] The potential for aquatic toxicity makes drain disposal particularly risky.[1][3]

Step 5: Empty Container Management
  • Decontaminate: If the original container is to be disposed of as regular trash, it must be completely empty, with as little residue as possible.

  • Deface Labels: All chemical and hazard labels on the empty container must be thoroughly defaced or removed before it is discarded.[9]

  • Remove Cap: The cap should be removed from the empty, defaced container before placing it in the appropriate recycling or trash receptacle, as per institutional guidelines.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

G start Start: this compound Waste Generated consult_sds Consult SDS and Institutional EH&S Policy start->consult_sds is_hazardous Treat as Chemical Waste due to Potential Aquatic Toxicity? consult_sds->is_hazardous collect_waste Collect in a Labeled, Compatible Container is_hazardous->collect_waste Yes (Recommended) improper_disposal Improper Disposal: Drain or Trash is_hazardous->improper_disposal No (Not Recommended) store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste request_pickup Request Pickup from EH&S for Proper Disposal store_waste->request_pickup end End: Waste Disposed by Licensed Facility request_pickup->end

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling 1-Pentadecanol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Pentadecanol

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for handling this compound, including personal protective equipment (PPE) guidelines, procedural handling instructions, and disposal plans. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Quantitative Safety Data

While this compound is generally considered to have low acute toxicity, specific quantitative exposure limits have not been established by major regulatory bodies.[1][2][3] The following table summarizes the available data.

ParameterValueReference
Oral Toxicity Harmful if swallowed.[1] Low toxicity.[4][1]
Dermal Toxicity Prolonged contact may cause skin irritation.[4][5] Long-chain alcohols in the C12-C16 range are considered mild irritants.[6][4][5][6]
Inhalation Toxicity Low respiratory toxicity.[5] Avoid inhalation of dusts.[3][3][5]
Occupational Exposure Limits (PEL, TLV) No occupational exposure limit values have been established.[1][2][3][1][2][3]

Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment is recommended:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2][5]

  • Hand Protection: Use chemical-resistant gloves.[5] Gloves should be inspected before use, and proper glove removal technique should be followed to avoid skin contact.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure, such as a lab coat and long pants.[2][5] In cases of potential significant exposure, impervious clothing may be necessary.[1]

  • Respiratory Protection: If dust is generated during handling, a suitable respirator is required.[3] In well-ventilated areas, respiratory protection may not be needed under normal use.[2]

Experimental Protocols: Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling Procedures:
  • Ventilation: Always handle this compound in a well-ventilated area.[7] The use of local exhaust ventilation is recommended to control airborne levels.[8]

  • Avoid Contact: Take precautions to avoid contact with skin and eyes.[7] Do not ingest or inhale dust.[2]

  • Dust Formation: Minimize the formation of dust and aerosols during handling.[7]

  • Hygiene Practices: Observe good industrial hygiene practices. Wash hands thoroughly after handling and before eating, drinking, or smoking.[9]

Storage Procedures:
  • Container: Keep the container tightly closed.[7][9]

  • Conditions: Store in a dry, cool, and well-ventilated place.[7][9]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[2][8]

  • Ignition Sources: Keep away from heat and sources of ignition.[9]

Operational and Disposal Plans

A clear plan for spills and waste disposal is essential for the safe management of this compound.

Spill Management:
  • Personal Precautions: In case of a spill, ensure adequate ventilation and wear the appropriate personal protective equipment.[1][7]

  • Containment: Prevent the substance from entering drains or waterways.[7]

  • Cleanup: For solid spills, sweep or shovel the material into a suitable container for disposal.[2] Avoid generating dust.[2] The area can then be cleaned by spreading water on the contaminated surface.[8]

  • Disposal: Dispose of the collected material in accordance with local, state, and federal regulations.[8]

Disposal Plan:
  • Waste Classification: this compound may be classified as hazardous to the aquatic environment.

  • Containerization: Leave the chemical in its original container. Do not mix with other waste.[1]

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with all applicable regulations.[1] Uncleaned containers should be handled in the same manner as the product itself.[1]

Workflow for Handling this compound

G A Preparation B Don Personal Protective Equipment (PPE) - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B Step 1 C Handling in a Well-Ventilated Area B->C Step 2 D Weighing and Transfer C->D Step 3 E Post-Handling D->E Step 4 J Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Area D->J Return to Storage F Clean Work Area E->F Step 5a I Waste Disposal E->I Step 5b G Doff PPE F->G Step 6 H Wash Hands Thoroughly G->H Step 7 I->J If applicable

Caption: Workflow for the safe handling and disposal of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.